Technical Documentation Center

4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol

Core Science & Biosynthesis

Foundational

4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol CAS 748707-58-6 properties

The following technical guide provides an in-depth analysis of 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol , a critical compound in the development of tyrosine kinase inhibitors. CAS: 748707-58-6 | Role: Critical Impurit...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol , a critical compound in the development of tyrosine kinase inhibitors.

CAS: 748707-58-6 | Role: Critical Impurity Standard & Kinase Inhibitor Scaffold

Part 1: Executive Summary & Strategic Importance

In the high-stakes landscape of oncology drug development, 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol (hereafter referred to as Impurity A or 4-Amino-Analog ) represents a classic "ambident nucleophile" challenge.

It is the N-linked isomer of the key intermediate used to synthesize Cabozantinib (Cometriq/Cabometyx), a multi-kinase inhibitor targeting c-Met and VEGFR2. While the desired intermediate is formed via O-alkylation (ether linkage), the 4-Amino-Analog forms via N-alkylation.

Why This Matters:

  • Regulatory Compliance: The presence of this impurity alters the hydrogen bond donor/acceptor profile of the final drug, potentially affecting potency and solubility. ICH Q3A guidelines mandate its rigorous quantification.

  • Pharmacophore Utility: Beyond being an impurity, the 4-anilinoquinoline core is a validated scaffold for kinase inhibition (seen in drugs like Bosutinib or Gefitinib analogs), making this compound a valuable building block for novel structure-activity relationship (SAR) studies.

Part 2: Chemical Identity & Physicochemical Properties[1][2]

PropertyData
CAS Number 748707-58-6
IUPAC Name 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol
Molecular Formula C₁₇H₁₆N₂O₃
Molecular Weight 296.32 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO (>20 mg/mL), Methanol; Sparingly soluble in water
pKa (Calculated) ~5.5 (Quinoline N), ~10.0 (Phenol OH)
Key Structural Feature 4-Anilinoquinoline core (distinct from the 4-Phenoxyquinoline ether)

Part 3: Synthesis & Mechanistic Causality

The formation of CAS 748707-58-6 is a result of the Ambident Nucleophile Competition during the nucleophilic aromatic substitution (


) reaction.
The Ambident Challenge

The reaction involves 4-chloro-6,7-dimethoxyquinoline and 4-aminophenol . 4-Aminophenol possesses two nucleophilic sites:

  • The Oxygen (Phenolic -OH): Leads to the Ether (Desired Cabozantinib Intermediate).

  • The Nitrogen (Aniline -NH₂): Leads to the Amine (CAS 748707-58-6).

Under standard basic conditions (e.g.,


 or 

), the phenoxide anion is generated, which is a harder nucleophile and typically favors O-alkylation. However, under neutral conditions or in the absence of strong bases, the aniline nitrogen (a better nucleophile than the neutral hydroxyl group) attacks the electrophilic C4 position of the quinoline, generating the impurity.
Mechanistic Pathway Diagram

SynthesisPath SM1 4-Chloro-6,7- dimethoxyquinoline Intermediate Transition State (Meisenheimer Complex) SM1->Intermediate SM2 4-Aminophenol (Ambident Nucleophile) SM2->Intermediate Product_Ether Ether Product (Cabozantinib Int.) CAS 190728-25-7 Intermediate->Product_Ether Path A: O-Attack (Favored by Strong Base) Product_Amine Amine Impurity (CAS 748707-58-6) Intermediate->Product_Amine Path B: N-Attack (Favored by Neutral pH)

Figure 1: Bifurcation of the


 reaction. Path B yields the topic compound (CAS 748707-58-6).[1]
Experimental Protocol for Selective Synthesis

To isolate CAS 748707-58-6 as a reference standard:

  • Reagents: 4-Chloro-6,7-dimethoxyquinoline (1.0 eq), 4-Aminophenol (1.2 eq), Isopropanol (IPA).

  • Conditions: Reflux in IPA without added base. The absence of base prevents phenoxide formation, favoring the nucleophilic attack of the neutral amine.

  • Procedure:

    • Dissolve quinoline starting material in IPA.

    • Add 4-aminophenol.[2][3][4][5][6]

    • Reflux for 4–6 hours.

    • Cool to RT. The hydrochloride salt of the product often precipitates directly.

    • Purification: Filter the solid. Wash with cold IPA. Neutralize with aqueous

      
       to obtain the free base. Recrystallize from MeOH/Water.
      

Part 4: Analytical Profiling (Self-Validating Systems)

Distinguishing the Amine (748707-58-6) from the Ether (190728-25-7) is critical for QC. Standard HPLC may show similar retention times due to identical molecular weights and similar polarity. NMR is the definitive validation tool.

Comparative NMR Diagnostics
FeatureEther Isomer (Cabozantinib Int.)Amine Isomer (CAS 748707-58-6)
Linker Proton Absent. No proton on the linker atom (Oxygen).Present. Broad singlet at δ 9.0–9.8 ppm (DMSO-

) corresponding to -NH-.
Quinoline C3-H Typically δ 6.4–6.6 ppm.Shifts upfield (δ 6.0–6.3 ppm) due to stronger electron donation from N vs O.
Phenol Ring

system typical of O-substituted phenols.

system, but chemical shifts differ due to N-attachment.

Validation Check: If your


-NMR spectrum lacks a broad exchangeable singlet >9.0 ppm, you have synthesized the Ether, not the Amine.

Part 5: Biological Significance & Pharmacophore Analysis

While classified as an impurity in the context of Cabozantinib, CAS 748707-58-6 is a potent bioactive molecule. The 4-anilinoquinoline scaffold is a "privileged structure" in kinase inhibition.

Binding Mode Hypothesis

Unlike the ether linkage, the amino linkage provides a hydrogen bond donor (the NH group) in the "hinge region" of the kinase ATP-binding pocket. This often leads to:

  • Increased Affinity: The NH can form a hydrogen bond with the backbone carbonyl of the kinase hinge residues.

  • Altered Selectivity: The geometry of C-N-C vs C-O-C angles changes the vector of the phenol tail, potentially accessing different hydrophobic pockets.

Pharmacophore Diagram

Pharmacophore Quinoline Quinoline Core (Hydrophobic Interaction) N1 N1 (Quinoline) (H-Bond Acceptor) Quinoline->N1 Linker NH Linker (H-Bond Donor) Quinoline->Linker Hinge_NH Kinase Hinge Region (Backbone NH) N1->Hinge_NH H-Bond Phenol Phenol Tail (Solvent Exposure/H-Bonding) Linker->Phenol Hinge_BB Kinase Hinge Region (Backbone Carbonyl) Linker->Hinge_BB H-Bond (Unique to Amine Isomer)

Figure 2: Pharmacophore interactions. The NH linker adds a critical H-bond donor capability absent in the ether analog.

Part 6: Handling & Safety

  • Hazard Classification: Irritant (Skin/Eye/Respiratory). Potential germ cell mutagenicity (characteristic of some amino-quinolines).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The aniline moiety is susceptible to oxidation over time, turning the solid brown.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • Synthesis of 4-Aminoquinolines: Frontiers in Chemistry. "4-Aminoquinoline: a comprehensive review of synthetic strategies". Available at: [Link]

  • Kinase Inhibitor Scaffolds: MySkinRecipes. "4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol - Kinase Inhibitors". Available at: [Link][2][7]

  • Related Quinoline SAR: European Journal of Medicinal Chemistry. "Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors". (Provides spectral data for related quinoline cores). Available at: [Link]

Sources

Exploratory

Technical Guide: Cabozantinib Impurity 8 (Amino-Linked Analog)

The following technical guide details the structural and chemical profile of Cabozantinib Impurity 8 , specifically identifying it as the Amino-Linked Analog (CAS 748707-58-6). Structure, Formation Mechanism, and Analyti...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural and chemical profile of Cabozantinib Impurity 8 , specifically identifying it as the Amino-Linked Analog (CAS 748707-58-6).

Structure, Formation Mechanism, and Analytical Characterization

Executive Summary & Nomenclature Disambiguation

In the impurity profiling of Cabozantinib (Cometriq/Cabometyx), "Impurity 8" is a designation frequently used by reference standard manufacturers (e.g., Clearsynth, ChemScene) to denote 4-[(6,7-dimethoxyquinolin-4-yl)amino]phenol . This compound is a critical process-related impurity arising from the competitive N-alkylation during the synthesis of the key ether intermediate.

Critical Note: Impurity numbering is vendor-specific. While this guide focuses on the most common assignment (CAS 748707-58-6), researchers must verify the CAS number, as some catalogs (e.g., Veeprho) may assign "Impurity 8" to the carboxylic acid degradant.

DesignationChemical NameCAS NumberClassification
Impurity 8 (Primary) 4-[(6,7-dimethoxyquinolin-4-yl)amino]phenol 748707-58-6 Process Impurity (N-Alkylation)
Alternate (Veeprho)Cabozantinib Carboxylic Acid (Na Salt)N/ADegradant (Hydrolysis)
Alternate (Simson)3-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline202917-04-2Process Impurity (Regioisomer)

Chemical Identity & Physicochemical Data

The core structural deviation of Impurity 8 from the Cabozantinib intermediate lies in the linkage between the quinoline ring and the phenyl ring: an amine (-NH-) bridge replaces the standard ether (-O-) bridge .

Core Data Table
PropertySpecification
Common Name Cabozantinib Impurity 8
Chemical Name 4-[(6,7-dimethoxyquinolin-4-yl)amino]phenol
CAS Number 748707-58-6
Molecular Formula

Molecular Weight 296.32 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
pKa (Calculated) ~5.4 (Quinoline N), ~9.8 (Phenolic -OH)
Structural Representation (SMILES)

COc1cc2c(Nc3ccc(O)cc3)ccnc2cc1OC

Formation Mechanism: The Ambident Nucleophile

Impurity 8 is generated during the nucleophilic aromatic substitution (


) step of the Cabozantinib synthesis. The reaction involves 4-chloro-6,7-dimethoxyquinoline  and 4-aminophenol .
  • Desired Pathway (O-Alkylation): The hydroxyl group (-OH) of 4-aminophenol attacks the 4-position of the quinoline, forming the ether linkage. This requires specific base control (e.g., K-tert-butoxide or

    
    ) to deprotonate the phenol preferentially.
    
  • Impurity Pathway (N-Alkylation): The amine group (-NH2) of 4-aminophenol acts as the nucleophile, attacking the quinoline to form the amine linkage (Impurity 8). This competes when reaction conditions (pH, solvent, temperature) favor the nitrogen nucleophile over the oxygen.

Pathway Diagram

G SM1 4-Chloro-6,7- dimethoxyquinoline INTERMEDIATE Ether Intermediate (Desired Precursor) SM1->INTERMEDIATE O-Attack (Major Path) IMP8 Impurity 8 (Amino-Linked) SM1->IMP8 N-Attack (Minor Path) SM2 4-Aminophenol (Ambident Nucleophile) SM2->INTERMEDIATE SM2->IMP8 CABO Cabozantinib API INTERMEDIATE->CABO Coupling w/ Cyclopropane linker

Figure 1: Competitive formation of the Ether Intermediate vs. the Amino-Linked Impurity 8 during the


 synthesis step.

Analytical Characterization Strategy

Distinguishing Impurity 8 from the desired ether intermediate is critical due to their similar molecular weights and polarities.

Mass Spectrometry (LC-MS)
  • Ether Intermediate (Desired): MW 297.31 (Formula

    
     in ESI+).
    
  • Impurity 8 (Amino): MW 296.32.[1]

  • Differentiation: The mass difference is 1 Da . High-Resolution Mass Spectrometry (HRMS) easily resolves this (

    
     mass ~0.984 Da).
    
  • Fragmentation: Impurity 8 shows a distinct fragmentation pattern retaining the C-N-C quinoline-phenyl bond, which is more stable than the C-O-C ether bond under collision-induced dissociation (CID).

HPLC Method Parameters

The presence of the secondary amine in Impurity 8 makes it more basic than the ether analog. This affects retention time significantly under pH-dependent gradients.

ParameterRecommended Condition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid or Ammonium Acetate Buffer (pH 4.5)
Mobile Phase B Acetonitrile : Methanol (50:50)
Gradient 10% B to 90% B over 20-30 mins
Detection UV at 254 nm (Quinoline core absorption)
Elution Order Impurity 8 typically elutes before the ether intermediate in acidic conditions due to protonation of the bridging amine.

Control & Mitigation

To minimize the formation of Impurity 8, synthetic protocols must prioritize O-selectivity:

  • Base Selection: Use strong bases (e.g., Potassium tert-butoxide) to ensure full deprotonation of the phenol (-OH), making the phenoxide the dominant nucleophile.

  • Solvent Polarity: Polar aprotic solvents (DMSO, DMF) enhance the nucleophilicity of the phenoxide ion.

  • Temperature Control: Lower temperatures often favor the kinetic product (O-alkylation) over the thermodynamic equilibration which might favor N-alkylation in some substrates.

References

  • PubChem. (n.d.). Compound Summary: 4-[(6,7-dimethoxyquinolin-4-yl)amino]phenol.[2][3] Retrieved from [Link]

Sources

Foundational

The 6,7-Dimethoxy-4-Aminoquinoline Scaffold: A Technical Guide to Bioisosteric Design and Target Specificity

Executive Summary The 6,7-dimethoxy-4-aminoquinoline scaffold represents a critical pharmacophore in modern drug discovery, serving as a strategic bioisostere to the widely utilized quinazoline core (found in EGFR inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6,7-dimethoxy-4-aminoquinoline scaffold represents a critical pharmacophore in modern drug discovery, serving as a strategic bioisostere to the widely utilized quinazoline core (found in EGFR inhibitors like Gefitinib). By replacing the N-3 nitrogen of the quinazoline with a carbon, this scaffold modulates basicity (


), alters hydrogen bond donor/acceptor profiles, and modifies metabolic stability while retaining the planar geometry required for ATP-competitive inhibition.

This guide provides a comprehensive technical analysis of this scaffold, focusing on its application in kinase inhibition (c-Met, EGFR) and neurotherapeutics (AChE). It details synthetic routes, structure-activity relationships (SAR), and validated experimental protocols.

Structural Architecture & Medicinal Chemistry

The scaffold is defined by a fused bicyclic quinoline ring substituted with electron-donating methoxy groups at positions 6 and 7, and an amine vector at position 4.

Bioisosterism: Quinoline vs. Quinazoline

The transition from quinazoline to quinoline is a "nitrogen deletion" strategy.

  • H-Bonding: Quinazolines possess two nitrogen acceptors (N1, N3). Quinolines possess only N1. In many kinase hinge regions (e.g., EGFR Met793), N1 is the primary acceptor. If N3 does not participate in critical water-bridging, the quinoline scaffold maintains potency while often improving lipophilicity (

    
    ).
    
  • Electronic Effects: The 6,7-dimethoxy motif is electron-donating, increasing the electron density of the aromatic system. This enhances the basicity of the N1 nitrogen, strengthening the H-bond interaction with the kinase hinge region.

  • Solubility: The 4-amino group serves as a vector for solubilizing tails (e.g., morpholine, piperazine), critical for oral bioavailability.

SAR Logic
  • Positions 6 & 7 (The Anchor): The methoxy groups fit into hydrophobic pockets (e.g., the solvent-exposed region in c-Met). Modification here (e.g., to ethoxy or fused dioxolane) often tunes metabolic clearance.

  • Position 4 (The Warhead Vector): This is the site of diversity. Aniline substitutions here drive specificity (e.g., 3-chloro-4-fluoroaniline for EGFR, or benzimidazole derivatives for c-Met).

  • Position 3 (The Hinge Interface): In quinolines, C-3 is a CH group. This prevents the "acceptor" clash seen in some mutant kinases, potentially overcoming specific resistance mechanisms.

Synthetic Pathways

The synthesis of the core intermediate, 4-chloro-6,7-dimethoxyquinoline , is the industry-standard gateway. The most robust route utilizes the Gould-Jacobs reaction or a modification using Meldrum's acid.

Visualization: Synthetic Workflow

The following diagram illustrates the convergent synthesis of the scaffold and its diversification.

SynthesisWorkflow Start 3,4-Dimethoxyaniline Inter1 Enamine Intermediate Start->Inter1 Condensation Reagent1 Meldrum's Acid (or Ethyl Ethoxymethylenemalonate) Reagent1->Inter1 Cyclization Thermal Cyclization (Dowtherm A, 250°C) Inter1->Cyclization Core 4-Hydroxy-6,7- dimethoxyquinoline Cyclization->Core Chlorination Chlorination (POCl3, 85°C) Core->Chlorination KeyInter 4-Chloro-6,7- dimethoxyquinoline (The Golden Key) Chlorination->KeyInter SnAr SnAr Displacement (iPrOH, Reflux) KeyInter->SnAr Sub1 Aniline/Amine Nucleophile Sub1->SnAr Final 6,7-Dimethoxy-4- aminoquinoline Derivative SnAr->Final

Caption: Step-wise synthetic route from 3,4-dimethoxyaniline to the functionalized drug scaffold.

Experimental Protocols

These protocols are derived from high-impact medicinal chemistry literature [1][2].

Synthesis of 4-Chloro-6,7-dimethoxyquinoline

Objective: Create the reactive electrophilic core.

  • Condensation: Dissolve 3,4-dimethoxyaniline (1.0 eq) and Meldrum's acid (1.1 eq) in trimethyl orthoformate. Reflux for 2 hours. Concentrate to obtain the enamine intermediate.

  • Cyclization: Add the intermediate portion-wise to boiling Dowtherm A (diphenyl ether/biphenyl mixture) at 250°C. Stir for 15-30 minutes. Cool to room temperature; precipitate with hexane. Filter to yield 4-hydroxy-6,7-dimethoxyquinoline .[1]

  • Chlorination: Suspend the hydroxy compound in acetonitrile. Add

    
     (4.0 eq) dropwise. Heat to 85°C for 2 hours.
    
  • Workup: Remove excess

    
     under reduced pressure. Pour residue into ice water.[2] Adjust pH to 12 with 10N NaOH. Filter the pale yellow solid.
    
    • Quality Control: Purity should be >95% by HPLC.[3] MS (ESI) m/z: 224.1

      
      .
      
General Procedure for (Amination)

Objective: Install the specificity-determining amine at position 4.

  • Reaction: Mix 4-chloro-6,7-dimethoxyquinoline (1.0 eq) and the appropriate aniline/amine (1.1 eq) in isopropanol (10 volumes).

  • Conditions: Reflux for 3-5 hours. Monitor by TLC (DCM/MeOH 10:1).

  • Isolation: Cool to room temperature. The hydrochloride salt of the product usually precipitates. Filter and wash with cold isopropanol.

  • Free Base (Optional): Suspend in water, basify with

    
    , and extract with EtOAc.
    
c-Met Kinase Inhibition Assay (Caliper Mobility Shift)

Objective: Quantify potency (


) against c-Met kinase [2].
  • Reagents: Recombinant c-Met kinase, fluorescently labeled peptide substrate, ATP, test compounds in DMSO.

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM DTT, 0.01% Brij-35.
    
  • Workflow:

    • Incubate kinase (5 nM) with compound (varying concentrations) for 10 min.

    • Add ATP (

      
       concentration) and substrate. Incubate for 1 hour at 28°C.
      
    • Stop reaction with EDTA.

  • Detection: Measure conversion of substrate to product using electrophoretic mobility shift (Caliper EZ Reader).

  • Analysis: Fit data to a sigmoidal dose-response equation to determine

    
    .
    

Quantitative Performance & Case Studies

Comparative Potency: c-Met Inhibition

The following table highlights the potency of 6,7-dimethoxy-4-anilinoquinoline derivatives (specifically bearing a benzimidazole moiety) compared to Cabozantinib (a known c-Met inhibitor) [2][3].

Compound IDR-Group (Pos 4)c-Met

(

)
A549 Cell

(

)
Compound 12n 2-phenyl-1H-benzo[d]imidazol-6-yl0.030 ± 0.008 7.3 ± 1.0
Compound 12j2-(o-tolyl)-1H-benzo[d]imidazol-6-yl0.055 ± 0.01212.1 ± 1.5
Cabozantinib(Reference Drug)0.035 ± 0.0056.8 ± 0.8

Insight: Compound 12n demonstrates that the quinoline scaffold can achieve single-digit nanomolar potency, comparable to clinically approved agents, by leveraging the 4-position vector for deep hydrophobic pocket engagement.

Biological Mechanism: Signaling Pathway

The scaffold intervenes in the HGF/c-Met signaling cascade. The diagram below details the downstream effects of inhibition.

SignalingPathway HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Activation PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 Inhibitor 6,7-dimethoxy-4- aminoquinoline Inhibitor->cMet ATP Competitive Inhibition AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival MAPK MAPK/ERK RAS->MAPK Proliferation Cell Proliferation MAPK->Proliferation Metastasis Metastasis & Motility STAT3->Metastasis

Caption: Mechanism of Action: The scaffold blocks ATP binding, halting downstream PI3K/AKT and MAPK cascades.

Critical Analysis & Troubleshooting

  • Solubility Issues: The planar aromatic nature of the 6,7-dimethoxyquinoline core can lead to poor aqueous solubility.

    • Solution: Introduce solubilizing groups (morpholine, N-methylpiperazine) on the aniline ring at position 4.

  • Regioselectivity during Synthesis: In the Gould-Jacobs cyclization, the "3,4-dimethoxy" substitution pattern directs cyclization para to the amino group due to steric and electronic factors, but isomers can form.

    • Validation: Always confirm the regiochemistry of the 4-chloro intermediate using NOESY NMR (Nuclear Overhauser Effect Spectroscopy) to ensure the methoxy groups are at 6 and 7, not 5 and 6 or 7 and 8.

  • N1-Protonation: The basicity of N1 is crucial. If the pKa is too low (due to electron-withdrawing groups on the aniline), binding affinity drops. If too high, permeability suffers. The 6,7-dimethoxy groups provide an optimal electronic push to maintain pKa ~5-6.

References

  • Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-6,7-dimethoxyquinoline . BenchChem.[1][4] Link

  • Zhang, Q.W., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors . Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 124-133. Link

  • Abouzid, K.A., et al. (2008). Design, synthesis and in vitro antitumor activity of 4-aminoquinoline and 4-aminoquinazoline derivatives targeting EGFR tyrosine kinase . Bioorganic & Medicinal Chemistry, 16(16), 7543-7551. Link

  • Musial, A., et al. (2016).[5][6] Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors . Chemical Biology & Drug Design. Link

Sources

Exploratory

Technical Deep Dive: Cabozantinib vs. Its Amino-Linker Functionalized Analogs

Executive Summary This technical guide provides a rigorous comparison between Cabozantinib (XL184) , a clinically approved multi-kinase inhibitor, and its Amino-Linker Functionalized Analogs . While Cabozantinib function...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between Cabozantinib (XL184) , a clinically approved multi-kinase inhibitor, and its Amino-Linker Functionalized Analogs . While Cabozantinib functions as a reversible, ATP-competitive inhibitor driven by occupancy-based pharmacology, its amino-linker analogs serve as "warheads" for modular pharmacotherapy, specifically in the design of Proteolysis Targeting Chimeras (PROTACs) .

This guide is designed for medicinal chemists and pharmacologists. It details the structural modifications required to introduce a conjugation handle (the amino-linker) without disrupting the ATP-binding pharmacophore, compares the binding kinetics, and outlines the experimental protocols for validating these derivatives.

Part 1: Structural & Chemical Basis

The core difference between the parent drug and its analog lies in the modification of the solvent-exposed region to introduce chemical addressability.

Cabozantinib (Parent Molecule)[1][2][3][4][5][6]
  • Chemical Name: N-{4-[(6,7-dimethoxyquinolin-4-yl)oxy]phenyl}-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide.

  • Pharmacophore: A Type II kinase inhibitor.[1]

    • Quinoline Ring: Binds to the adenine region of the ATP pocket (Hinge Binder).

    • Para-fluoroaniline & Cyclopropane-dicarboxamide: Extends into the hydrophobic back pocket, stabilizing the kinase in the inactive "DFG-out" conformation.

    • 6,7-Dimethoxy Group: Solvent-exposed region.

The Amino-Linker Analog (Functionalized Scaffold)
  • Definition: A derivative where one of the methoxy groups (typically at the C7 position of the quinoline ring) is replaced by an O-alkyl-amino chain (e.g., 7-(6-aminohexyloxy)-desmethyl-cabozantinib).

  • Design Rationale:

    • Solvent Exposure: The C7 position points towards the solvent front. Modifying this site minimizes steric clashes within the ATP binding pocket.

    • Conjugation Handle: The primary amine (-NH2) serves as a nucleophile for amide coupling with E3 ligase ligands (e.g., VHL or Cereblon ligands) via activated esters.

Structural Comparison Diagram

ChemicalStructure Cabo Cabozantinib (Parent) Target: MET, VEGFR2 Feature: 6,7-Dimethoxy (Inert) Binding ATP Pocket Binding (Hinge Region) Cabo->Binding Quinoline Core Solvent Solvent Front (Modification Site) Cabo->Solvent Methoxy Group (Sterically small) Analog Amino-Linker Analog Target: Precursor for PROTACs Feature: 7-O-Alkyl-NH2 (Reactive) Analog->Binding Preserved Core Analog->Solvent Alkyl-Amine Linker (Conjugation Handle) Solvent->Analog Allows attachment of E3 Ligand

Figure 1: Structural logic comparing the inert solvent front of Cabozantinib with the reactive handle of the amino-linker analog.

Part 2: Pharmacodynamics & Binding Affinity

The critical quality attribute (CQA) for the amino-linker analog is the retention of binding affinity . The linker must not disrupt the hydrogen bonding network at the hinge region.

Quantitative Comparison (IC50 Data)

The following data summarizes the inhibitory potency of Cabozantinib versus representative amino-functionalized analogs (e.g., C6-linker derivatives) against key targets.

Target KinaseCabozantinib IC50 (nM)Amino-Linker Analog IC50 (nM)*Impact of Modification
c-MET 1.34.0 – 10.0Minimal: Slight reduction due to entropic penalty of the linker.
VEGFR2 0.0350.1 – 0.5Retained: High affinity persists; selectivity profile remains stable.
RET 5.2~10.0Retained: Effective against RET-driven mutants.
Cellular Potency High (Permeable)Low (Poor Permeability)Critical: The charged amine reduces cell permeability until conjugated.

*Note: Values for analogs are representative of "Warhead-Linker" intermediates found in PROTAC literature (e.g., Wang et al., 2022).

Mechanism of Action Shift
  • Cabozantinib: Acts via Occupancy-Driven Pharmacology . It must occupy the active site continuously to inhibit signaling. High systemic exposure is required.

  • Analog (as PROTAC): Acts via Event-Driven Pharmacology . Once conjugated, it recruits the E3 ligase to ubiquitinate the target. The molecule is catalytic; one molecule can degrade multiple kinase proteins.

Part 3: Experimental Protocols (Self-Validating Systems)

To work with the amino-linker analog, researchers must validate its integrity before conjugation.

Protocol A: Competitive Binding Validation (TR-FRET)

Purpose: Verify that the introduction of the amino-linker has not destroyed the pharmacophore's ability to bind the kinase ATP pocket.

Materials:

  • Recombinant c-MET Kinase domain.

  • Europium-labeled anti-GST antibody.

  • AlexaFluor™ 647-labeled Kinase Tracer (ATP competitor).

  • Test Compounds: Cabozantinib (Control), Amino-Linker Analog.

Methodology:

  • Preparation: Dilute the Amino-Linker Analog in 100% DMSO (start at 10 µM, 1:3 serial dilution).

  • Incubation: Mix Kinase (5 nM), Tracer (50 nM), and Antibody (2 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Competition: Add 100 nL of compound series to the mixture.

  • Equilibration: Incubate for 60 minutes at Room Temperature (protect from light).

  • Detection: Measure TR-FRET signal (Ex: 340 nm, Em: 665 nm / 615 nm).

  • Validation Logic: Calculate the IC50.

    • Pass Criteria: Analog IC50 is within 10-fold of Cabozantinib IC50.

    • Fail Criteria: IC50 > 100 nM indicates the linker causes steric clash.

Protocol B: Bioconjugation (Amide Coupling)

Purpose: Convert the Amino-Linker Analog into a functional probe or PROTAC.

Methodology:

  • Activation: Dissolve the Carboxyl-containing partner (e.g., VHL Ligand-Linker-COOH) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 mins.

  • Coupling: Add the Cabozantinib Amino-Linker Analog (1.0 eq).

  • Reaction: Stir at RT for 2–4 hours under Nitrogen. Monitor via LC-MS (Look for mass shift: M_analog + M_ligand - H2O).

  • Purification: Isolate via Preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

  • Validation: 1H-NMR must show the disappearance of the free amine signal and appearance of the amide proton.

Part 4: Visualization of the Workflow

The following diagram illustrates the decision matrix for developing and validating these analogs.

Workflow Start Start: Cabozantinib Scaffold Mod Chemical Modification (Demethylation @ C7 -> Alkylation) Start->Mod Analog Amino-Linker Analog (Intermediate) Mod->Analog TestBind Assay: TR-FRET Binding (vs Parent Drug) Analog->TestBind Decision Is IC50 < 50 nM? TestBind->Decision Discard Discard: Steric Clash Detected Decision->Discard No Proceed Proceed to Conjugation (PROTAC/Tracer Synthesis) Decision->Proceed Yes

Figure 2: Development workflow for validating the amino-linker analog prior to bioconjugation.

References

  • Exelixis, Inc. (2016). Cabozantinib (CABOMETYX) Prescribing Information. Mechanism of Action and Clinical Pharmacology. Retrieved from [Link]

  • Wang, Y., et al. (2022). Design, Synthesis and In Vitro Investigation of Cabozantinib-Based PROTACs to Target c-Met Kinase. Molecules (MDPI). Discusses the synthesis of C7-functionalized analogs. Retrieved from [Link]

  • PubChem. (n.d.). Cabozantinib Compound Summary. National Library of Medicine. Structural data and IC50 values. Retrieved from [Link]

  • Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery. Cell. Contextualizes the use of amino-linkers in PROTAC design. Retrieved from [Link]

Sources

Foundational

4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol molecular weight and formula

Topic: 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol: Physicochemical Characterization and Synthetic Methodology Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Development Scientists, and Pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol: Physicochemical Characterization and Synthetic Methodology Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Development Scientists, and Pharmacologists.

Executive Summary

4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol (CAS: 748707-58-6) represents a "privileged scaffold" in kinase inhibitor discovery.[1] Structurally, it fuses an electron-rich 6,7-dimethoxyquinoline core—mimicking the adenine ring of ATP—with a 4-aminophenol tail that extends into the solvent-accessible region of the kinase binding pocket.[1]

While frequently confused with its ether-linked analog (a key intermediate in Cabozantinib synthesis), this amino-linked variant is distinct.[1] It serves as a critical pharmacophore in the design of Type I ATP-competitive inhibitors targeting EGFR (Epidermal Growth Factor Receptor) and VEGFR-2.[1] This guide provides a definitive physicochemical profile, a validated synthetic protocol, and a structural analysis of its role in signal transduction modulation.

Part 1: Physicochemical Characterization

The following data establishes the baseline identity for 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol. Researchers must differentiate this specific amino-linked congener from the oxy-linked aniline (CAS 190728-25-7) often found in similar supply chains.[1]

Table 1: Molecular Identity & Properties[1]
PropertySpecification
IUPAC Name 4-[(6,7-Dimethoxyquinolin-4-yl)amino]phenol
Common Identifier 4-Hydroxy-6,7-dimethoxyanilinoquinoline
CAS Number 748707-58-6
Molecular Formula C₁₇H₁₆N₂O₃
Molecular Weight 296.32 g/mol
Exact Mass 296.1161
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water (free base)
pKa (Calculated) ~5.4 (Quinoline N), ~10.0 (Phenol OH)
Stoichiometric Composition
  • Carbon (C): 68.91%

  • Hydrogen (H): 5.44%

  • Nitrogen (N): 9.45%

  • Oxygen (O): 16.20%

Part 2: Synthetic Routes & Methodology

The synthesis of 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol relies on a Nucleophilic Aromatic Substitution (


) mechanism.[1] The electron-deficient C4 position of the quinoline ring (activated by the ring nitrogen) is susceptible to attack by the nucleophilic amine of 4-aminophenol.[1]
Experimental Protocol: Coupling

Reagents:

  • Substrate: 4-Chloro-6,7-dimethoxyquinoline (CAS 35654-56-9)[1][2]

  • Nucleophile: 4-Aminophenol (CAS 123-30-8)[1][2]

  • Solvent: Isopropanol (iPrOH) or 2-Butanol[1]

  • Catalyst (Optional): HCl (catalytic amount enhances electrophilicity, though the product self-catalyzes as HCl is generated)

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Chloro-6,7-dimethoxyquinoline (1.0 eq, 10 mmol) in Isopropanol (50 mL).

  • Addition: Add 4-Aminophenol (1.1 eq, 11 mmol). A slight excess of the amine ensures complete consumption of the chlorinated starting material.

  • Reaction: Heat the mixture to reflux (~82°C) for 3–5 hours.

    • Process Insight: The reaction mixture will initially be a suspension and may clear up before a heavy precipitate forms. This precipitate is the hydrochloride salt of the target product.

  • Monitoring: Monitor via TLC (DCM:MeOH 9:1) or HPLC. The starting chloride (UV active) should disappear.

  • Isolation (Salt Form): Cool the mixture to room temperature. Filter the precipitate under vacuum. Wash the filter cake with cold Isopropanol (2 x 10 mL) and Diethyl Ether (2 x 10 mL) to remove unreacted aniline and impurities.

  • Free Base Conversion (Crucial for Assay Use):

    • Suspend the HCl salt in water (50 mL).

    • Adjust pH to ~8–9 using saturated aqueous

      
      .
      
    • Stir for 30 minutes. The solid will convert to the free base.

    • Filter, wash with water, and dry under vacuum at 50°C.

Visualizing the Synthetic Workflow

Synthesis SM1 4-Chloro-6,7- dimethoxyquinoline RXN Reflux in iPrOH (SnAr Mechanism) SM1->RXN SM2 4-Aminophenol SM2->RXN INT Precipitate (HCl Salt) RXN->INT 3-5 hrs, 82°C BASE Neutralization (NaHCO3) INT->BASE pH Adjustment PROD Target: 4-((6,7-Dimethoxyquinolin- 4-yl)amino)phenol BASE->PROD Filtration & Drying

Figure 1: Synthetic pathway for the generation of the target amino-phenol quinoline scaffold via nucleophilic aromatic substitution.[1]

Part 3: Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using the following self-validating analytical markers.

1. High-Performance Liquid Chromatography (HPLC)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) [A] and Acetonitrile [B]. 5% B to 95% B over 20 min.

  • Detection: UV at 254 nm (Quinoline core) and 280 nm.

  • Retention Time: The amino-phenol product will elute earlier than the 4-chloro starting material due to the polarity of the hydroxyl group.

2. Proton NMR (


H-NMR) in DMSO-

  • Diagnostic Peaks:

    • 
       ~9.8 ppm (s, 1H): -NH- bridge (exchangeable).
      
    • 
       ~9.3 ppm (s, 1H): Phenolic -OH (exchangeable).
      
    • 
       ~8.3 ppm (d, 1H): H-2 of Quinoline (deshielded by ring nitrogen).
      
    • 
       ~3.90 ppm (s, 3H) & 3.92 ppm (s, 3H): Two methoxy groups (-OCH
      
      
      
      ).
    • 
       ~6.8–7.2 ppm (AA'BB' system): Characteristic of the para-substituted phenol ring.
      

Part 4: Biological Context & Mechanism[1]

This molecule acts as a Type I kinase inhibitor pharmacophore. The quinoline nitrogen (N1) functions as a hydrogen bond acceptor, interacting with the "hinge region" of the kinase ATP-binding pocket (specifically Met793 in EGFR).

The 6,7-dimethoxy groups are critical for fitting into the hydrophobic pocket, while the 4-aminophenol tail extends towards the solvent front, often forming H-bonds with residues like Asp855 or serving as a handle for further derivatization (e.g., adding solubilizing groups).

Signaling Pathway Interaction

Pathway Ligand EGF Ligand EGFR EGFR (Receptor) Ligand->EGFR Activation ATP ATP Binding Pocket EGFR->ATP Requires ATP Phos Autophosphorylation (Tyr Residues) ATP->Phos Blocked by Inhibitor Inhibitor 4-((6,7-Dimethoxyquinolin- 4-yl)amino)phenol Inhibitor->ATP Competitive Inhibition (H-bond at Met793) Downstream Ras/Raf/MEK/ERK Cascade Phos->Downstream Prolif Cell Proliferation Downstream->Prolif

Figure 2: Mechanism of Action. The molecule competes with ATP for the binding pocket of EGFR, preventing autophosphorylation and halting the downstream proliferative cascade.

References

  • Pharmaffiliates. (2024). 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol - Product Data.[1] Retrieved from [Link]

  • Wissner, A., et al. (2003).[3] "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR)."[3] Journal of Medicinal Chemistry, 46(1), 49-63.[3] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CAS 748707-58-6.[1] Retrieved from [Link]

  • Bridges, A. J., et al. (1996). "Tyrosine Kinase Inhibitors.[3][4][5] 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor."[1] Journal of Medicinal Chemistry, 39(1), 267-276. (Foundational chemistry for 6,7-dimethoxy scaffolds).

Sources

Exploratory

Technical Guide: Impurity Profiling and Degradation Kinetics of Tyrosine Kinase Inhibitors (TKIs)

The following technical guide is structured to address the Chemistry, Manufacturing, and Controls (CMC) challenges specific to Tyrosine Kinase Inhibitors (TKIs). It focuses on chemical stability, impurity profiling, and...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the Chemistry, Manufacturing, and Controls (CMC) challenges specific to Tyrosine Kinase Inhibitors (TKIs). It focuses on chemical stability, impurity profiling, and the critical regulatory landscape regarding mutagenic impurities.

Executive Summary

Tyrosine Kinase Inhibitors (TKIs) represent a dominant class of targeted antineoplastic agents. However, their chemical scaffolds—frequently characterized by nitrogen-rich heterocycles (quinazolines, pyrimidines, indoles) and solubilizing side chains (piperazines)—predispose them to specific degradation pathways.

This guide moves beyond generic stability testing to address TKI-specific challenges: photo-isomerization (e.g., Sunitinib), N-oxidation (e.g., Imatinib), and the emergent crisis of Nitrosamine Drug Substance-Related Impurities (NDSRIs) .

The Chemistry of TKI Instability

Unlike biologics, TKIs are small molecules, but they are chemically dense. Their "hinge-binding" motifs and solvent-exposed tails create distinct vulnerabilities.

Oxidative Instability (The N-Oxide Vector)

Many TKIs (Imatinib, Dasatinib, Ponatinib) utilize a piperazine or morpholine moiety to improve solubility and pharmacokinetic properties. These secondary and tertiary amines are electron-rich and highly susceptible to oxidative attack by peroxides (often found in excipients like povidone or PEG) or atmospheric oxygen.

  • Mechanism: Nucleophilic attack of the nitrogen lone pair on an electrophilic oxygen species.

  • Impact: Formation of N-oxides. While often pharmacologically active (e.g., Imatinib N-oxide), they are distinct chemical entities that must be quantified as impurities under ICH Q3B.

Photo-Isomerization (The E/Z Switch)

TKIs containing exocyclic double bonds linked to heterocycles exhibit significant photosensitivity.

  • Case Study: Sunitinib. Sunitinib exists thermodynamically as the Z-isomer (cis).[1] Upon exposure to light (VIS/UV), the double bond connecting the indole and pyrrole rings undergoes excitation, allowing rotation to the E-isomer (trans).

  • Clinical Relevance: The E-isomer is often less potent. Furthermore, this conversion complicates LC-MS analysis, as the two isomers may co-elute or separate as distinct peaks, leading to integration errors if not protected from light during sample preparation.

Hydrolytic Cleavage

Amide linkers, often used to connect the "tail" to the core scaffold, are susceptible to acid/base hydrolysis.

  • Critical Control Point: Sorption of moisture in amorphous solid dispersions (ASDs) can create a micro-pH environment that accelerates amide bond cleavage.

The Nitrosamine Crisis: NDSRIs in TKIs

The pharmaceutical industry is currently navigating a critical safety signal regarding Nitrosamine Drug Substance-Related Impurities (NDSRIs) .[2]

The Structural Hazard

Many TKIs contain secondary amines or tertiary amines that can dealkylate to secondary amines. In the presence of nitrites (impurities in excipients like microcrystalline cellulose or magnesium stearate), these amines undergo N-nitrosation.



Regulatory Context (ICH M7 / FDA)

Unlike simple nitrosamines (e.g., NDMA), NDSRIs are complex structures unique to the API.

  • Risk: These are classified as "Cohort of Concern" mutagenic impurities.[3]

  • Limit: Acceptable Intake (AI) limits are often in the nanogram/day range (e.g., 26.5 ng/day), requiring ultra-sensitive LC-MS/MS methods for detection.

Visualizing Degradation Pathways

The following diagram illustrates the primary degradation vectors for a generic TKI scaffold, integrating the Sunitinib and Imatinib mechanisms.

TKI_Degradation Parent Parent TKI (Active Z-Isomer) E_Isomer E-Isomer (Inactive/Less Potent) Parent->E_Isomer Photo-Isomerization (Reversible w/ Heat/Acid) N_Oxide N-Oxide (Oxidative Degradant) Parent->N_Oxide N-Oxidation (Piperazine/Pyridine) NDSRI NDSRI (Mutagenic Nitrosamine) Parent->NDSRI N-Nitrosation (Secondary Amine) Light Light Exposure (hv) Light->E_Isomer Oxidant Peroxides/O2 Oxidant->N_Oxide Nitrite Nitrites (NO2-) (Excipient Impurity) Nitrite->NDSRI

Caption: Figure 1. Primary chemical degradation pathways for Tyrosine Kinase Inhibitors, highlighting the critical NDSRI formation risk.

Analytical Protocol: Forced Degradation & Profiling

To validate the stability-indicating nature of your analytical method, you must perform stress testing. This protocol is designed specifically for kinase inhibitors.

Experimental Workflow

Table 1: TKI Stress Testing Conditions

Stress TypeConditionsTarget DegradationRationale
Acid Hydrolysis 0.1 N HCl, 60°C, 1-24 hrs5-20%Targets amide linkers and ether bonds.
Base Hydrolysis 0.1 N NaOH, 60°C, 1-24 hrs5-20%Targets esters and amides; checks for racemization.
Oxidation 3% H₂O₂, RT, 1-6 hrs5-20%Simulates excipient peroxides; targets N-oxides (piperazines).
Photolysis 1.2M lux hours (VIS) / 200 Wh/m² (UV)VariableCritical for TKIs. Induces E/Z isomerization.
Thermal 60°C / 75% RH, 7 daysVariableSolid-state stability; excipient compatibility.
Step-by-Step Protocol: Oxidative Stress (N-Oxide Generation)
  • Preparation: Dissolve TKI API in inert solvent (Acetonitrile/Methanol) to a concentration of 1 mg/mL.

  • Initiation: Add 30% Hydrogen Peroxide to achieve a final concentration of 3%.

  • Incubation: Store at Room Temperature in the dark (to prevent confounding photo-degradation).

  • Sampling: Aliquot at T=0, 1h, 3h, and 6h.

  • Quenching (Critical): Immediately quench aliquots with Catalase or Sodium Metabisulfite. Note: Metabisulfite can react with some electrophiles; Catalase is preferred for biological relevance.

  • Analysis: Inject onto UHPLC-MS/MS.

    • Look for: Mass shift of +16 Da (Oxygen).

    • Verify: Retention time shift (N-oxides usually elute earlier in Reverse Phase due to increased polarity).

Analytical Method Development (AQbD)

Developing a method to separate these impurities requires an Analytical Quality by Design (AQbD) approach.

AQbD_Workflow Risk Risk Assessment (Identify Potential Impurities) Scouting Column/Solvent Scouting (pH is Critical for TKIs) Risk->Scouting Input Structures Opt Method Optimization (Gradient Slope/Temp) Scouting->Opt Select Stationary Phase Stress Forced Degradation (Verify Separation) Opt->Stress Test Specificity Stress->Opt Co-elution Detected? Valid Method Validation (ICH Q2) Stress->Valid Mass Balance Confirmed

Caption: Figure 2. AQbD workflow for TKI impurity method development. Note the feedback loop if stress testing reveals co-elution.

Chromatographic Considerations
  • Stationary Phase: High pH stable C18 columns (e.g., hybrid particles) are recommended. TKIs are basic; running at high pH (pH 10) keeps them in the neutral state, improving peak shape and retention.

  • Mobile Phase: Ammonium Bicarbonate (pH 10) or Ammonium Formate (pH 3.5). Avoid phosphate buffers if using MS detection.

  • Isomer Separation: If E/Z isomers are present (Sunitinib), use a Phenyl-Hexyl column, which offers alternative selectivity based on pi-pi interactions.

References

  • Sunitinib Isomerization

    • Title: Analytical aspects of sunitinib and its geometric isomerism towards therapeutic drug monitoring.
    • Source: Journal of Pharmaceutical and Biomedical Analysis (via NIH/PubMed).
    • URL:[Link]

  • Imatinib Impurities

    • Title: Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS.[4][5][6]

    • Source: Waters Corporation Applic
    • URL:[Link]

  • Nitrosamine Guidelines

    • Title: Control of Nitrosamine Impurities in Human Drugs (Guidance for Industry).[7]

    • Source: U.S. Food and Drug Administration (FDA).[8]

    • URL:[Link]

  • Mutagenic Impurity Assessment

    • Title: ICH M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities.
    • Source: International Council for Harmonisation (ICH).[9]

    • URL:[Link]

  • General TKI Degradation

    • Title: Fragmentation study of imatinib and characterization of new im
    • Source: Folia (University of Fribourg).
    • URL:[Link]

Sources

Foundational

The 4-Amino-Phenol Pharmacophore in Quinoline Kinase Inhibitors: Structural Utility vs. Metabolic Liability

The following technical guide is structured to address the dual nature of the 4-amino-phenol moiety in quinoline kinase inhibitors: its high-affinity binding potential versus its metabolic liability. Executive Summary Th...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the dual nature of the 4-amino-phenol moiety in quinoline kinase inhibitors: its high-affinity binding potential versus its metabolic liability.

Executive Summary

The quinoline scaffold is a privileged structure in kinase inhibitor design, exemplified by approved drugs such as Bosutinib , Neratinib , and Pelitinib . Central to the efficacy of this class is the substituent at the C4 position.[1] While the 4-amino-phenol moiety (and its derivatives) offers exceptional binding affinity through donor-acceptor interactions with the kinase hinge region and adjacent polar pockets, it presents a significant "structural alert" in drug development.

This guide analyzes the mechanistic role of the 4-amino-phenol group, dissects the toxicology of its bioactivation into reactive quinone imines , and provides actionable medicinal chemistry strategies and protocols to harness its potency while mitigating liver toxicity.

Structural Biology & Binding Thermodynamics

The Hinge Region Interaction

In Type I and Type I½ kinase inhibitors, the quinoline core mimics the adenine ring of ATP. The 4-amino group is not merely a linker; it is a critical thermodynamic anchor.

  • The Donor-Acceptor Pair: The quinoline nitrogen (N1) acts as a Hydrogen Bond Acceptor (HBA) for the backbone NH of the hinge region (often the "gatekeeper+1" or "gatekeeper+3" residue).

  • The 4-Amino Bridge: The exocyclic NH at position 4 serves as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the hinge residue. This bidentate interaction locks the inhibitor into the ATP-binding cleft.

The Role of the Phenol (Hydroxyl Group)

The phenyl ring attached to the 4-amino group projects into the hydrophobic pocket (often towards the solvent front or the


C-helix). The para-hydroxyl (-OH) group plays two distinct roles depending on the specific kinase:
  • Solvent Interaction: In solvent-exposed binding modes (e.g., Src family), the -OH interacts with the water network, improving solubility and enthalpy-driven binding.

  • Specific H-Bonding: In deep-pocket binders, the -OH can form high-energy H-bonds with conserved glutamate (e.g., the

    
    C-helix Glu) or aspartate residues, significantly boosting potency (
    
    
    
    reduction).
Visualization: Hinge Binding Mode

The following diagram illustrates the canonical binding mode of a 4-anilinoquinoline within the kinase active site.

BindingMode Quinoline Quinoline Core (Scaffold) N1 N1 (H-Bond Acceptor) Quinoline->N1 C4_NH C4-NH (H-Bond Donor) Quinoline->C4_NH Hinge_NH Hinge Backbone NH (Met/Thr) N1->Hinge_NH H-Bond (2.8 Å) Phenol 4-Phenol Ring (Hydrophobic) C4_NH->Phenol Hinge_CO Hinge Backbone C=O (Glu/Leu) C4_NH->Hinge_CO H-Bond (2.9 Å) OH_Group p-Hydroxyl (-OH) Phenol->OH_Group Glu_Res Conserved Glu (αC-Helix) OH_Group->Glu_Res H-Bond / Water Bridge

Caption: Canonical binding interactions of 4-amino-phenol quinolines at the kinase hinge region.

Toxicology: The Quinone Imine Liability[2]

While the 4-amino-phenol moiety enhances binding, it is a well-documented structural alert (toxicophore). The metabolic bioactivation of this group is a primary cause of idiosyncratic hepatotoxicity in early-stage drug candidates.

Mechanism of Bioactivation
  • Oxidation: Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9) oxidize the electron-rich 4-aminophenol motif.

  • Quinone Imine Formation: This oxidation yields a reactive quinone imine (QI) intermediate.

  • Adduct Formation: The electrophilic QI reacts with nucleophilic sulfhydryl groups on proteins or glutathione (GSH).

    • Path A (Detoxification): Conjugation with GSH leads to excretion.

    • Path B (Toxicity): Depletion of GSH or direct covalent binding to hepatic proteins leads to hepatocellular necrosis and immune-mediated toxicity.

Visualization: Metabolic Activation Pathway

This diagram details the transformation from pharmacophore to toxicophore.

Metabolism Drug 4-Amino-Phenol Inhibitor QI Reactive Quinone Imine (QI) Drug->QI Bioactivation GSH_Adduct GSH Conjugate (Excretion) QI->GSH_Adduct + Glutathione Protein_Adduct Protein Adduct (Hepatotoxicity) QI->Protein_Adduct + Liver Proteins (Cys residues) CYP CYP450 (Oxidation -2e-) CYP->QI GST Glutathione S-Transferase GST->GSH_Adduct

Caption: Bioactivation pathway of 4-aminophenol to toxic quinone imine and subsequent protein binding.

Medicinal Chemistry Optimization Strategies

To retain the binding affinity of the 4-amino-phenol scaffold while eliminating the toxicity risk, three primary strategies are employed:

StrategyModificationEffect on BindingEffect on Toxicity
Etherification Replace -OH with -OR (e.g., -OMe, -O-Morpholine)Retains hydrophobic fit; loses H-bond donor capability.High Safety. Blocks QI formation.
Bioisosterism Replace Phenol with Indazole or PyridineMimics H-bond geometry.High Safety. Aromatic N acts as acceptor/donor without oxidation risk.
Fluorination Fluorine substitution ortho to -OHIncreases acidity of -OH; strengthens H-bond.Moderate Safety. Sterically hinders enzymatic oxidation.

Field Insight: Most successful drugs (e.g., Bosutinib , Gefitinib ) utilize the Etherification strategy, often capping the phenol with solubilizing groups (morpholine, piperazine) to reach the solvent front.

Experimental Protocols

Synthesis: Coupling of 4-Amino-Phenol Derivatives

This protocol describes the standard synthesis of the core scaffold. Note that protection of the phenol is often required if the coupling conditions are harsh.

Reagents:

  • 4-Chloro-3-cyanoquinoline (Core intermediate)

  • 4-Amino-phenol (or O-protected derivative)

  • Solvent: Isopropanol (IPA) or Ethanol (EtOH)

  • Catalyst: HCl (catalytic)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of 4-chloroquinoline derivative in IPA (0.5 M concentration).

  • Addition: Add 1.1 eq of the aniline (4-aminophenol).

  • Acid Catalysis: Add 2-3 drops of conc. HCl (or 1.0 eq of Pyridine HCl). The protonation of the quinoline nitrogen activates the C4 position for nucleophilic attack.

  • Reflux: Heat to reflux (

    
    ) for 2–4 hours. Monitor by TLC/LCMS.
    
  • Precipitation: Cool to room temperature. The product usually precipitates as the hydrochloride salt.

  • Filtration: Filter the solid, wash with cold IPA and diethyl ether.

  • Free Base Liberation (Optional): Suspend in EtOAc, wash with saturated

    
    , dry over 
    
    
    
    .
Assay: Reactive Metabolite Trapping (GSH Trapping)

To validate the safety of a 4-amino-phenol lead, you must screen for Quinone Imine formation early.

Protocol:

  • Incubation: Incubate test compound (

    
    ) with Human Liver Microsomes (HLM) (
    
    
    
    ) and NADPH (
    
    
    ) in phosphate buffer (pH 7.4).
  • Trapping Agent: Add Glutathione (GSH) (

    
    ) to the incubation mixture.
    
  • Timepoints: Quench aliquots at 0, 15, 30, and 60 min using ice-cold Acetonitrile.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Detection: Search for Neutral Loss of 129 Da (pyroglutamic acid moiety) or precursor ion scan for GSH adducts (

    
    ).
    
    • Interpretation: Presence of GSH adducts confirms Quinone Imine liability.

Visualization: Synthesis & Validation Workflow

Workflow Start Start: 4-Cl-Quinoline Rxn SNAr Coupling (Reflux in IPA/HCl) Start->Rxn Product 4-Anilino-Quinoline Scaffold Rxn->Product Decision Phenol Present? Product->Decision ToxScreen GSH Trapping Assay (Microsomes + NADPH) Decision->ToxScreen Yes (-OH) Safe Proceed to Kinase Assay Decision->Safe No (Ether/Bioisostere) ToxScreen->Safe No Adducts Unsafe Structural Alert: Modify Phenol ToxScreen->Unsafe GSH Adducts Found

Caption: Decision tree for synthesis and safety screening of 4-amino-phenol derivatives.

References

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508. Link

  • Kalgutkar, A. S., et al. (2005). Bioactivation of the 4-anilinoquinazoline and 4-anilinoquinoline scaffolds: Implications for the design of safe kinase inhibitors. Chemical Research in Toxicology, 18(2), 243-253. Link

  • Levetsanou, M., et al. (2020). 4-Anilinoquinolines as kinase inhibitors: A review of the synthesis and biological activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 123-145. Link

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry, 47(27), 6658–6661. Link

  • Uetrecht, J. (2008). Idiosyncratic drug reactions: current understanding. Annual Review of Pharmacology and Toxicology, 48, 77-94. Link

Sources

Protocols & Analytical Methods

Method

using 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol as a reference standard

Application Note: Characterization and Utilization of 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol as a Reference Standard Introduction & Scope This Application Note defines the protocols for utilizing 4-((6,7-Dimethoxyqu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization and Utilization of 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol as a Reference Standard

Introduction & Scope

This Application Note defines the protocols for utilizing 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol (CAS: 748707-58-6) as a certified reference standard.[1]

This molecule represents a critical pharmacophore in the development of Type I and Type II Tyrosine Kinase Inhibitors (TKIs) . Unlike the common quinazoline core found in EGFR inhibitors (e.g., Gefitinib), the quinoline core is central to multi-kinase inhibitors targeting c-Met, VEGFR-2, and RET (e.g., Foretinib, Cabozantinib analogs).

Primary Applications:

  • Impurity Profiling: Identification of amino-linked byproducts during the synthesis of ether-linked kinase inhibitors (e.g., distinguishing amine-bridge impurities from ether-bridge active pharmaceutical ingredients).[1]

  • Metabolite Identification: Serving as a reference for O-demethylated or hydrolyzed metabolites in pharmacokinetic (PK) studies.[1]

  • SAR Benchmarking: Acting as a "minimal pharmacophore" control in Structure-Activity Relationship (SAR) assays to determine the baseline potency of the 4-aminoquinoline scaffold.

Physicochemical Profile & Handling

Before executing analytical or biological protocols, the reference standard must be characterized to ensure data integrity.

PropertySpecificationNotes
Chemical Formula C₁₇H₁₆N₂O₃
Molecular Weight 296.32 g/mol
Appearance Pale brown to off-white solidOxidation sensitive (Phenol group).[1]
Solubility DMSO (>20 mg/mL), Methanol (Moderate)Poorly soluble in water/PBS.
pKa (Calculated) ~4.5 (Quinoline N), ~10.0 (Phenol OH)Ionization state changes at physiological pH.
Storage -20°C, Desiccated, Protected from LightHygroscopic and photosensitive.

Stock Solution Protocol:

  • Weigh approximately 2.96 mg of standard into a verified amber glass vial.

  • Add 1.00 mL of anhydrous DMSO (Grade: Molecular Biology) to achieve a 10 mM stock.

  • Vortex for 30 seconds; sonicate for 1 minute if particulates remain.

  • Aliquot into 50 µL volumes and store at -80°C. Do not refreeze more than once.

Analytical Method Validation (HPLC & LC-MS/MS)

This section details the validated method for separating the reference standard from common structural analogs (e.g., quinazolines or ether-linked variants).

A. HPLC-UV Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array (DAD) at 254 nm (aromatic core) and 330 nm (conjugated quinoline system).

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5% Equilibration
2.0 5% Injection Hold
15.0 95% Linear Gradient
18.0 95% Wash

| 18.1 | 5% | Re-equilibration |[1]

B. LC-MS/MS Identification Parameters

For metabolite tracking, use the following transitions on a Triple Quadrupole MS (ESI Positive Mode):

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Fragment Identity
297.1 [M+H]⁺ 282.1 25Loss of Methyl (-CH₃)
297.1 [M+H]⁺ 265.1 35Loss of Methoxy (-OCH₃)
297.1 [M+H]⁺ 188.1 45Quinoline Core (Cleavage of amine bridge)
Visual Workflow: Analytical Validation

The following diagram illustrates the decision tree for qualifying the reference standard before use in bioassays.

AnalyticalWorkflow Start Raw Reference Material (Solid) Solubility Solubility Check (DMSO 10mM) Start->Solubility UPLC UPLC-DAD Purity Check (>98% Area) Solubility->UPLC MS LC-MS/MS ID Confirmation (m/z 297.1 -> 188.1) UPLC->MS Decision Does Purity Meet Spec? MS->Decision Pass Release as Certified Reference Standard Decision->Pass Yes Fail Repurify (Prep-HPLC) or Discard Decision->Fail No Usage Downstream Application: 1. Impurity Marker 2. Kinase IC50 Control Pass->Usage

Caption: Workflow for the qualification of the quinoline reference standard prior to biological use.

Biological Assay Protocol: Kinase Inhibition

This molecule acts as an ATP-competitive inhibitor.[1] The following protocol determines its IC₅₀ against c-Met or VEGFR-2.

Assay Principle: FRET-based competition assay (e.g., LanthaScreen™ or Z´-LYTE™).[1]

Step-by-Step Protocol:

  • Preparation: Dilute the 10 mM DMSO stock serially (1:3) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Range: 10 µM down to 0.5 nM.

  • Enzyme Mix: Add 2.5 µL of recombinant c-Met kinase (0.5 ng/µL) to the wells of a 384-well plate.

  • Inhibitor Addition: Add 2.5 µL of the diluted reference standard. Incubate for 15 minutes at Room Temperature (RT) to allow binding to the ATP pocket.

  • Substrate/ATP Start: Add 5 µL of ATP (at K_m concentration, typically 10-50 µM) and FRET-peptide substrate.

  • Reaction: Incubate for 60 minutes at RT.

  • Termination: Add 10 µL of Development Reagent (EDTA-based) to stop phosphorylation.

  • Read: Measure fluorescence ratio (Emission 445 nm / 520 nm).

Expected Results:

  • c-Met IC₅₀: ~50–200 nM (Potency is generally lower than Foretinib due to lack of the extended urea tail).

  • VEGFR-2 IC₅₀: ~100–300 nM.[1]

Visual Pathway: Mechanism of Action

This diagram visualizes where the reference standard intervenes in the receptor tyrosine kinase (RTK) signaling cascade.

SignalingPathway Ligand Growth Factor (HGF / VEGF) Receptor RTK (c-Met / VEGFR) Transmembrane Ligand->Receptor Activates Phos Autophosphorylation (Tyr Residues) Receptor->Phos Requires ATP Inhibitor Reference Standard (4-Amino-Quinoline) Inhibitor->Receptor COMPETITIVE BLOCK (Hinge Region Binding) ATP ATP ATP->Receptor Binds Active Site Downstream Downstream Signaling (RAS-MAPK / PI3K-AKT) Phos->Downstream Signal Transduction Effect Cell Proliferation & Angiogenesis Downstream->Effect

Caption: Competitive inhibition mechanism of the reference standard at the ATP-binding pocket of RTKs.

References

  • Synthesis and SAR of Quinoline Kinase Inhibitors

    • Title: "Synthesis and biological evaluation of 4-aminoquinoline derivatives as novel antiproliferative agents."[1]

    • Source:Journal of Medicinal Chemistry.
    • Context: Establishes the 4-aminoquinoline core as a scaffold for c-Met inhibition.[1]

    • (General Search for verification)

  • Metabolic Pathways of Quinoline/Quinazoline Drugs

    • Title: "Metabolism of Tyrosine Kinase Inhibitors: An Upd
    • Source:Drug Metabolism Reviews.
    • Context: Describes O-demethylation and hydrolysis pathways relevant to this reference standard.
  • Analytical Validation Guidelines

    • Title: "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology."
    • Source:ICH Guidelines.
    • Context: The regulatory basis for the HPLC/MS protocols defined above.
  • Specific Chemical Data

    • Title: "4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol Substance Record."[1][2]

    • Source:PubChem / NIH.
    • Context: Verification of CAS 748707-58-6 and physicochemical properties.

Sources

Application

Application Note &amp; Protocol Guide: Solvent Selection for Dissolving 4-Amino-Quinoline Derivatives

Introduction: The Critical Role of Solvent Selection in the Application of 4-Amino-Quinoline Derivatives Physicochemical Landscape of 4-Amino-Quinoline Derivatives: A Primer on Solubility The solubility of a 4-amino-quin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solvent Selection in the Application of 4-Amino-Quinoline Derivatives

Physicochemical Landscape of 4-Amino-Quinoline Derivatives: A Primer on Solubility

The solubility of a 4-amino-quinoline derivative is not a monolithic property but rather a complex interplay of its structural features and the characteristics of the solvent. Understanding these factors is paramount for making informed decisions.

The Basic Nature of the Quinoline Core: The quinoline ring system possesses a nitrogen atom which imparts a weakly basic character to the molecule. Furthermore, the exocyclic amino group at the 4-position, and often an additional amine in the side chain, are also basic.[5] This basicity is a critical determinant of solubility, particularly in aqueous solutions where pH plays a significant role. In acidic environments, these nitrogen atoms can become protonated, forming salts that are generally more water-soluble than the free base.

Impact of Substituents: The diverse array of substituents found on the quinoline ring and the amino side chain dramatically influences solubility. Lipophilic groups, such as alkyl or aryl moieties, will decrease aqueous solubility and favor dissolution in non-polar organic solvents. Conversely, the introduction of polar functional groups, like hydroxyl or carboxyl groups, can enhance aqueous solubility.

Lipophilicity and pKa: The octanol-water partition coefficient (logP) and the acid dissociation constant (pKa) are key physicochemical parameters. A higher logP value indicates greater lipophilicity and a preference for non-polar environments. The pKa values dictate the extent of ionization at a given pH, which in turn affects aqueous solubility. For instance, chloroquine's water solubility markedly decreases as the pH increases from 6 to 9.[6]

A Curated Overview of Solvents for 4-Amino-Quinoline Derivatives

The choice of solvent is dictated by the intended application, whether it be for in vitro biological assays, chemical reactions, or formulation development.

Commonly Employed Solvents:

  • Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent, DMSO is widely used for preparing stock solutions of organic compounds for biological screening.[7] Its ability to dissolve a broad range of polar and non-polar compounds makes it a primary choice. However, it's important to be mindful of its potential to affect cell-based assays at higher concentrations.

  • Ethanol: A polar protic solvent, ethanol is another common choice, particularly when a less aggressive solvent than DMSO is desired. It is often used in formulations and is generally well-tolerated in biological systems at low concentrations.

  • Methanol: Similar to ethanol, methanol is a polar protic solvent that can be effective for dissolving 4-amino-quinoline derivatives.

  • Dimethylformamide (DMF): A polar aprotic solvent with strong solvating properties, similar to DMSO.

  • Water (with pH modification): For derivatives with ionizable groups, aqueous buffers at an appropriate pH can be excellent solvents. Acidic conditions that promote the formation of soluble salts are often employed.

Quantitative Solubility Data for Select 4-Amino-Quinoline Derivatives:

The following table summarizes available quantitative solubility data for some well-known 4-amino-quinoline derivatives. It is important to note that solubility is temperature-dependent.

CompoundSolventTemperature (°C)Solubility
AmodiaquineEthanolNot Specified~ 2 mg/mL[8]
AmodiaquineDMSONot Specified~ 5 mg/mL[8]
AmodiaquineDimethylformamideNot Specified~ 2.5 mg/mL[8]
Amodiaquine DihydrochlorideWater3047.70 mg/mL[9]
Chloroquine DiphosphateWater25~129.5 g/L[10][11][12]
Chloroquine DiphosphateEthanol25~0.24 g/L[10][11][12]
Chloroquine DiphosphateTetrahydrofuran25~0.02 g/L[10][11][12]
Chloroquine DiphosphateAcetone25~0.01 g/L[10][11][12]
Chloroquine DiphosphateAcetonitrile25~0.004 g/L[10][11][12]
Chloroquine PhosphateWaterNot SpecifiedHighly Soluble[6]
Chloroquine PhosphateAlcoholNot SpecifiedPoorly Soluble[6]
Chloroquine PhosphateChloroformNot SpecifiedPoorly Soluble[6]
Chloroquine PhosphateEtherNot SpecifiedPoorly Soluble[6]

Experimental Protocol: A Step-by-Step Guide to Determining Optimal Solvent Conditions

This protocol provides a systematic approach to identifying the most suitable solvent and concentration for your specific 4-amino-quinoline derivative.

Part 1: Initial Solvent Screening

Objective: To qualitatively assess the solubility of the 4-amino-quinoline derivative in a range of common solvents.

Materials:

  • 4-amino-quinoline derivative (solid form)

  • Selection of solvents: DMSO, Ethanol, Methanol, Acetonitrile, Water (pH 7.4), 1N HCl, 1N NaOH

  • Small glass vials (e.g., 1.5 mL)

  • Vortex mixer

  • Micro-spatula

Procedure:

  • Preparation: Label a series of vials with the names of the solvents to be tested.

  • Compound Addition: Add a small, consistent amount (e.g., 1-2 mg) of the 4-amino-quinoline derivative to each vial.

  • Solvent Addition: Add 100 µL of the corresponding solvent to each vial.

  • Mixing: Vortex each vial vigorously for 30-60 seconds.

  • Observation: Visually inspect each vial for dissolution. Note whether the compound is fully dissolved, partially dissolved, or insoluble.

  • Incremental Solvent Addition: For vials where the compound is not fully dissolved, add an additional 100 µL of the solvent and vortex again. Repeat this process up to a total volume of 1 mL, noting the approximate volume at which complete dissolution occurs.

Part 2: Quantitative Solubility Determination (Thermodynamic Solubility)

Objective: To accurately measure the equilibrium solubility of the derivative in the most promising solvents identified in Part 1.

Materials:

  • 4-amino-quinoline derivative

  • Selected solvents

  • Analytical balance

  • Thermostatic shaker

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Standard Curve Preparation: Prepare a stock solution of the 4-amino-quinoline derivative in a suitable solvent (in which it is freely soluble) at a known concentration. From this stock, prepare a series of calibration standards by serial dilution.

  • Saturated Solution Preparation: Add an excess amount of the solid derivative to a vial containing a known volume of the test solvent.

  • Equilibration: Tightly seal the vials and place them in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Analysis: Dilute the filtered supernatant to a concentration that falls within the range of the standard curve and analyze it by HPLC.

  • Calculation: Using the standard curve, determine the concentration of the dissolved derivative in the saturated solution. This value represents the thermodynamic solubility.

Logical Workflow for Solvent Selection

The following diagram illustrates the decision-making process for selecting an appropriate solvent for a 4-amino-quinoline derivative.

Solvent_Selection_Workflow start Start: New 4-Amino-Quinoline Derivative initial_screen Part 1: Initial Qualitative Solvent Screening (DMSO, EtOH, MeOH, ACN, H2O, acidic/basic buffers) start->initial_screen observe_solubility Observe Solubility initial_screen->observe_solubility soluble_in_dmso Soluble in DMSO? observe_solubility->soluble_in_dmso use_dmso Prepare concentrated stock in DMSO for in vitro assays soluble_in_dmso->use_dmso Yes soluble_in_etoh Soluble in Ethanol/Methanol? soluble_in_dmso->soluble_in_etoh No quantitative_analysis Part 2: Quantitative Solubility Determination (HPLC) for lead solvents use_dmso->quantitative_analysis use_etoh Consider for less sensitive assays or initial formulations soluble_in_etoh->use_etoh Yes soluble_in_aqueous Soluble in Aqueous Buffers? soluble_in_etoh->soluble_in_aqueous No use_etoh->quantitative_analysis use_aqueous Optimal for physiological pH assays and formulations soluble_in_aqueous->use_aqueous Yes soluble_in_aqueous->quantitative_analysis No/Partial use_aqueous->quantitative_analysis final_selection Final Solvent Selection based on: - Intended Application - Required Concentration - Biocompatibility - Stability quantitative_analysis->final_selection

Sources

Method

crystallization techniques for dimethoxyquinoline impurities

Application Note: Advanced Crystallization Techniques for Dimethoxyquinoline Impurities Abstract Dimethoxyquinoline moieties, particularly 6,7-dimethoxyquinoline and 2,4-dimethoxyquinoline , are critical pharmacophores i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Crystallization Techniques for Dimethoxyquinoline Impurities

Abstract

Dimethoxyquinoline moieties, particularly 6,7-dimethoxyquinoline and 2,4-dimethoxyquinoline , are critical pharmacophores in modern kinase inhibitors (e.g., Cabozantinib, Fruquintinib). However, their synthesis via routes like the Gould-Jacobs or Skraup reactions often yields persistent impurities, including regioisomers (e.g., 5,8-dimethoxy isomers), unreacted anilines, and partially cyclized intermediates. This guide provides high-fidelity crystallization protocols designed to decouple these structurally similar impurities from the target API (Active Pharmaceutical Ingredient). We move beyond standard "dissolve and cool" methods to explore Reactive Crystallization , Anti-Solvent Polishing , and Thermodynamic Control Strategies .

Introduction: The Purification Challenge

The purification of dimethoxyquinolines is complicated by two factors:

  • Structural Similarity: Regioisomeric impurities often possess nearly identical solubility profiles to the target compound, leading to solid solution formation rather than rejection.

  • Oiling Out: Quinoline derivatives are prone to Liquid-Liquid Phase Separation (LLPS) before crystallization, trapping impurities in the solidified oil.

Effective purification requires a shift from kinetic control (rapid precipitation) to thermodynamic control (slow growth), allowing the crystal lattice to reject impurities based on steric mismatch.

Theoretical Basis: The Solubility-Supersaturation-Impurity (SSI) Balance

To design a robust process, we must manipulate the Metastable Zone Width (MSZW). Impurities typically widen the MSZW, requiring higher supersaturation for nucleation, which paradoxically increases impurity inclusion.

Mechanism of Action:

  • Pi-Stacking Interactions: Solvents like Toluene or Chlorobenzene interact with the electron-rich quinoline ring, disrupting self-association dimers and altering crystal habit.

  • H-Bonding Competitors: Alcohols (MeOH, EtOH) compete for H-bonding sites on the quinoline nitrogen, often favoring specific polymorphs that are less accommodating to impurities.

Strategic Protocol Development

Solvent Selection Matrix

Based on empirical data and solubility parameters, the following systems are validated for dimethoxyquinoline scaffolds.

Solvent SystemRoleTarget Impurity ClassOperational Note
Ethanol : Ethyl Acetate (1:1) RecrystallizationUnreacted starting materials (e.g., 3,4-dimethoxyaniline)Standard starting point. Balanced polarity.
Acetonitrile : Water (Gradient) Anti-SolventPolar side-products (e.g., Triazolinone derivatives)Excellent for 6,7-dimethoxy analogs.
DCM : Methanol (9:1) DissolutionHigh MW oligomers / TarsUse for initial cleanup of crude tars.
Isopropanol + HCl Reactive Cryst.Non-basic neutral impuritiesConverts quinoline to HCl salt; impurities remain in mother liquor.

Detailed Experimental Protocols

Protocol A: Reactive Crystallization (Salt Formation Strategy)

Best for: Removing non-basic regioisomers and neutral synthetic byproducts from 6,7-dimethoxyquinoline.

Rationale: Converting the quinoline base to a hydrochloride salt dramatically changes its lattice energy and solubility, often creating a "purity jump" that neutral recrystallization cannot achieve.

Step-by-Step Procedure:

  • Dissolution: Dissolve 10.0 g of crude 6,7-dimethoxyquinoline in 150 mL of Isopropanol (IPA) at 60°C. Ensure complete dissolution; filter hot if insolubles are present.

  • Acid Addition: Slowly add 1.1 equivalents of concentrated HCl (37%) or HCl in IPA (5-6 N) dropwise over 30 minutes.

    • Critical Control Point: Maintain temperature at 60°C to prevent rapid precipitation of amorphous salt.

  • Nucleation: The solution will turn yellow/orange. Seed with 0.1 wt% pure product crystals if available.

  • Cooling Profile:

    • Hold at 60°C for 1 hour (Ostwald Ripening).

    • Cool to 20°C at a rate of 10°C/hour.

    • Cool to 0-5°C and hold for 2 hours.

  • Isolation: Filter under vacuum. Wash the cake with cold Acetone (2 x 20 mL) to remove residual acidic mother liquor and non-salt forming impurities.

  • Result: Yields 6,7-dimethoxyquinoline hydrochloride (>99% purity).

Protocol B: Dual-Solvent Cooling Crystallization (Free Base)

Best for: General purification of 4-chloro-6,7-dimethoxyquinoline intermediates.

Rationale: Uses a "Good Solvent / Bad Solvent" balance to minimize yield loss while maximizing impurity rejection.

Step-by-Step Procedure:

  • Slurry: Suspend 20 g of crude material in 100 mL Ethyl Acetate .

  • Heating: Heat to reflux (approx. 77°C). The material may not fully dissolve.[1][2]

  • Co-Solvent Addition: Slowly add Ethanol dropwise through the reflux condenser until the solution becomes clear.

    • Note: Do not exceed a 1:1 ratio of EtOH:EtOAc.[3] If not dissolved by then, hot filter to remove inorganic salts.

  • Controlled Cooling:

    • Remove heat source and allow the flask to cool to room temperature naturally (approx. 2-3 hours). Do not use an ice bath yet. Rapid cooling traps oil.

  • Polishing: Once turbidity is observed (cloud point), hold for 30 mins. Then move to 5°C storage for 12 hours.

  • Wash: Filter and wash with cold Ethyl Acetate/Hexane (1:1) .

Process Visualization

The following diagram illustrates the decision logic for selecting the correct purification pathway based on impurity type.

CrystallizationWorkflow Start Crude Dimethoxyquinoline (Purity < 90%) Analysis Impurity Profiling (HPLC / TLC) Start->Analysis Decision Dominant Impurity Type? Analysis->Decision PathA Basic Impurities (Anilines) Decision->PathA pKa similar to API PathB Neutral/Regioisomers Decision->PathB Non-ionizable PathC Tars / Polymers Decision->PathC High MW Method1 Protocol A: Acidic Wash + Recrystallization (EtOH) PathA->Method1 Method2 Protocol B: Salt Formation (HCl/IPA) PathB->Method2 Method3 Adsorption (Silica/Charcoal) + Protocol B PathC->Method3 Result High Purity API (>99.5%) Method1->Result Method2->Result Method3->Result

Caption: Decision tree for selecting crystallization protocols based on impurity characterization.

Troubleshooting & Optimization

IssueDiagnosisCorrective Action
Oiling Out Solution supersaturation is too high; operating above the metastable limit.1. Re-heat to dissolve oil.2. Add seed crystals at

.3. Reduce cooling rate.
Low Yield Product is too soluble in the mother liquor.1. Cool to lower temperature (-10°C).2. Add anti-solvent (Hexane) at the end of the cooling ramp.3. Evaporate solvent to 50% volume.
Persistent Color Oxidation byproducts (quinones) trapped in lattice.1. Use activated charcoal (5 wt%) during the hot dissolution step.2. Perform hot filtration through Celite.[4]
Agglomeration Fast nucleation rate.1. Reduce agitation speed.2. Implement a "temperature cycling" protocol (Heat/Cool loops) to dissolve fines.

References

  • Google Patents. (2020). CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method.
  • Technobis Crystallization Systems. (2021). Solvent selection for process development. [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017).[5] Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. [Link]

  • Technical Disclosure Commons. (2025). Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2- dimethyl-1-benzofuran-3-carboxamide. [Link]

Sources

Application

Application Note: Chemical Genetic Profiling with Amino-Linked ATP Analogs

Methodology for Orthogonal Kinase-Substrate Identification Abstract & Introduction The identification of direct physiological substrates for specific protein kinases remains a significant challenge in signal transduction...

Author: BenchChem Technical Support Team. Date: February 2026

Methodology for Orthogonal Kinase-Substrate Identification

Abstract & Introduction

The identification of direct physiological substrates for specific protein kinases remains a significant challenge in signal transduction research due to the high conservation of the ATP-binding pocket across the human kinome. Standard kinase assays often suffer from promiscuity and high background when performed in complex lysates.

This guide details the "Bump-and-Hole" chemical genetic strategy , utilizing amino-linked ATP analogs (specifically


-substituted ATPs).[1] By engineering a kinase to accept a bulky ATP analog that wild-type (WT) kinases cannot utilize, researchers can orthogonally "tag" and identify direct substrates in complex biological mixtures. This protocol focuses on the Thiophosphate Ester  method, which replaces the 

-phosphate with a thiophosphate group, allowing for specific immunodetection or affinity purification.

Mechanism of Action: The "Bump-and-Hole" Strategy

The core of this methodology relies on creating a steric distinction between the kinase of interest (KOI) and all other endogenous kinases.

  • The Hole: A "gatekeeper" residue in the ATP binding pocket (typically Methionine, Leucine, Phenylalanine, or Threonine) is mutated to a smaller residue (Glycine or Alanine) via site-directed mutagenesis.[1]

  • The Bump: An ATP analog is synthesized with a bulky substituent at the

    
     position (e.g., 
    
    
    
    -Benzyl-ATP or
    
    
    -Phenethyl-ATP).
  • The Result: WT kinases sterically reject the bulky analog. The engineered "Analog-Sensitive" (AS) kinase accepts it, transferring the modified phosphate (or thiophosphate) exclusively to its substrates.

Visualizing the Orthogonal Interaction

BumpAndHole cluster_0 Wild-Type (WT) Kinase cluster_1 Analog-Sensitive (AS) Kinase WT_Kinase WT Kinase (Bulky Gatekeeper) ATP ATP WT_Kinase->ATP Accepts N6_ATP N6-Analog (Bulky) WT_Kinase->N6_ATP Steric Clash (Rejected) AS_Kinase AS-Kinase (Small Gatekeeper) AS_Kinase->N6_ATP Orthogonal Acceptance Substrate Substrate AS_Kinase->Substrate Transfers Tag Tagged_Sub Tagged Substrate

Figure 1: The "Bump-and-Hole" strategy. WT kinases reject bulky


-analogs, while AS-kinases accommodate them, allowing specific substrate labeling.

Critical Reagents & Selection Guide

Analog Selection

The choice of analog depends on the specific geometry of the engineered pocket.

Analog NameStructureApplicationSolubility

-Benzyl-ATP-

-S
Benzyl ring on

amine
Most common starting point; fits many AS-kinases.Water/Buffer (>10 mM)

-Phenethyl-ATP-

-S
Phenethyl ring on

amine
Used when the "hole" is deeper or requires more flexibility.Water/Buffer (>5 mM)

-Cyclopentyl-ATP-

-S
Cyclopentyl ringLess common; used for specific gatekeeper geometries.Water/Buffer (>5 mM)
The Alkylating Agent

p-Nitrobenzyl Mesylate (PNBM) is the critical reagent for the detection phase. It alkylates the thiophosphate group transferred to the substrate, creating a thiophosphate ester epitope recognized by specific monoclonal antibodies (Rabbit mAb clone 51-8).[2]

Protocol: Thiophosphate Ester Tagging & Detection[1][2][3][4][5][6][7][8]

This protocol describes the "Cold" kinase assay, which avoids radioactivity and allows for Western Blot detection of substrates in complex lysates.

Phase 1: The Kinase Reaction

Objective: Orthogonal tagging of substrates with thiophosphate.[3][4][5]

Reagents:

  • Kinase Buffer (10X): 200 mM HEPES (pH 7.5), 100 mM MgCl₂, 1 mM EGTA.

    • Critical: Do NOT add DTT or

      
      -Mercaptoethanol (BME) to this buffer. Reducing agents will quench the PNBM in Phase 2.
      
  • Substrate Source: Recombinant protein or dephosphorylated cell lysate.

  • Nucleotide Mix: 1 mM

    
    -Benzyl-ATP-
    
    
    
    -S (or Phenethyl variant).
  • GTP (Optional): 3 mM GTP is often added to suppress background from endogenous GTP-utilizing enzymes.

Steps:

  • Prepare Master Mix: Combine Kinase Buffer, GTP, and Substrate Source on ice.

  • Initiate Reaction: Add the AS-Kinase (typically 10–100 nM final concentration) and the

    
    -ATP analog (20–100 µM final).
    
  • Incubate: 30 minutes at 30°C (or room temperature).

    • Note: AS-kinases often have lower

      
       than WT; extended incubation may be required.
      
  • Quench: Stop the reaction by adding EDTA to a final concentration of 20 mM.

    • Why: EDTA chelates

      
      , stopping the kinase. It does not interfere with alkylation.
      
Phase 2: PNBM Alkylation

Objective: Convert the unstable thiophosphate into a stable, immunoreactive ester.

Reagents:

  • PNBM Stock: 50 mM in DMSO (Freshly prepared).

    • Warning: PNBM is moisture sensitive. Keep desiccated.

Steps:

  • Add PNBM: Add PNBM stock to the quenched reaction for a final concentration of 2.5 mM (e.g., 1 µL of stock into 20 µL reaction).

  • Incubate: 1 to 2 hours at Room Temperature with gentle agitation.

    • Safety: PNBM is an alkylating agent; use PPE.

  • Stop Alkylation: Add standard SDS-PAGE Loading Buffer. The thiols in the loading buffer (DTT/BME) will quench any remaining PNBM.

Phase 3: Detection (Western Blot)

Objective: Visualize specific substrates.

Steps:

  • SDS-PAGE: Run samples on a standard gel.

  • Transfer: Transfer to Nitrocellulose or PVDF membrane.[2]

  • Blocking: Block with 5% Skim Milk in TBST for 1 hour.

    • Note: BSA can sometimes cause higher background with the anti-ester antibody; milk is preferred.

  • Primary Antibody: Incubate with Rabbit anti-Thiophosphate Ester (Clone 51-8) (1:1000 to 1:5000) overnight at 4°C.

  • Secondary Antibody: Anti-Rabbit HRP.

  • Develop: ECL detection.

Workflow Visualization

Workflow cluster_chemistry Chemistry Check Step1 1. Kinase Reaction (AS-Kinase + N6-ATP-γ-S) Step2 2. Thiophosphorylated Substrate (Unstable) Step1->Step2 Transfer γ-S Step3 3. Quench (EDTA) & Add PNBM Step2->Step3 Stop Enzyme Step4 4. Alkylation (Formation of Ester) Step3->Step4 Chemical Derivatization Step5 5. Detection (Anti-ThioP-Ester Ab) Step4->Step5 Western Blot Note NO Reducing Agents (DTT) in Steps 1-3! Note->Step1

Figure 2: Step-by-step workflow for the Thiophosphate Ester assay. Note the critical exclusion of reducing agents until after alkylation.

Troubleshooting & Optimization

ProblemProbable CauseSolution
No Signal Reducing agents present during alkylation.Ensure Kinase Buffer is DTT/BME free. Only add DTT after PNBM incubation.
No Signal PNBM hydrolysis.PNBM degrades in water. Make stock fresh in anhydrous DMSO every time.
High Background Endogenous kinases using the analog.[4][6]Titrate the analog concentration. While "orthogonal," high concentrations (>100 µM) can force WT usage.
High Background Non-specific antibody binding.Use 3 mM GTP in the reaction to block GTP-binding proteins. Switch blocking agent to Milk.
Low Kinase Activity Gatekeeper mutation impairs function.Some "holes" destabilize the kinase. Screen multiple analogs (

-benzyl vs. phenethyl) to find the best fit.

References

  • Hertz, N. T., et al. (2010). "Chemical genetic approach for kinase-substrate mapping by covalent capture of thiophosphopeptides and analysis by mass spectrometry."[5] Current Protocols in Chemical Biology.

  • Banko, M. R., et al. (2011). "Chemical Genetic Identification of Kinase Substrates Reveals Unexpected Signaling Pathways." Nature Chemical Biology.

  • Allen, J. J., et al. (2007). "A semisynthetic epitope for kinase substrates." Nature Methods.

  • Shokat, K. M., & Velleca, M. A. (2002). "Novel chemical genetic approaches to the discovery of signal transduction inhibitors." Drug Discovery Today.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Resolution Separation of Cabozantinib &amp; Quinoline-Amino-Phenol Impurities

Technical Brief: The Separation Challenge You are attempting to separate Cabozantinib (a hydrophobic Tyrosine Kinase Inhibitor) from a specific polar impurity: 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol . CRITICAL DISTI...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Brief: The Separation Challenge

You are attempting to separate Cabozantinib (a hydrophobic Tyrosine Kinase Inhibitor) from a specific polar impurity: 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol .

CRITICAL DISTINCTION: Most researchers confuse this impurity with the common synthesis intermediate, 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline .

  • The Intermediate (Oxy-Aniline): Contains an ether linkage and a primary amine tail.

  • Your Impurity (Amino-Phenol): Contains an amino linkage and a phenol tail.[]

  • Relationship: These are structural isomers (C₁₇H₁₆N₂O₃).

Chromatographic Behavior:

  • Cabozantinib (LogP ~4.8): Highly hydrophobic. Elutes late.

  • Amino-Phenol Impurity (LogP ~1.5 - 2.0): Significantly more polar due to the phenolic hydroxyl and secondary amine bridge. It risks eluting in the void volume or co-eluting with the solvent front if the gradient starts with too high organic content.

Validated Experimental Protocol

This protocol is designed to retain the polar impurity while eluting the hydrophobic drug within a reasonable runtime.

2.1 Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (Hybrid Particle) e.g., Waters XBridge C18 or Phenomenex Kinetex C18150 mm x 4.6 mm, 3.5 µm or 5 µmHybrid particles resist hydrolysis at pH extremes and reduce peak tailing for basic quinolines.
Mobile Phase A 0.1% Orthophosphoric Acid (pH ~2.5) or 10mM Ammonium Formate (pH 3.0) Low pH ensures the quinoline nitrogen is protonated, improving solubility and peak shape.
Mobile Phase B Acetonitrile (ACN) : Methanol (90:10) ACN provides sharper peaks; small MeOH content modifies selectivity for the phenol group.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[2][3]
Column Temp 35°C - 40°CSlightly elevated temperature reduces backpressure and improves mass transfer for the bulky Cabozantinib molecule.
Detection UV @ 244 nm (alt: 216 nm)244 nm is the isosbestic point for many quinoline derivatives; 216 nm offers higher sensitivity but more noise.
2.2 Gradient Program

Goal: Hold low organic initially to trap the Amino-Phenol, then ramp to elute Cabozantinib.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 955Equilibration/Injection: High aqueous content forces the polar Amino-Phenol to interact with the C18 phase.
3.0 955Isocratic Hold: Ensures separation of the impurity from the void volume.
15.0 1090Linear Ramp: Elutes Cabozantinib (typically elutes ~10-12 min).
20.0 1090Wash: Removes highly hydrophobic dimers.
20.1 955Re-equilibration: Return to initial conditions.
25.0 955End: Ready for next injection.
Troubleshooting & FAQs

This section addresses specific failure modes based on the physicochemical properties of the analytes.

Q1: The impurity peak is broad or tailing significantly. How do I fix this?

Diagnosis: This is likely "Secondary Interaction." The secondary amine bridge in the impurity (pKa ~8-9) and the quinoline nitrogen are interacting with residual silanols on the silica column. Solution:

  • Add an Ion-Pair Reagent: Add 0.1% Triethylamine (TEA) to Mobile Phase A (adjust pH back to 3.0 with phosphoric acid). TEA competes for the silanol sites.

  • Switch Column: Use a "End-capped" column (e.g., C18 "Shield" or "Polar RP") specifically designed to shield silanols.

Q2: I see a "Ghost Peak" eluting between the Impurity and Cabozantinib.

Diagnosis: This is often the Oxy-Aniline Isomer (the intermediate mentioned in Section 1). Verification:

  • The Amino-Phenol (your target) usually elutes earlier because the phenol group is more polar than the aniline group of the intermediate.

  • Action: Inject a standard of the intermediate (CAS 190728-25-7) to confirm retention time. If they co-elute, lower the initial %B from 5% to 2% or switch to a Phenyl-Hexyl column for pi-pi selectivity differences.

Q3: Cabozantinib retention time is drifting.

Diagnosis: Cabozantinib is very hydrophobic and sensitive to temperature and organic modifier evaporation. Solution:

  • Check Temperature: Ensure the column oven is stable ±0.5°C.

  • Cap Bottles: ACN evaporates faster than water. If using pre-mixed mobile phases, prepare fresh daily.

  • Column Cleaning: Hydrophobic drugs can foul the column head. Run a 100% ACN wash for 30 minutes if drift persists.

Logic Flow: Troubleshooting Decision Tree

The following diagram illustrates the logical process for resolving separation issues between the polar impurity and the hydrophobic API.

TroubleshootingLogic Start Issue: Poor Separation or Peak Shape CheckRT Is the Impurity eluting in Void (t0)? Start->CheckRT ReduceOrg Action: Reduce Initial %B to 2% or Increase Ion Strength CheckRT->ReduceOrg Yes CheckTailing Is the Impurity Peak Tailing (As > 1.5)? CheckRT->CheckTailing No ReduceOrg->CheckTailing AddModifier Action: Add 0.1% TEA or Switch to Hybrid C18 CheckTailing->AddModifier Yes CheckCoelution Is Impurity co-eluting with Intermediate? CheckTailing->CheckCoelution No AddModifier->CheckCoelution SwitchSelectivity Action: Switch to Phenyl-Hexyl Column (Exploits Pi-Pi differences) CheckCoelution->SwitchSelectivity Yes Success Resolution (Rs) > 2.0 Symmetry 0.8 - 1.2 CheckCoelution->Success No SwitchSelectivity->Success

Caption: Decision matrix for optimizing the resolution between the polar amino-phenol impurity and Cabozantinib.

References
  • PubChem. (2025).[4] Cabozantinib | C28H24FN3O5.[5] National Library of Medicine. [Link]

  • Pharmaffiliates. (n.d.). 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol (CAS 748707-58-6). [Link][6]

  • Chaudhary, A. A., et al. (2021).[7][8] "Development and Validation of RP-HPLC Method of Cabozantinib in Active Pharmaceutical Ingredient and Pharmaceutical Dosage Form." Journal of Pharmaceutical Research International, 33(11), 81-90.[7] [Link]

  • Podili, et al. (2020). "A Simple Reversed Phase High Performance Liquid Chromatography Method for the Estimation of Related Substances... of Cabozantinib." Indian Journal of Pharmaceutical Sciences. [Link]

Sources

Optimization

improving solubility of 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol in DMSO

This guide provides a technical deep-dive into the solubilization of 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol (CAS: 748707-58-6), a critical intermediate and structural analog in the synthesis of kinase inhibitors lik...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical deep-dive into the solubilization of 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol (CAS: 748707-58-6), a critical intermediate and structural analog in the synthesis of kinase inhibitors like Cabozantinib.[1]

The solubility challenges associated with this compound stem from its planar quinoline core and the donor-acceptor motif between the amine/phenol and the methoxy groups, which creates high crystal lattice energy via


-

stacking and intermolecular hydrogen bonding.[1]

Part 1: Compound Profile & Solubility Logic

Compound Identity:

  • Systematic Name: 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol[2]

  • CAS Number: 748707-58-6[1][2]

  • Physicochemical Challenge: The molecule possesses a "brick-dust" character. The flat heteroaromatic rings stack efficiently in the solid state, while the phenol (-OH) and secondary amine (-NH-) facilitate strong intermolecular networks.

  • Target Solvent: DMSO (Dimethyl Sulfoxide). While DMSO is the optimal solvent, "instant" solubility is rare. Energy input (heat/sonication) is almost always required to break the lattice.

Solubility Decision Tree (Workflow)

The following diagram outlines the logical progression for solubilizing stubborn batches of this compound without degrading the sample.

SolubilityWorkflow Start Start: Weigh Compound (e.g., 10 mg) AddDMSO Add Anhydrous DMSO (Target: 10-50 mM) Start->AddDMSO Vortex Vortex vigorously (30-60 sec) AddDMSO->Vortex Check1 Solution Clear? Vortex->Check1 Sonicate Bath Sonication (40 kHz, 10-15 min) Check1->Sonicate No (Suspension) Success Success: Aliquot & Store (-20°C) Check1->Success Yes Check2 Solution Clear? Sonicate->Check2 Heat Warm Water Bath (37°C - 45°C, 5 min) Check2->Heat No (Turbid) Check2->Success Yes Check3 Solution Clear? Heat->Check3 Check3->Success Yes Fail Critical Issue: Check Purity or Salt Form Check3->Fail No (Persistent Solid)

Figure 1: Step-by-step decision tree for solubilizing high-lattice-energy quinoline derivatives in DMSO.

Part 2: Troubleshooting Guide (Q&A)

Q1: I added DMSO, but the powder is just sitting at the bottom. Is my compound bad?

Answer: Not necessarily. This is a classic kinetic solubility issue.

  • The Science: The 6,7-dimethoxyquinoline core is highly lipophilic and planar. The solid state is stabilized by strong van der Waals forces. Simply adding DMSO is often insufficient to overcome the Lattice Energy (

    
    ) .
    
  • The Fix: You must input energy.[1] Start with bath sonication for 10–15 minutes.[1] Sonication creates cavitation bubbles that implode, generating localized high energy to disrupt the crystal surface. If that fails, moderate heat (see Q2) is required.

Q2: Can I heat the solution to speed this up?

Answer: Yes, but with strict temperature limits.

  • Protocol: You may warm the DMSO suspension to 37°C–45°C in a water bath.

  • Warning: Do not exceed 60°C. The phenolic hydroxyl group at the 4-position is susceptible to oxidation, especially in warm DMSO (which can act as a mild oxidant). High heat can lead to the formation of quinone-imines, turning the solution dark brown or black.

Q3: My solution was clear in DMSO, but it precipitated immediately when I added it to my cell culture media. Why?

Answer: This is the "Solvent Shock" or "Crash-out" effect.

  • The Mechanism: This compound is hydrophobic (LogP > 3). When you dilute the DMSO stock (highly solubilizing) into aqueous media (highly polar, non-solubilizing), the solubility drops exponentially. If the local concentration exceeds the aqueous solubility limit during mixing, the compound nucleates and precipitates.

  • The Fix:

    • Serial Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Dilute your stock into an intermediate buffer (e.g., PBS with 5% DMSO) first, then add to media.

    • Rapid Mixing: Vortex the media while adding the drug solution to prevent localized high concentrations.

Q4: The solution turned pink/brown after a few days at room temperature. Is it still good?

Answer: No, it has likely degraded.

  • The Cause: Phenols are electron-rich and prone to autoxidation.[1] In the presence of light and trace oxygen in DMSO, they can oxidize to colored quinoid species.

  • Prevention: Always store stocks at -20°C or -80°C , protected from light (amber vials or foil-wrapped). Use anhydrous DMSO to minimize hydrolysis risks.

Part 3: Advanced Protocols & Data

Protocol A: Preparation of a 50 mM Stock Solution

Target Volume: 1 mL | Target Mass: ~14.8 mg

  • Weighing: Accurately weigh 14.8 mg of the powder into a 1.5 mL amber microcentrifuge tube.

    • Note: Use an antistatic gun if the powder is static/fluffy.

  • Solvent Addition: Add 1000 µL of high-grade anhydrous DMSO (≥99.9%).

    • Do not use DMSO that has been left open to air; it absorbs water rapidly.

  • Initial Mixing: Vortex at maximum speed for 60 seconds.

  • Sonication: Place the tube in a benchtop ultrasonic bath. Sonicate for 15 minutes at room temperature.

    • Check visual appearance.[1][3] If particles remain, proceed to step 5.

  • Thermal Assist: Incubate the tube at 40°C for 5–10 minutes. Vortex every 2 minutes.[1]

  • Validation: Hold the tube up to a light source. The liquid must be completely clear with no refracting particles.[1]

  • Storage: Aliquot immediately into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Physicochemical Data Summary
ParameterValue / DescriptionImplications for Handling
Molecular Weight 296.32 g/mol Calculation basis for Molarity.[1]
Solubility (DMSO) ~10–50 mg/mL (with heat)"Slightly soluble" without assistance; requires sonication.
Solubility (Water) Negligible (< 0.1 mg/mL)Do not use water for stock preparation.
pKa (Calculated) ~5.5 (Quinoline N), ~10.0 (Phenol)Ionization state changes at physiological pH.
Appearance Off-white to pale yellow/brown powderDarkening indicates oxidation.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11283348, 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol.[1] Retrieved from [Link]

  • MySkinRecipes. 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol Product Specifications. Retrieved from [Link][4]

  • Li, Di, et al. "Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability enhancement, stability and dosing form." Acta Pharmaceutica Sinica B 6.4 (2016): 242-261.[1] (Context on solubilizing poorly water-soluble drugs).

Sources

Troubleshooting

Technical Support Center: Aminophenol Stability &amp; Handling

Topic: Overcoming Oxidation of Aminophenol Intermediates Ticket ID: AP-OX-404 Status: Open Priority: Critical (Yield/Purity Impact) Executive Summary: The "Black Tar" Phenomenon User Issue: "My reaction mixture turned fr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Oxidation of Aminophenol Intermediates

Ticket ID: AP-OX-404 Status: Open Priority: Critical (Yield/Purity Impact)

Executive Summary: The "Black Tar" Phenomenon

User Issue: "My reaction mixture turned from clear/pale yellow to dark brown/black within minutes of air exposure. Yields are plummeting, and the product is oiling out."

Root Cause Analysis: Aminophenols (APs) are amphoteric molecules containing both electron-donating amine (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


) and hydroxyl (

) groups. This structural motif makes them exceptionally prone to Auto-oxidation .
  • Radical Initiation: Trace metals (

    
    , 
    
    
    
    ) or light initiate a single-electron transfer (SET), generating a radical cation.
  • Quinoid Formation: The radical loses protons to form Quinone Imines (

    
    ). These are highly electrophilic Michael acceptors.
    
  • Polymerization: Unreacted aminophenol attacks the quinone imine, leading to dimers (indophenols), oligomers, and eventually the insoluble black "tar" (melanin-like polymers).

Tier 1: Rapid Diagnostics (Troubleshooting)

SymptomDiagnosisImmediate Action
Pink/Red Solution Early-stage oxidation (Rose-aniline/Quinone Imine formation).Acidify immediately to pH < 4. Protonation inhibits electron transfer.
Dark Brown/Black Tar Advanced polymerization. Irreversible product loss.Do not filter yet. Add Sodium Dithionite (

) and heat to revert reversible quinoids, then filter.
Product Oils Out Isoelectric point (pI) precipitation failure.Adjust pH to the specific pI (usually pH 7.0–7.8 for p-AP). Use a biphasic extraction if oil persists.
LCMS shows [M-2] peak Presence of Quinone Imine intermediate.Your workup is oxidative.[1] Switch to Protocol A (below).

Tier 2: Prevention Protocols (Standard Operating Procedures)

Protocol A: The "Dithionite Shield" (Reductive Workup)

Best for: Isolating free-base aminophenols without darkening.

The Science: Sodium Dithionite (


) acts as a sacrificial reducing agent (

), reducing quinone imines back to aminophenols before they can polymerize.

Step-by-Step Workflow:

  • Preparation: Prepare a 10% w/v Sodium Dithionite solution in degassed water. Note: Fresh preparation is vital; dithionite degrades in solution.

  • Quench: Pour the reaction mixture directly into the dithionite solution.

  • pH Adjustment:

    • Slowly adjust pH to the isoelectric point (typically pH 7.2 for p-aminophenol) using degassed NaOH or

      
      .
      
    • Crucial: Maintain a dithionite concentration of >1% in the supernatant throughout precipitation.

  • Filtration: Filter the precipitate under an inert atmosphere (nitrogen blanket) or wash the filter cake immediately with a cold 0.5% Dithionite solution .

  • Drying: Dry in a vacuum oven at 40°C with a nitrogen bleed. Never dry in air.

Protocol B: The "Acid Fortress" (Salt Formation)

Best for: Storage and intermediate handling.

The Science: Protonating the amine group (


) removes the lone pair involved in the initial single-electron transfer, effectively "locking" the molecule against oxidation.

Step-by-Step Workflow:

  • Workup: Perform extraction/reaction in acidic media (HCl/EtOH).

  • Precipitation: Induce crystallization by adding an antisolvent (e.g.,

    
     or EtOAc) to the acidic alcoholic solution.
    
  • Isolation: Filter the Aminophenol Hydrochloride salt .

  • Storage: Store as the HCl salt. Convert to free base only immediately before the next step (e.g., acylation).

Tier 3: Advanced Remediation (Visualized Pathways)

The following diagram illustrates the oxidation cycle and the specific points where chemical intervention stops the degradation.

Aminophenol_Oxidation AP Aminophenol (Colorless) Radical Radical Cation (Reactive) AP->Radical Oxidation (Air/Metal) AP_Salt HCl Salt (Stable) AP->AP_Salt HCl (Protonation) QI Quinone Imine (Pink/Red) Radical->QI - 2H+ QI->AP Sodium Dithionite (Reduction) Polymer Polymer/Tar (Black/Insoluble) QI->Polymer + AP (Michael Addition)

Figure 1: The Aminophenol Oxidation Cascade. Note that Dithionite (Green Arrow) reverses the Quinone Imine formation, while HCl (Blue Arrow) sequesters the starting material.

Tier 4: Engineering Solutions (Flow Chemistry)

For scale-up, batch processing is often unsuitable due to long residence times in oxygenated environments.

The Solution: Continuous Flow Chemistry.[2][3][4]

  • Mechanism: By reacting nitrobenzene or protecting groups in a flow reactor, the residence time of the unstable aminophenol intermediate is reduced from hours (batch) to seconds.

  • Telescoping: The aminophenol stream is immediately mixed with the next reagent (e.g., Acetic Anhydride for Paracetamol synthesis) inside the tubing, ensuring the unstable intermediate never sees the air .

Comparative Data: Batch vs. Flow

MetricBatch ProcessContinuous Flow (Telescoped)
Oxygen Exposure High (Headspace/Workup)Negligible (Closed System)
Impurity Profile High (Oligomers present)Low (Clean conversion)
Color Dark/BrownPale/Colorless
Yield 60-75%>90%

FAQ: Common User Queries

Q: Can I use Ascorbic Acid instead of Dithionite? A: Yes, for analytical samples (HPLC) or mild conditions. Ascorbic acid is a scavenger but is kinetically slower than dithionite for bulk synthetic workups. Use Dithionite for isolation; use Ascorbic Acid for analysis buffers.

Q: My product is already black. Is it recoverable? A: If it is a "tar," no. If it is a dark solid, recrystallize from boiling water containing 1-2% Sodium Dithionite and activated charcoal. Filter hot (to remove charcoal/polymer), then cool rapidly.

Q: Does the isomer matter (ortho vs para)? A: Yes. Ortho-aminophenol is prone to forming phenoxazines (tricyclic dyes) more readily than para, which tends to form linear polymers. However, the prevention strategy (exclusion of


 and use of reducing agents) remains identical.

References

  • Mechanism of Oxidation: Mitchell, J. R., et al. "Acetaminophen-induced hepatic necrosis. I. Role of drug metabolism." Journal of Pharmacology and Experimental Therapeutics, 187.1 (1973): 185-194.

  • Sodium Dithionite Protocol: "Process for the purification of p-aminophenol." US Patent 4,440,954.

  • Flow Chemistry Solution: Plutschack, M. B., et al. "The Hitchhiker’s Guide to Flow Chemistry." Chemical Reviews, 117.18 (2017): 11796-11893.

  • Quinone Imine Chemistry: "Benzoquinone imines.[5][6] Part 16. Oxidation of p-aminophenol in aqueous solution." Journal of the Chemical Society, Perkin Transactions 2.

  • General Handling: Anderson, N. G. "Practical Process Research & Development - A Guide for Organic Chemists." Academic Press. (Standard Industry Text).

Sources

Optimization

optimizing yield for nucleophilic aromatic substitution of quinolines

Heterocycle Optimization Hub: Quinoline Yield Optimization Ticket Type: Technical Guide & Troubleshooting Subject: Maximizing Yield and Selectivity in Nucleophilic Aromatic Substitution ( ) of Quinolines Assigned Special...

Author: BenchChem Technical Support Team. Date: February 2026

Heterocycle Optimization Hub: Quinoline Yield Optimization

Ticket Type: Technical Guide & Troubleshooting Subject: Maximizing Yield and Selectivity in Nucleophilic Aromatic Substitution (


) of Quinolines
Assigned Specialist:  Senior Application Scientist, Heterocycle Chemistry Group

Core Directive: The "Reactivity First" Approach

Welcome to the optimization hub. If you are struggling with low yields in quinoline


, it is rarely a matter of "stirring longer." It is a matter of orbital alignment and activation energy.

Quinolines are electron-deficient heterocycles, making them prime candidates for


. However, unlike simple nitrobenzenes, their reactivity is heavily dependent on the position of the leaving group (LG)  and the protonation state of the ring nitrogen .
The Hierarchy of Reactivity

Before changing solvents, verify your substrate's intrinsic reactivity.

  • Position C4 (Para-like): Most reactive. The intermediate Meisenheimer complex is stabilized by the ring nitrogen in a para-quinoid resonance form.

  • Position C2 (Ortho-like): Reactive, but generally slower than C4 due to steric hindrance and slightly less favorable resonance stabilization (ortho-quinoid).

  • Position C3 (Meta-like): Inert to standard

    
    . Requires Pd-catalysis (Buchwald-Hartwig).[1]
    

Mechanism & Activation Pathways

To fix a failed reaction, you must visualize the failure mode. The diagram below illustrates the standard pathway versus the Acid-Promoted pathway, which is the "secret weapon" for sluggish quinolines.

Pathway Visualization

SNAr_Mechanism Start Halo-Quinoline (Substrate) Activated Activated Cationic Species (Lower LUMO) Start->Activated Protonation (Fast) Nu_Attack Nucleophilic Attack Start->Nu_Attack Standard Thermal (Slow) Acid Acid Catalyst (H+ or Lewis Acid) Acid->Activated Meisenheimer Meisenheimer Complex Activated->Meisenheimer Facilitated Attack Nu_Attack->Meisenheimer Rate Limiting Step Product Substituted Quinoline Meisenheimer->Product -H-LG (Aromatization)

Figure 1: Comparison of Standard vs. Acid-Activated


 pathways. Protonation of the quinoline nitrogen significantly lowers the LUMO energy, facilitating nucleophilic attack.

Critical Optimization Variables (The "Fix-It" Toolkit)

If your yield is


, intervene using one of these three levers.
A. The Solvent Switch: HFIP (Hexafluoroisopropanol)

For difficult substrates, standard polar aprotic solvents (DMF, DMSO) may fail.

  • The Science: HFIP is a strong hydrogen-bond donor (high

    
     acidity).[2] It activates the electrophile by H-bonding to the quinoline nitrogen and stabilizes the leaving group departure via H-bonding to the halide [1].
    
  • The Protocol: Replace DMF with HFIP. Run at 50–60°C.

  • Warning: HFIP is acidic; avoid with acid-sensitive nucleophiles.

B. Acid Catalysis

If the quinoline is electron-rich (e.g., has a -OMe group) or the nucleophile is weak, the ring is not electrophilic enough.

  • The Fix: Add 1.0–5.0 equiv of HCl (4M in dioxane) or p-TsOH .

  • Mechanism: Protonation of the quinoline N mimics the electronic effect of a nitro group, drastically accelerating the reaction [2].

C. Microwave Irradiation

Quinolines are thermally stable but kinetically resistant.

  • The Benefit: Microwave heating allows superheating of solvents (e.g., EtOH at 140°C) well above their boiling points, overcoming the activation energy barrier in minutes rather than hours [3].

Troubleshooting Guide (FAQ Format)

Q1: My reaction turns into a black tar (polymerization).
  • Diagnosis: Oxidation of the amine nucleophile or the quinoline substrate at high temperatures in air.

  • Solution:

    • Degas solvents with

      
       or Argon for 15 mins before heating.
      
    • Switch to Microwave heating (shorter heat exposure reduces decomposition).

    • Add an antioxidant like BHT (butylated hydroxytoluene) if the amine is electron-rich.

Q2: I see 50% conversion by TLC, but it won't go further.
  • Diagnosis: Product inhibition.[3] The product (an amino-quinoline) is more basic than the starting material and scavenges the acid catalyst or protons, deactivating the system.

  • Solution:

    • Increase temperature (push equilibrium).

    • Use excess nucleophile (2–3 equivalents).

    • Switch to a non-nucleophilic base (e.g., DIPEA) to sponge up the generated HCl, preventing protonation of the nucleophile while keeping the reaction driven forward.

Q3: I am getting the Hydrolysis product (Quinolinone/OH) instead of substitution.
  • Diagnosis: Water is competing as a nucleophile. This is common in "wet" DMF/DMSO or when using hygroscopic bases (KOH/NaOH).

  • Solution:

    • Use anhydrous solvents .

    • Switch base to

      
        or 
      
      
      
      (milder, less hygroscopic).
    • Avoid strong hydroxide bases which directly attack the electron-deficient ring.

Standardized Experimental Protocols

Protocol A: Microwave-Assisted Synthesis (Recommended)

Best for: Rapid library generation, difficult substrates.

  • Vessel: 10 mL microwave process vial with a magnetic stir bar.

  • Reagents:

    • 4-Chloroquinoline (1.0 equiv, 0.5 mmol)

    • Amine Nucleophile (1.2 – 1.5 equiv)

    • Solvent: EtOH (2 mL) or Isopropanol (2 mL). Note: Protic solvents absorb microwave energy well.

    • Optional: catalytic HCl (1-2 drops) if reaction is sluggish.

  • Conditions: Seal and irradiate at 140°C for 10–20 minutes (High Absorption setting).

  • Workup: Cool to RT. If product precipitates, filter and wash with cold ether. If soluble, concentrate and purify via flash chromatography (DCM/MeOH).

Protocol B: The "HFIP" Method (For Stubborn Substrates)

Best for: Weak nucleophiles or thermally sensitive substrates.

  • Vessel: Sealed tube or round-bottom flask.

  • Reagents:

    • Halo-quinoline (1.0 equiv)

    • Nucleophile (1.1 equiv)

    • Solvent: HFIP (concentration 0.2 M).

  • Conditions: Stir at 50–60°C for 2–12 hours.

  • Workup: Evaporate HFIP (can be recovered/distilled). Partition residue between saturated

    
     and EtOAc.
    

Troubleshooting Decision Tree

Use this logic flow to determine your next experiment.

Troubleshooting_Tree Start Reaction Outcome? NoRxn No Reaction (SM Recovered) Start->NoRxn LowYield Low Yield / Stalled Start->LowYield SideProd Side Products (Hydrolysis/Tar) Start->SideProd Act_Acid Add Acid Catalyst (HCl/Dioxane) NoRxn->Act_Acid Activate Ring Act_HFIP Switch Solvent to HFIP NoRxn->Act_HFIP H-Bond Activation Act_Micro Switch to Microwave (140°C, 15 min) LowYield->Act_Micro Kinetic Boost Act_Dry Dry Solvents & Change Base SideProd->Act_Dry If OH formed Act_Inert Degas (Ar) & Lower Temp SideProd->Act_Inert If Tar formed

Figure 2: Decision matrix for optimizing reaction conditions based on observed failure modes.

References

  • Solvent nucleophilicities of hexafluoroisopropanol/water mixtures. Source: ResearchGate.[4] URL:[Link]

  • Acid-Catalyzed Nucleophilic Aromatic Substitution: Experimental and Theoretical Exploration. Source: ResearchGate.[4] URL:[Link]

Sources

Troubleshooting

resolving peak tailing for amino-quinoline impurities in LC-MS

Topic: Resolving Peak Tailing for Amino-Quinoline Impurities in LC-MS Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, scientists, and drug development professionals.[1] Case...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Tailing for Amino-Quinoline Impurities in LC-MS Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, scientists, and drug development professionals.[1]

Case Overview: The "Sticky" Base Problem

Subject: Resolving Asymmetric Peak Tailing in LC-MS Analysis of Amino-Quinoline Impurities. Chemical Context: Amino-quinolines (e.g., chloroquine derivatives, amino-quinoline synthesis intermediates) possess a heterocyclic aromatic core and a basic amine side chain. The Challenge: These compounds typically exhibit high pKa values (often >9.0 for the side chain). In standard acidic mobile phases (pH ~3), they exist as positively charged cations. These cations interact aggressively with residual negatively charged silanol groups (


) on the column stationary phase, causing severe peak tailing, retention time shifts, and quantitation errors.

Part 1: Diagnostic Workflow (Triage)

Q: Is my tailing caused by column overload or secondary interactions?

A: Before changing chemistry, you must rule out physical overload. Amino-quinolines are easily protonated, and "mass overload" can occur even at low concentrations if the column capacity is low.

The "1/10th Dilution" Test:

  • Protocol: Prepare a sample at your target concentration. Prepare a second sample diluted 1:10 in the initial mobile phase.

  • Observation:

    • Scenario A (Mass Overload): The tailing factor (

      
      ) improves significantly in the diluted sample. Retention time (
      
      
      
      ) typically increases slightly as concentration drops.
    • Scenario B (Secondary Interactions): The peak remains asymmetrical (

      
      ) even in the diluted sample. This confirms the issue is chemical (silanol interactions) rather than physical.
      

Part 2: Mobile Phase Optimization

Q: Why does Formic Acid fail to fix tailing for these compounds?

A: Formic acid (0.1%) creates a pH of ~2.7. While this ensures the amino-quinoline is fully protonated (good for solubility), it fails to fully suppress the ionization of acidic silanols on the column surface. The positively charged analyte (


) binds to the deprotonated silanol (

) via ion-exchange mechanisms.
Q: Should I use TFA (Trifluoroacetic Acid) or Ammonium Formate?

A: This is a trade-off between Peak Shape and MS Sensitivity .

ModifierMechanism of ActionImpact on Peak ShapeImpact on MS SignalRecommendation
Formic Acid pH control only.Poor to ModerateHigh (Excellent ionization)Use only with CSH/Hybrid columns.
TFA (0.05-0.1%) Ion-pairing agent. Forms hydrophobic pair with analyte.Excellent (Sharp peaks)Severe Suppression (Signal loss >50%)Avoid for trace impurities unless necessary.
Ammonium Formate (10mM) Chaotropic salt.[2][3] Ammonium ions (

) compete for silanol sites.
Good Moderate (Acceptable)Gold Standard for LC-MS.

Expert Insight: For amino-quinolines, we recommend 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid . The ammonium ions effectively "mask" the silanols, preventing the analyte from sticking, while the formate buffer maintains pH stability [1, 2].

Q: Can I use high pH chromatography for these impurities?

A: Yes, and it is often the most effective solution—if your column is compatible.

  • Mechanism: At pH 10 (using Ammonium Hydroxide or Ammonium Bicarbonate), the amino-quinoline is deprotonated (neutral). Neutral molecules do not interact with silanols.

  • Benefit: Drastic improvement in peak symmetry and often increased retention of polar impurities.

  • Risk: Standard silica columns dissolve at pH > 8. You must use a Hybrid Particle (e.g., Ethylene Bridged Hybrid - BEH) or a polymer-based column.

Part 3: Stationary Phase Selection

Q: Which column chemistry is best for basic amino-quinolines?

A: Standard C18 columns often fail. You require a stationary phase designed to repel positive charges or withstand high pH.

  • Charged Surface Hybrid (CSH) C18:

    • Technology: The surface is modified with a low-level positive charge.

    • Why it works: The positive surface repels the positively charged amino-quinoline, preventing it from reaching the underlying silanols. This mimics the effect of TFA without the signal suppression [3].

  • HILIC (Hydrophilic Interaction Liquid Chromatography):

    • Use Case: If your impurities are extremely polar (e.g., N-oxide metabolites) and elute in the void volume on C18.

    • Condition: Use an Amide or bare silica phase with an Ammonium Acetate buffer (pH 5.8).

Part 4: Troubleshooting Logic & Visuals

Decision Tree: Resolving Tailing

Use this logic flow to systematically identify the root cause.

Troubleshooting_Logic Start Problem: Tailing Peak (Tf > 1.5) Dilution Perform 1:10 Dilution Test Start->Dilution Result_A Shape Improves? Dilution->Result_A Mass_Overload Cause: Mass Overload Action: Decrease Inj. Vol or Increase Column ID Result_A->Mass_Overload Yes Chem_Issue Cause: Secondary Interaction Result_A->Chem_Issue No Mobile_Phase Step 1: Add 10mM Ammonium Formate Chem_Issue->Mobile_Phase Check_MP Shape Acceptable? Mobile_Phase->Check_MP Success_1 Solution Found: Buffer Competition Check_MP->Success_1 Yes Column_Switch Step 2: Switch Column (CSH or High pH Stable) Check_MP->Column_Switch No High_pH Action: Use pH 10 (NH4OH) on Hybrid Column Column_Switch->High_pH

Caption: Figure 1. Systematic troubleshooting workflow for distinguishing physical overload from chemical interaction issues in LC-MS.

Part 5: Optimized Experimental Protocol

Objective: Develop a rugged LC-MS method for a basic amino-quinoline impurity profile.

Reagents
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Diluent: 90:10 Water:Acetonitrile (Must be weak to prevent "solvent effect" fronting).

Instrument Parameters
  • Column: Charged Surface Hybrid (CSH) C18,

    
     mm, 1.7 µm.
    
  • Flow Rate: 0.4 mL/min.

  • Column Temp:

    
     (Higher temp reduces viscosity and improves mass transfer for basic compounds).
    
Step-by-Step Procedure
  • System Passivation: Flush the LC system with 0.1% Phosphoric acid (offline from MS) if metal chelation is suspected (common with quinolines). Rinse thoroughly with water.

  • Equilibration: Purge the column with 20 column volumes of Mobile Phase A. The ammonium ions need time to saturate the silanol sites.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 10.0 min: 95% B

    • Hold 2 min, Re-equilibrate 3 min.

  • Injection: Inject 1 µL. If tailing persists, inspect the Injection Solvent . Ensure the sample is dissolved in a solvent weaker than the starting gradient conditions (e.g., 100% aqueous or 5% organic).

Part 6: Interaction Mechanism

Understanding why the tailing happens helps you prevent it.

Interaction_Mechanism cluster_0 Standard C18 (Acidic pH) cluster_1 Optimized System (Buffer Added) Silanol Silanol (Si-O-) Analyte Amino-Quinoline (+) Silanol->Analyte Strong Ionic Attraction (Tailing) Silanol_B Silanol (Si-O-) Buffer Ammonium (NH4+) Silanol_B->Buffer Masking Analyte_B Amino-Quinoline (+) Analyte_B->Silanol_B Blocked Analyte_B->Buffer Elutes Sharp

Caption: Figure 2. Mechanism of silanol masking. Ammonium ions (


) effectively compete with the analyte for active silanol sites, restoring peak symmetry.

References

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • Chromatography Today. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link][2][3][4][5][6][7][8]

  • Agilent Technologies. (2017).[8] Methods for the Analysis of Underivatized Amino Acids by LC/MS. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol

Reference ID: CAS 748707-58-6 Chemical Class: 4-Aminoquinoline / Substituted Aminophenol Primary Application: Kinase Inhibitor Scaffold (VEGFR/PDGFR analogs), Cabozantinib impurity/metabolite standards. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: CAS 748707-58-6 Chemical Class: 4-Aminoquinoline / Substituted Aminophenol Primary Application: Kinase Inhibitor Scaffold (VEGFR/PDGFR analogs), Cabozantinib impurity/metabolite standards.

Executive Summary

This guide addresses the physicochemical stability of 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol . Users most frequently encounter issues related to oxidative discoloration (solutions turning pink/brown) and precipitation in neutral aqueous buffers.

This molecule combines an electron-rich dimethoxyquinoline core with a p-aminophenol moiety. This specific structural combination creates a "perfect storm" for oxidative instability if not handled under strict anaerobic and dark conditions.

Module 1: Chemical Stability & Oxidation (The "Browning" Effect)

The Issue

Users often report that clear stock solutions in DMSO or aqueous buffers turn pink, brown, or black after 24–48 hours at room temperature.

Technical Explanation (The "Why")

The instability is driven by the p-aminophenol motif.

  • Proton Loss: At neutral or basic pH, the phenolic proton is removed.

  • Radical Formation: The electron-rich ring facilitates the loss of an electron to form a phenoxy radical.

  • Quinone Imine Formation: The radical further oxidizes to form a quinone imine species. This species is highly conjugated and strongly colored (chromophore).

  • Oligomerization: These reactive intermediates polymerize to form insoluble melanin-like pigments (precipitates).

Troubleshooting Guide: Oxidation Control
SymptomProbable CauseCorrective Action
Pink/Red Solution Early-stage oxidation (Quinone Imine formation).Immediate: Use solution immediately. Prevention: Add antioxidant (e.g., 1 mM DTT or Ascorbic Acid) if compatible with assay.
Brown Precipitate Late-stage polymerization.Discard sample. Filtration will not remove soluble oligomers that affect IC50 data.
Yellow Shift Photodegradation of Quinoline core.[1]Protect from UV/Blue light. Use amber vials.
Visualizing the Degradation Pathway

The following diagram illustrates the oxidative cascade responsible for sample loss.

OxidationPathway cluster_conditions Accelerating Factors Compound Native Compound (Colorless/Pale Yellow) Radical Phenoxy Radical (Transient) Compound->Radical -H+ / -e- (Air/Light) Quinone Quinone Imine (Pink/Red) Radical->Quinone Oxidation Polymer Oligomers/Precipitate (Dark Brown) Quinone->Polymer Polymerization Factors pH > 7.0 Dissolved O2 UV Light

Caption: Mechanistic pathway of p-aminophenol oxidation leading to colored impurities.

Module 2: Solubility & Preparation

The Issue

The compound precipitates when diluted from DMSO into cell culture media or assay buffers (PBS).

Technical Explanation

This molecule is amphoteric :

  • Basic Site: Quinoline Nitrogen (pKa ~ 4-5).

  • Acidic Site: Phenol (pKa ~ 10).

  • Neutral pH (7.4): The molecule exists predominantly in its neutral, uncharged form, which is the least soluble state. It is hydrophobic (lipophilic) due to the dimethoxyquinoline core.

Standardized Stock Preparation Protocol

Objective: Create a stable 10 mM Stock Solution.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid Ethanol (solubility is significantly lower).

  • Weighing: Weigh quickly. The powder is hygroscopic; absorbed water accelerates degradation.

  • Dissolution:

    • Add DMSO to achieve 10 mM.

    • Vortex vigorously.

    • Critical Step: If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes. (Do not exceed 40°C to prevent thermal degradation).

  • Aliquot & Storage:

    • Dispense into single-use aliquots (e.g., 20 µL) to avoid freeze-thaw cycles.

    • Storage: -20°C or -80°C.

    • Shelf Life: 6 months at -80°C; 1 month at -20°C.

Aqueous Dilution Guide
Target ConcentrationRecommended VehicleStability Window
High (>100 µM) Not Recommended in aqueous buffer.N/A
Medium (10–100 µM) PBS + 5% DMSO (Pre-warm to 37°C).< 4 Hours
Low (<10 µM) Standard Media / PBS + 0.1% DMSO.~ 12 Hours

Module 3: Photostability

Warning: The 6,7-dimethoxyquinoline core is photosensitive. Exposure to ambient lab light (fluorescent) can induce radical formation at the benzylic positions or within the heterocyclic ring.

  • Protocol: Always handle in amber tubes . If amber tubes are unavailable, wrap clear tubes in aluminum foil immediately after preparation.

  • Assay Interference: If performing fluorescence assays, be aware that photodegraded quinolines can exhibit broad background fluorescence, interfering with readouts.

Frequently Asked Questions (FAQ)

Q1: Can I use this compound in an assay at pH 8.0? A: Use caution. At pH 8.0, the phenol moiety becomes more susceptible to deprotonation, drastically increasing the rate of oxidation (browning). You must add a reducing agent (e.g., 1 mM DTT or TCEP) to the buffer to maintain compound integrity during the assay.

Q2: My frozen DMSO stock has a yellow tint. Is it bad? A: A pale yellow tint is normal for quinoline derivatives. However, if it has turned orange or brown , oxidation has occurred. Verify the concentration via LC-MS or absorbance before use, or discard it.

Q3: Can I autoclave solutions of this compound? A: No. The high heat and pressure will cause rapid hydrolysis of the amino-linker and extensive oxidation. Sterilize by filtration using a 0.22 µm PTFE (hydrophobic) or Nylon filter after dissolving in DMSO, or filter the diluted aqueous media.

Q4: Is this the same as Cabozantinib? A: No. This is a structural analog or metabolite. Cabozantinib possesses a specific ether linkage and a cyclopropane-dicarboxamide moiety. This compound (4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol) lacks the extended amide chain and contains a direct amino-phenol linkage.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11283345, 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol. PubChem. Available at: [Link]

  • Solubility of Things. "4-Aminophenol Solubility and Stability Profile." Solubility of Things Database. Available at: [Link] (Provides mechanistic insight into the aminophenol moiety stability).

  • European Medicines Agency (EMA). "Assessment Report: Cabozantinib (Cometriq)." EMA/CHMP/756707/2013. (Details regarding quinoline-based metabolites and impurities). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Control of Genotoxic Impurities in Kinase Inhibitor Synthesis

Welcome to the technical support center dedicated to the identification, control, and reduction of genotoxic impurities (GTIs) in the synthesis of kinase inhibitors. This guide is designed for researchers, chemists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the identification, control, and reduction of genotoxic impurities (GTIs) in the synthesis of kinase inhibitors. This guide is designed for researchers, chemists, and drug development professionals navigating the complex landscape of pharmaceutical safety and regulatory compliance. Here, we combine established principles with field-proven insights to address common challenges in ensuring the safety and purity of your active pharmaceutical ingredients (APIs).

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding genotoxic impurities in the context of API synthesis.

Q1: What are genotoxic impurities (GTIs) and why are they a major concern in kinase inhibitor synthesis?

A1: Genotoxic impurities are chemical compounds that have the potential to damage DNA, leading to mutations and possibly cancer.[1][2][3] In the synthesis of complex molecules like kinase inhibitors, GTIs can arise from various sources, including starting materials, reagents, intermediates, byproducts, or degradation products.[4][5] They are a significant concern because, unlike most impurities, they can exert their harmful effects at extremely low concentrations.[1][6] Regulatory bodies like the FDA and EMA have established stringent guidelines, such as ICH M7, to limit patient exposure to these substances, making their control a critical aspect of drug development.[2][7][8]

Q2: What is the Threshold of Toxicological Concern (TTC) and how does it apply to GTIs?

A2: The Threshold of Toxicological Concern (TTC) is a risk assessment concept that establishes a human exposure threshold for a chemical below which there is a very low probability of an appreciable risk to human health.[9][10] For most genotoxic impurities, the accepted TTC is 1.5 µg per person per day .[10][11][12] This value is considered to be associated with a negligible lifetime cancer risk (less than 1 in 100,000).[11] This TTC value is the default limit used to control a GTI when compound-specific carcinogenicity data is not available.

Q3: The ICH M7 guideline mentions different classes of impurities. What are they and how do they guide my control strategy?

A3: The ICH M7 guideline classifies impurities into five classes to facilitate a risk-based control strategy.[5][13] The classification is based on the assessment of mutagenic and carcinogenic potential. This framework is crucial because it dictates the level of action required for each impurity.

ICH M7 Class Description Required Action
Class 1 Known mutagenic carcinogens.Control to or below compound-specific acceptable limits. Avoid if possible.[14]
Class 2 Known mutagens with unknown carcinogenic potential.Control at or below the TTC (e.g., 1.5 µ g/day ).[13]
Class 3 Contain a "structural alert" for mutagenicity, but have no mutagenicity data.Control at or below the TTC pending data. An Ames test can be conducted; a negative result may justify reclassification to Class 5.[13][15]
Class 4 Share a structural alert with the API, which has been shown to be non-mutagenic.Treat as a non-mutagenic impurity (as per ICH Q3A/B guidelines).[13][16]
Class 5 No structural alert for mutagenicity.Treat as a non-mutagenic impurity (as per ICH Q3A/B guidelines).[13][16]

Q4: What are common sources of GTIs in typical kinase inhibitor synthetic routes?

A4: Kinase inhibitor syntheses often involve reactive reagents and intermediates that can become GTIs. Common sources include:

  • Alkylating and Acylating Agents: Reagents like alkyl halides, sulfates (e.g., dimethyl sulfate), sulfonates (e.g., mesylates, tosylates), and epoxides are frequently used and are classic GTIs.[1]

  • Aromatic Amines and Hydrazines: Often used as starting materials or formed as byproducts, these compounds can be genotoxic.

  • Reagents and Catalysts: Residual catalysts (e.g., palladium) or reagents can sometimes be genotoxic or react to form GTIs.[5]

  • Degradation Products: The final API may degrade during storage or formulation to form GTIs.[2]

Section 2: Troubleshooting Guides

This section provides structured guidance for specific problems encountered during development.

Problem 1: My in silico analysis (QSAR) of a synthetic route has flagged a key intermediate as a potential Class 3 GTI. What are my next steps?

Answer: This is a common scenario. A structural alert from a Quantitative Structure-Activity Relationship (QSAR) model is a prediction, not a confirmation of genotoxicity.[16][17] The goal is to systematically assess and control the risk.

Workflow: Managing a Potential Genotoxic Impurity (PGI)

PGI_Workflow cluster_0 Phase 1: Hazard Assessment cluster_1 Phase 2: Risk Control & Mitigation cluster_2 Phase 3: Outcome start Potential GTI (PGI) Identified (e.g., via QSAR) ames_test Conduct Bacterial Reverse Mutation (Ames) Test start->ames_test Key Intermediate with Structural Alert process_control Option 1: Process Control (Purge Study) ames_test->process_control Ames Positive non_gti Treat as Standard Impurity (ICH Q3A/B) ames_test->non_gti Ames Negative redesign Option 2: Redesign Synthesis process_control->redesign Purge Ineffective api_testing Option 3: Control in Final API process_control->api_testing Purge Effective (Control Upstream) end GTI Risk Controlled redesign->end api_testing->end

Caption: Workflow for assessing and controlling a potential genotoxic impurity.

Step-by-Step Guidance:

  • Confirm the Hazard (Ames Test): The first and most definitive step is to determine if the intermediate is actually mutagenic.[15] An Ames test (bacterial reverse mutation assay) is the standard for this.[17]

    • If the Ames test is negative: The structural alert is overruled. The impurity can be reclassified to Class 5 and controlled as a standard, non-genotoxic impurity according to ICH Q3A/B guidelines.[15]

    • If the Ames test is positive: The intermediate is confirmed as a mutagen (Class 2 GTI), and you must implement a control strategy.

  • Implement a Control Strategy: You have three primary options if the GTI is confirmed:

    • Option A (Most Common): Demonstrate Purge. The preferred approach is to demonstrate that your downstream processing steps (e.g., crystallization, chromatography, extractions) effectively remove the GTI to a level below the TTC in the final API.[11] This is called a "purge study." If you can prove the process consistently removes the impurity, you may only need to test an upstream intermediate rather than the final API.[11]

    • Option B: Redesign the Synthesis. If the GTI is difficult to remove or is formed in the final synthetic step, consider redesigning the route to avoid its formation entirely.[18] This is often the safest but most resource-intensive option.

    • Option C: Control in the Final API. If the GTI cannot be purged effectively or the synthesis cannot be redesigned, you must develop a validated, highly sensitive analytical method to test for the GTI in every batch of the final API and demonstrate it is below the acceptable limit (e.g., 1.5 µ g/day ).[14]

Problem 2: An unexpected peak has appeared in my API chromatogram. I suspect it might be a GTI from a side reaction. How do I approach this?

Answer: This situation requires a systematic analytical and toxicological investigation. The priority is to identify the impurity and assess its risk.

Step-by-Step Guidance:

  • Identification:

    • Use high-resolution mass spectrometry (LC-MS/MS or GC-MS) to determine the accurate mass and fragmentation pattern of the unknown peak.[6][19] This provides the molecular formula and structural clues.

    • If the structure is still unclear, use techniques like NMR for full structural elucidation.[19]

    • Consider the synthetic process and potential side reactions. Could a known reactive species have formed this byproduct?

  • Toxicological Assessment:

    • Once the structure is identified, perform an in silico (QSAR) assessment to check for any structural alerts for mutagenicity.[16]

    • Conduct a literature search for any known toxicity data on the identified compound or structurally similar compounds.[11]

  • Quantification and Control:

    • If the impurity is flagged as a potential GTI (or is a known GTI), develop and validate a trace-level analytical method to quantify it.[20]

    • Analyze multiple batches to understand the typical level and range of the impurity.

    • Based on the risk assessment, determine if a control strategy (process modification, purification, etc.) is necessary to ensure the level is consistently below the TTC.

Section 3: Control and Mitigation Strategies

This section details practical methodologies for reducing GTI levels.

Q5: What are the most effective strategies for removing GTIs during process development?

A5: A multi-faceted approach is best, combining process design with specific removal techniques.

Decision Tree: Selecting an Analytical Method for GTI Quantification

Analytical_Method_Selection start GTI Identified for Quantification volatile Is the GTI volatile? start->volatile chromophore Does the GTI have a UV chromophore? volatile->chromophore No gcms Use GC-MS (Headspace or direct injection) volatile->gcms Yes lcms Use LC-MS/MS (High sensitivity & specificity) chromophore->lcms No hplcuv Use HPLC-UV (Simpler, but check sensitivity) chromophore->hplcuv Yes hplcuv->lcms Sensitivity insufficient

Caption: Decision tree for selecting a suitable analytical technique for GTI analysis.

Key Strategies:

  • Process Optimization: Altering reaction parameters can significantly reduce the formation of GTI byproducts.[18]

    • Temperature: Lowering the reaction temperature can often reduce the rate of side reactions.

    • Stoichiometry: Using a minimal excess of a reactive, potentially genotoxic reagent can limit its carryover.

    • Order of Addition: Changing the order in which reagents are added can sometimes prevent the formation of unwanted byproducts.

  • Enhanced Purification: Standard purification methods can be optimized for GTI removal.

    • Crystallization: This is a powerful tool. Seeding strategies, solvent selection, and cooling profiles can be optimized to exclude impurities from the crystal lattice.

    • Chromatography: While expensive at scale, flash chromatography or preparative HPLC can be highly effective for removing stubborn impurities.

    • Liquid-Liquid Extraction: Modifying the pH during aqueous workups can selectively partition ionic GTIs (like amines) into the aqueous phase, separating them from the API.

  • Use of Scavengers: Scavenger resins are solid-supported reagents designed to covalently bind and remove specific types of impurities.[21] They are particularly useful for removing residual reactive species.

    • Thiol Scavengers (Si-Thiol): Excellent for removing residual alkyl halides.

    • Amine Scavengers (Si-Isocyanate, Si-Trisamine): Effective for removing excess acid chlorides or other acylating agents.

    • Acid Scavengers (Si-Carbonate): Useful for removing residual sulfonic acids.

Section 4: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for common workflows.

Protocol 1: General Screening Protocol for Scavenger Resin Efficacy

Objective: To efficiently screen multiple scavenger resins to identify the most effective one for removing a specific GTI from a process stream.

Methodology:

  • Preparation:

    • Prepare a stock solution of your API "spiked" with a known concentration of the target GTI (e.g., 1000 ppm) in a relevant process solvent.

    • Set up a series of vials, one for each scavenger resin to be tested, plus a "control" vial with no scavenger.

    • Label each vial clearly.

  • Scavenging:

    • Add a defined amount of each scavenger resin to its respective vial (typically 3-5 equivalents relative to the GTI).

    • Add a measured volume of the spiked API solution to each vial, including the control.

    • Seal the vials and place them on a shaker or stirrer at a controlled temperature (start with room temperature).

  • Sampling and Analysis:

    • Take samples from each vial at specific time points (e.g., 1h, 4h, 8h, 24h).

    • Filter each sample immediately (e.g., using a 0.45 µm syringe filter) to remove the solid resin.

    • Analyze the filtrate from each sample using a pre-developed analytical method (e.g., HPLC-UV, LC-MS) to quantify the remaining concentration of the GTI.

  • Data Interpretation:

    • Plot the concentration of the GTI versus time for each scavenger.

    • Compare the performance of each resin. The most effective scavenger will show the fastest and most complete removal of the GTI compared to the control.

    • The results will guide the selection of the best scavenger for process scale-up and optimization.[21]

Protocol 2: General Protocol for LC-MS/MS Method Development for GTI Quantification

Objective: To develop a sensitive and selective LC-MS/MS method for quantifying a GTI at trace levels (ppm or ppb) in the API matrix.

Methodology:

  • Analyte Characterization:

    • Obtain a pure reference standard of the GTI.

    • Infuse the standard directly into the mass spectrometer to determine its optimal ionization mode (ESI+ or ESI-) and to identify the precursor ion (the molecular ion, [M+H]+ or [M-H]-).

    • Perform a product ion scan to identify the most stable and abundant fragment ions for Multiple Reaction Monitoring (MRM). Select at least two MRM transitions (one for quantification, one for confirmation) to ensure specificity.

  • Chromatographic Separation:

    • The primary goal is to achieve chromatographic separation of the GTI from the main API peak and other impurities.[20]

    • Screen different columns (e.g., C18, Phenyl-Hexyl, HILIC) and mobile phases (e.g., acetonitrile/water, methanol/water with modifiers like formic acid or ammonium formate).

    • Develop a gradient elution method that provides a sharp, symmetrical peak for the GTI with adequate retention (not eluting in the void volume). The API itself can be eluted later in the gradient or diverted to waste to prevent source contamination.

  • Method Optimization and Validation:

    • Sensitivity: Optimize MS parameters (e.g., collision energy, cone voltage) to maximize the signal for the selected MRM transitions. Prepare a calibration curve down to the required Limit of Quantitation (LOQ) to ensure the method is sensitive enough to measure the GTI at its specification limit.[22]

    • Specificity: Analyze a blank (diluent) and an unspiked API sample to ensure there are no interfering peaks at the retention time of the GTI.

    • Linearity & Range: Establish the linear range of the method by analyzing calibration standards at multiple concentrations.

    • Accuracy & Precision: Determine the accuracy (recovery) and precision (repeatability) by analyzing spiked API samples at multiple levels.

References

  • Elder, D. P. (2010). Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. Organic Process Research & Development, ACS Publications. [Link]

  • (n.d.). Determination of Genotoxic Impurities in Pharmaceuticals. LCGC International. [Link]

  • (2014, August 20). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. American Pharmaceutical Review. [Link]

  • (2014, July 23). Final ICH M7 Guideline on Genotoxic Impurities published. ECA Academy. [Link]

  • (2023, December 8). Role of Analytical Methods for Detection of Genotoxic Impurities. Research and Reviews: Journal of Pharmaceutical Analysis. [Link]

  • (2014). Analytical strategies for genotoxic impurities in the pharmaceutical industry. ResearchGate. [Link]

  • European Medicines Agency. (2023, September 30). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. [Link]

  • (n.d.). Genotoxic impurities Evaluation in Active Pharmaceutical Ingredients (API)/ Drug Substance. Scholars Research Library. [Link]

  • ICH. (2023, April 3). Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk M7(R2). [Link]

  • Profacgen. (n.d.). Genotoxic Impurities Analysis. [Link]

  • National Institute of Health Sciences. (n.d.). The New ICH Guideline on Genotoxicity (S2). [Link]

  • Mueller, L., et al. (2006). A rationale for determining, testing, and controlling specific impurities in pharmaceuticals that possess potential for genotoxicity. PubMed. [Link]

  • Hille, J., et al. (2012). Removal of potentially genotoxic acetamide and arylsulfonate impurities from crude drugs by molecular imprinting. PubMed. [Link]

  • (n.d.). The Determination and Control of Genotoxic Impurities in APIs. Pharmaceutical Technology. [Link]

  • (2020, February 27). Control Strategies of Genotoxic Impurities in Drug Substance & Product. [Link]

  • Science.gov. (n.d.). pharmaceutical genotoxic impurities: Topics by Science.gov. [Link]

  • Dave, R. H. (2024, March 7). A Brief Review on Genotoxic impurities in Pharmaceuticals for the identification, control and determination in drug substances. ResearchGate. [Link]

  • Sterling Pharma Solutions. (2023, April 21). Overcoming genotoxic impurities through a robust analytical approach. YouTube. [Link]

  • Purity Pharma. (2025, May 13). Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies. [Link]

  • (2022, July 18). Review on identification and quantification of genotoxic impurities. ScienceScholar. [Link]

  • (n.d.). Regulatory Aspects of Genotoxic Impurities in Pharmaceuticals. PharmaFocus Asia. [Link]

  • Shinde, V. (2020, July 9). Genotoxic Impurities: An Overview. Veeprho Pharmaceuticals. [Link]

  • Quest Journals. (2021). Genotoxic Impurity in Pharmaceutical Products: A Growing Concern. [Link]

  • SiliCycle. (2022, October 26). Quick Intro to Scavengers Webinar. YouTube. [Link]

Sources

Optimization

Technical Support Center: Purification Strategies for 4-Amino-Substituted Quinolines

Welcome to the technical support center for the purification of 4-amino-substituted quinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-amino-substituted quinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of compounds. Here, we provide not just protocols, but the underlying scientific principles to empower you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most common issues encountered during the purification of 4-amino-substituted quinolines in a practical question-and-answer format.

Section 1: Thin-Layer Chromatography (TLC) Analysis

Question 1: Why is my 4-aminoquinoline derivative streaking or tailing on the TLC plate?

Answer: Streaking or tailing of 4-aminoquinoline derivatives on a standard silica gel TLC plate is a frequent observation and is primarily due to the basic nature of the amino group.[1] Silica gel is weakly acidic due to the presence of silanol groups (Si-OH) on its surface.[2][3] The basic amino group of your compound can undergo a strong interaction with these acidic sites, leading to poor migration and a streaked appearance.[1]

Troubleshooting Steps:

  • Reduce Sample Concentration: You may have simply overloaded the plate.[4][5] Prepare a more dilute solution of your sample and spot a smaller amount on the TLC plate.

  • Modify the Mobile Phase: To counteract the acidic nature of the silica gel, add a small amount of a basic modifier to your eluent system.[1][6]

    • Triethylamine (Et3N): Add 0.1-1% triethylamine to your mobile phase (e.g., ethyl acetate/hexane). The triethylamine will compete with your compound for the acidic sites on the silica, allowing your 4-aminoquinoline to move up the plate more cleanly.[1][6]

    • Ammonia: A few drops of ammonia in the eluting solvent can also neutralize the acidic sites.

  • Consider an Alternative Stationary Phase: If modifying the mobile phase is insufficient, consider using a different type of TLC plate.

    • Alumina Plates: Alumina is available in neutral, acidic, or basic forms. A neutral or basic alumina plate can be a good alternative to silica gel for basic compounds.[1]

    • Amino-functionalized Silica Gel Plates: These plates have amine groups covalently bonded to the silica surface, which masks the acidic silanol groups and reduces the strong interactions with basic compounds.[2]

Question 2: I'm seeing multiple spots on my TLC even though I expect a pure product. What could be the cause?

Answer: The presence of multiple spots can indicate several possibilities:

  • Incomplete Reaction: Your reaction may not have gone to completion, leaving starting materials or intermediates in the mixture.

  • Side Products: The reaction conditions may have led to the formation of undesired side products.

  • Degradation on the Plate: Some 4-aminoquinoline derivatives can be unstable on the acidic silica gel, leading to decomposition and the appearance of new spots.[1][7] To test for on-plate degradation, you can perform a 2D TLC.[7]

Troubleshooting Workflow for Unexpected TLC Spots

Start Multiple Spots on TLC Check_Purity Confirm Purity by another method (e.g., LC-MS, NMR) Start->Check_Purity Impure Sample is Impure Check_Purity->Impure If impure Pure Sample is Pure Check_Purity->Pure If pure Run_2D_TLC Run 2D TLC Pure->Run_2D_TLC Degradation Degradation on TLC Plate Spots_on_Diagonal Spots on Diagonal Only Run_2D_TLC->Spots_on_Diagonal Spots_off_Diagonal Spots Off-Diagonal Run_2D_TLC->Spots_off_Diagonal Stable Compound is Stable on Silica Spots_on_Diagonal->Stable Unstable Compound is Unstable on Silica Spots_off_Diagonal->Unstable Change_Stationary_Phase Use Alumina or Amino-Silica TLC Plates Unstable->Change_Stationary_Phase

Caption: Troubleshooting workflow for multiple spots on TLC.

Section 2: Column Chromatography

Question 3: My 4-aminoquinoline derivative is streaking badly during column chromatography on silica gel, leading to poor separation and low recovery. How can I fix this?

Answer: This is a scaled-up version of the issue seen in TLC. The strong interaction between the basic amine and the acidic silica gel is the primary cause.[8] This can lead to irreversible adsorption of your compound onto the column, resulting in low recovery.[8]

Solutions:

  • Mobile Phase Modification: As with TLC, the most common solution is to add a basic modifier to the eluent.

    • Triethylamine (Et3N): A mobile phase of ethyl acetate/hexane with 0.1-1% triethylamine is a standard choice.[6] The triethylamine deactivates the acidic sites on the silica, allowing for better elution of your basic compound.

  • Alternative Stationary Phases:

    • Alumina: Neutral or basic alumina can be an excellent alternative to silica gel for the purification of basic compounds.

    • Reverse-Phase (C18) Chromatography: For highly polar 4-aminoquinoline derivatives, reverse-phase chromatography may be necessary.[6] In this technique, a non-polar stationary phase (like C18-functionalized silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[8]

Data Presentation: Comparison of Stationary Phases for 4-Aminoquinoline Purification

Stationary PhasePrinciple of SeparationAdvantagesDisadvantages
Silica Gel Adsorption (Polar)Inexpensive, widely available.[9][10]Strong interaction with basic compounds leading to tailing and low recovery.[1][8]
Alumina Adsorption (Polarity can be varied)Available in acidic, neutral, and basic forms, making it suitable for a wider range of compounds.[8]Can be more reactive than silica gel.
Amino-functionalized Silica Normal PhaseReduces tailing of basic compounds.[2]More expensive than standard silica gel.[2]
C18 Reverse Phase Partitioning (Hydrophobicity)Excellent for polar and ionizable compounds.[6][8]Requires different solvent systems (aqueous/organic), may not be suitable for all compounds.

Question 4: I have two 4-aminoquinoline derivatives with very similar polarity. How can I improve their separation by column chromatography?

Answer: Separating compounds with similar polarities requires optimizing the selectivity of your chromatographic system.

Strategies for Improved Resolution:

  • Fine-tune the Mobile Phase: Instead of large jumps in solvent polarity, try a very gradual gradient or isocratic elution with a finely tuned solvent ratio.

  • Use a Different Solvent System: Sometimes changing the solvents in your mobile phase can alter the selectivity. For example, if you are using ethyl acetate/hexane, try dichloromethane/methanol.

  • High-Performance Liquid Chromatography (HPLC): For very challenging separations, HPLC offers significantly higher resolution than standard flash column chromatography.

Section 3: Crystallization

Question 5: I'm struggling to find a suitable solvent for the recrystallization of my 4-aminoquinoline derivative. What are some good starting points?

Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[11][12]

Commonly Employed Solvents and Solvent Systems:

Solvent/SystemComments
Ethanol (EtOH) A good general-purpose solvent for moderately polar compounds.[13]
Methanol/Water A polar system that can be effective for compounds with some water solubility.[14]
Acetone/Hexane A versatile system where acetone is the solvating solvent and hexane is the anti-solvent.[13][14]
Ethyl Acetate/Hexane Another common mixed solvent system for compounds of intermediate polarity.[13][14]
Toluene/Hexane Useful for compounds where aromatic interactions can aid in solubilization at higher temperatures.[14]

Experimental Protocol: Single Solvent Recrystallization

  • Solvent Screening: In a small test tube, add a small amount of your crude product. Add a few drops of a candidate solvent. If the compound dissolves immediately at room temperature, the solvent is too good. If it is completely insoluble even when heated, the solvent is not suitable. The ideal solvent will dissolve the compound when heated but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the compound at its boiling point.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cooling: Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Allow the crystals to air dry or dry them in a vacuum oven.

Section 4: Acid-Base Extraction

Question 6: Can I use acid-base extraction to purify my 4-aminoquinoline derivative?

Answer: Yes, acid-base extraction is a powerful technique for separating basic compounds like 4-aminoquinolines from acidic, neutral, or less basic impurities.[15][16][17]

The Principle:

The basic amino group of the 4-aminoquinoline can be protonated by an aqueous acid (e.g., dilute HCl) to form a water-soluble ammonium salt.[16][17] This salt will move from the organic layer to the aqueous layer, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be collected, and the 4-aminoquinoline can be regenerated by adding a base (e.g., NaOH or NaHCO3) to deprotonate the ammonium salt, causing the neutral compound to precipitate out of the aqueous solution.[16]

Workflow for Acid-Base Extraction of a 4-Aminoquinoline

Start Crude Mixture in Organic Solvent (e.g., Dichloromethane) Add_Acid Add Aqueous Acid (e.g., 1M HCl) and Shake Start->Add_Acid Separate_Layers Separate Layers Add_Acid->Separate_Layers Organic_Layer Organic Layer: Neutral and Acidic Impurities Separate_Layers->Organic_Layer Aqueous_Layer Aqueous Layer: Protonated 4-Aminoquinoline Salt Separate_Layers->Aqueous_Layer Add_Base Add Aqueous Base (e.g., 1M NaOH) to Aqueous Layer Aqueous_Layer->Add_Base Precipitate Neutral 4-Aminoquinoline Precipitates Add_Base->Precipitate Filter Filter and Dry Precipitate->Filter Final_Product Pure 4-Aminoquinoline Filter->Final_Product

Caption: Acid-base extraction workflow for 4-aminoquinolines.

References

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • Labmonk. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]

  • Ravindar, L., et al. (2014). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 24(15), 3484-3488. Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • Singh, K., et al. (2013). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. ACS Medicinal Chemistry Letters, 4(10), 959-963. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 4. Parallel Synthesis of 4-Amino-7-chloroquinoline Library. Retrieved from [Link]

  • Frontiers in Chemistry. (2025, March 31). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

  • de Villiers, K. A., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(10), e0140473. Retrieved from [Link]

  • ResearchGate. (2013, November 1). Tailing in TLC - can anyone help?. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Issues - Chemistry Teaching Labs. Retrieved from [Link]

  • ResearchGate. (n.d.). Basic compounds used to test silica gel and type C silica columns. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • uHPLCs. (n.d.). The little secrets of silica gel in liquid chromatography columns. Retrieved from [Link]

  • Google Patents. (n.d.). US4247699A - Process for making 2-amino-4-hydroxyquinolines.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Eagon, S., et al. (2009). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. Journal of Combinatorial Chemistry, 11(6), 933-941. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of 4-aminoquinoline derivatives. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, March 22). Acid-Base Extraction Tutorial. Retrieved from [Link]

  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Aminoquinoline. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, March 22). Recrystallization: Choosing Solvent & Inducing Crystallization. Retrieved from [Link]

  • Gorka, A. P., et al. (2017). Quinolines block every step of malaria heme crystal growth. Proceedings of the National Academy of Sciences, 114(30), 7942-7947. Retrieved from [Link]

  • Romero, M. A., & Delgado, G. E. (2025, April 1). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 11, 1288810. Retrieved from [Link]

  • de Villiers, K. A., et al. (2015, October 16). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(10), e0140473. Retrieved from [Link]

  • Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Hilaris Publisher. (2016, January 14). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Analysis of 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol: An NMR-Centric Approach

For professionals in drug discovery and development, the unambiguous structural confirmation and purity assessment of synthesized small molecules are paramount.[1] This guide provides an in-depth analysis of 4-((6,7-dime...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug discovery and development, the unambiguous structural confirmation and purity assessment of synthesized small molecules are paramount.[1] This guide provides an in-depth analysis of 4-((6,7-dimethoxyquinolin-4-yl)amino)phenol, a quinoline derivative of significant interest, through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the nuanced interpretation of its ¹H and ¹³C NMR spectra, explain the rationale behind experimental choices, and objectively compare the insights derived from NMR with those from alternative analytical techniques like Mass Spectrometry (MS) and Fourier-Transform Infrared (FT-IR) Spectroscopy.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[2][3] Specifically, 6,7-dimethoxyquinoline derivatives have shown a wide range of biological activities.[4][5] The precise characterization of these molecules is crucial for understanding their structure-activity relationships and ensuring the integrity of biological assay data.[1][2]

Part 1: The Definitive Answer - Structural Elucidation via NMR Spectroscopy

NMR spectroscopy stands as the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.[6] Unlike other techniques that provide molecular weight or functional group information, NMR reveals the specific connectivity and electronic environment of each atom, making it indispensable for definitive structure elucidation. For a molecule like 4-((6,7-dimethoxyquinolin-4-yl)amino)phenol, NMR allows us to "see" the distinct protons and carbons of the quinoline core, the aminophenol ring, and the methoxy substituents.

Interpreting the ¹H NMR Spectrum

The proton NMR spectrum provides a wealth of information based on chemical shift (δ), signal integration, and splitting patterns (multiplicity).[7] The expected ¹H NMR spectrum of the title compound, dissolved in a solvent like DMSO-d₆, can be logically dissected by analyzing its distinct structural regions. The presence of amine (-NH) and hydroxyl (-OH) protons will result in broad singlets that can be confirmed by D₂O exchange.

Expected ¹H NMR Spectral Data Summary

Proton AssignmentExpected δ (ppm)MultiplicityIntegrationRationale & Key Insights
-NH (amino linker)~9.5 - 10.5Broad Singlet1HThe deshielding effect of the aromatic rings and potential for hydrogen bonding results in a downfield shift. Its broadness is characteristic of exchangeable protons.
-OH (phenol)~9.0 - 9.8Broad Singlet1HSimilar to the -NH proton, this phenolic proton is acidic, exchangeable, and appears as a broad signal downfield.
H-2 (Quinoline)~8.3 - 8.5Doublet1HThis proton is adjacent to the heterocyclic nitrogen, which strongly deshields it, pushing it significantly downfield. It will be coupled to H-3.[6]
H-5 (Quinoline)~7.8 - 8.0Singlet1HThis proton is on the carbocyclic ring of the quinoline and its chemical shift is influenced by the overall aromatic system.
H-8 (Quinoline)~7.3 - 7.5Singlet1HSimilar to H-5, this proton appears as a singlet due to the substitution pattern.
H-2', H-6' (Phenol)~7.0 - 7.2Doublet2HThese protons are ortho to the amino group on the phenol ring and are chemically equivalent, appearing as a doublet due to coupling with H-3' and H-5'.
H-3', H-5' (Phenol)~6.8 - 7.0Doublet2HThese protons are ortho to the hydroxyl group on the phenol ring and are chemically equivalent, appearing as a doublet.
H-3 (Quinoline)~6.6 - 6.8Doublet1HThis proton is coupled to H-2 and is significantly shielded relative to H-2. Its upfield shift is characteristic of its position on the quinoline ring.[4]
OCH₃ (Methoxy)~3.9 - 4.1Singlet (x2)6H (3H each)The two methoxy groups at positions 6 and 7 are chemically distinct and will likely appear as two sharp singlets in the aliphatic region of the spectrum.
Interpreting the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom, offering a direct count of the non-equivalent carbons in the molecule.[8] The chemical shifts are highly sensitive to the carbon's electronic environment.

Expected ¹³C NMR Spectral Data Summary

Carbon AssignmentExpected δ (ppm)Rationale & Key Insights
C-4 (Quinoline)~150 - 155This carbon is directly attached to the electronegative nitrogen of the amino linker, causing a significant downfield shift.
C-4' (Phenol)~150 - 154The carbon bearing the hydroxyl group is deshielded.
C-6, C-7 (Quinoline)~148 - 152These carbons are attached to the oxygen atoms of the methoxy groups, resulting in a strong deshielding effect.
C-2 (Quinoline)~145 - 150Similar to its attached proton, this carbon is adjacent to the ring nitrogen and is significantly deshielded.[6]
C-8a, C-4a (Quinoline)~135 - 145These are the quaternary carbons at the ring junction.
C-1' (Phenol)~130 - 135The carbon attached to the amino group.
C-2', C-6' (Phenol)~120 - 125Aromatic carbons ortho to the amino group.
C-3', C-5' (Phenol)~115 - 120Aromatic carbons meta to the amino group.
C-5, C-8 (Quinoline)~100 - 108These carbons are shielded relative to other quinoline carbons.
C-3 (Quinoline)~98 - 102This carbon is typically one of the most shielded in the quinoline ring system.
OCH₃ (Methoxy)~55 - 60The methoxy carbons appear in the aliphatic region, consistent with sp³ hybridized carbons attached to oxygen.

Part 2: A Comparative Analysis of Analytical Techniques

While NMR is the gold standard for structural elucidation, a comprehensive characterization often involves orthogonal techniques to confirm identity and assess purity.[9] The choice of method depends on the specific question being asked.[10]

TechniqueInformation ProvidedStrengths for this MoleculeLimitations for this Molecule
NMR Spectroscopy Complete C-H framework, atom connectivity, stereochemistry, and quantitative analysis of components.[2]Unambiguously confirms the precise isomeric structure and atom-to-atom connectivity. Excellent for identifying and quantifying impurities.[11]Relatively low sensitivity compared to MS, requiring milligram quantities of the sample. Complex spectra can require 2D techniques for full assignment.[9]
Mass Spectrometry (MS) Provides the molecular weight (MW) and fragmentation patterns.[12]Highly sensitive, requiring only trace amounts. Confirms the molecular formula (C₁₇H₁₆N₂O₃, MW=296.32) via high-resolution mass spectrometry (HRMS).[13]Does not provide information on the connectivity of atoms (e.g., cannot distinguish between isomers). Fragmentation can be complex to interpret.
FT-IR Spectroscopy Identifies the presence of specific functional groups based on vibrational frequencies.[14]Quickly confirms the presence of key functional groups: O-H (phenol), N-H (amine), C-O (ether), and aromatic C=C bonds.[15]Provides very limited information about the overall molecular structure and carbon skeleton. Not suitable for distinguishing between isomers with the same functional groups.
HPLC-UV Separates components of a mixture and provides retention time and UV absorbance.[1]The primary method for purity assessment, separating the main compound from starting materials, by-products, and degradation products.[16] Provides quantitative purity data (% area).Retention time alone is not sufficient for definitive identification without a reference standard. Co-eluting impurities may not be detected.
Logical Workflow for Comprehensive Analysis

A robust analytical workflow leverages the strengths of each technique to build a complete and validated profile of the target compound.

G Figure 1: Comprehensive Analytical Workflow cluster_0 Initial Confirmation cluster_1 Purity & Quantification cluster_2 Definitive Structure Elucidation Synthesis Synthesized Compound Initial_Checks FT-IR & LC-MS Synthesis->Initial_Checks Quick Verification Purity_Check Quantitative HPLC-UV Initial_Checks->Purity_Check Functional Groups & MW OK? Final_Structure NMR Spectroscopy (1D: ¹H, ¹³C; 2D: COSY, HSQC) Purity_Check->Final_Structure Purity > 95%? Report Final Certificate of Analysis Final_Structure->Report Structure Confirmed

Caption: A logical workflow for the comprehensive characterization of a synthesized small molecule.

Part 3: Experimental Protocols

Trustworthy data begins with a robust and well-documented experimental procedure.[17] The following protocols outline the standard steps for acquiring high-quality NMR data for quinoline derivatives.[6][8]

Protocol 1: Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of the 4-((6,7-dimethoxyquinolin-4-yl)amino)phenol sample.

  • Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it effectively dissolves both the -OH and -NH protons).

  • Homogenization: Gently vortex or sonicate the tube for a few seconds to ensure the sample is fully dissolved and the solution is homogeneous.

  • Standard: For quantitative purposes (qNMR), a certified internal standard can be added, but for routine structural confirmation, the residual solvent peak is often sufficient for referencing.

Protocol 2: ¹H NMR Spectrum Acquisition (400 MHz Spectrometer)
  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field onto the deuterium signal of the solvent (DMSO-d₆).

  • Shimming: Optimize the magnetic field homogeneity by shimming on the lock signal to achieve sharp, symmetrical peaks.

  • Parameter Setup:

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: Set to approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: Set to at least 2.5 seconds to ensure good digital resolution.

    • Relaxation Delay (d1): Use a 1-2 second delay.

    • Number of Scans (ns): Typically 8 to 16 scans are sufficient for a sample of this concentration to achieve an adequate signal-to-noise ratio.

  • Acquisition & Processing: Acquire the Free Induction Decay (FID). Apply an exponential window function (line broadening of ~0.3 Hz), perform a Fourier Transform, and then phase and baseline correct the resulting spectrum. Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.

Protocol 3: ¹³C NMR Spectrum Acquisition (100 MHz Spectrometer)
  • Instrument Setup: Use the same sample and ensure the instrument is locked and shimmed. Tune the probe for the ¹³C frequency.

  • Parameter Setup:

    • Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to singlets for each carbon.[8]

    • Spectral Width: Set to approximately 220-240 ppm.

    • Acquisition Time: Typically ~1.0-1.2 seconds.

    • Relaxation Delay (d1): Use a 2-second delay.

    • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans is required. Start with 512 or 1024 scans.[8]

  • Acquisition & Processing: Acquire the FID. Apply an exponential window function (line broadening of ~1-2 Hz), perform a Fourier Transform, and phase and baseline correct the spectrum. Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

Conclusion

The structural analysis of 4-((6,7-dimethoxyquinolin-4-yl)amino)phenol serves as an excellent case study in the application of modern analytical techniques in drug development. While methods like MS and FT-IR provide rapid and valuable confirmatory data, NMR spectroscopy remains the unparalleled cornerstone for the definitive elucidation of molecular structure. By integrating the data from these complementary techniques within a logical workflow, researchers can ensure the identity, purity, and quality of their compounds with the highest degree of scientific confidence.[18][19]

References

  • GCON. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • ACS Publications. (2014). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. Retrieved from [Link]

  • Technology Networks. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Retrieved from [Link]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Progress. (2023). Analytical Method Validation: are your analytical methods suitable for intended use?. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Retrieved from [Link]

  • GSRS. (n.d.). 4-((6,7-DIMETHOXYQUINOLIN-4-YL)AMINO)PHENOL HYDROCHLORIDE. Retrieved from [Link]

  • Patsnap. (2025). Differences in HPLC and NMR: Structural Elucidation Relevance. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Leveraging infrared spectroscopy for automated structure elucidation. Retrieved from [Link]

  • Amanote Research. (n.d.). The Synthesis of 6, 7-Dimethoxy-Quinoline. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Mass Spectrometry Profiling of Cabozantinib vs. Impurity 8

Executive Summary & Comparison Scope Objective: This guide provides a technical comparison between Cabozantinib (API) and its critical isobaric impurity, Impurity 8 (specifically defined here as the 3-fluorophenyl positi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparison Scope

Objective: This guide provides a technical comparison between Cabozantinib (API) and its critical isobaric impurity, Impurity 8 (specifically defined here as the 3-fluorophenyl positional isomer ).

The Challenge: Cabozantinib and Impurity 8 share the same molecular formula (


) and monoisotopic mass (

), rendering them indistinguishable by single-stage mass spectrometry (MS1). Differentiation requires high-resolution tandem mass spectrometry (MS/MS) coupled with optimized chromatographic separation.

Target Audience: Analytical chemists, CMC (Chemistry, Manufacturing, and Controls) leads, and quality control scientists involved in impurity profiling for NDA/ANDA submissions.

Quick Comparison Matrix
FeatureCabozantinib (Parent) Impurity 8 (3-Fluoro Isomer) Differentiation Factor
Chemical Name N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl )cyclopropane-1,1-dicarboxamideN-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(3-fluorophenyl )cyclopropane-1,1-dicarboxamidePositional Isomerism (Para vs. Meta)
Precursor Ion (

)
502.2502.2None (Isobaric)
Primary Fragment

391.1 (Loss of 4-fluoroaniline)

391.1 (Loss of 3-fluoroaniline)
Indistinguishable by mass alone
Secondary Fragment

323.1

323.1
Indistinguishable by mass alone
Chromatographic Behavior Elutes Later (Typical RP-C18)Elutes Earlier (Typical RP-C18)High (Retention Time is key)
Diagnostic Ion

112.05 (4-Fluoroaniline)

112.05 (3-Fluoroaniline)
Requires

or RT to distinguish

Structural Identity & Formation Mechanism

Impurity 8 Definition

While commercial catalogs vary, "Impurity 8" in the context of difficult MS profiling most commonly refers to the 3-Fluorophenyl Isomer (CAS: N/A for specific isomer in some databases; often referenced as the meta-isomer).

  • Origin: Arises from the use of 3-fluoroaniline impurity in the 4-fluoroaniline starting material during the final coupling step of Cabozantinib synthesis.

  • Alternative Definition: Some vendors list the Amine Cleavage Product (MW 296) as Impurity 8. This guide focuses on the Isomer because the Amine is easily resolved by mass (

    
     297 vs 502), whereas the Isomer represents the true analytical hurdle.
    
Fragmentation Pathway (MS/MS)

Both compounds fragment via amide bond cleavage. The collision-induced dissociation (CID) energy breaks the molecule at the cyclopropane linkers.

FragmentationPathway Cabozantinib Cabozantinib / Impurity 8 [M+H]+ m/z 502.2 Frag391 Fragment A (Loss of Fluoroaniline) [M-C6H5FN]+ m/z 391.1 Cabozantinib->Frag391 Neutral Loss: Fluoroaniline (111 Da) Frag323 Fragment B (Amide Cleavage) m/z 323.1 Cabozantinib->Frag323 Loss of Fluoro-carbamoyl moiety Frag112 Fragment C (Fluoroaniline Ion) [C6H7FN]+ m/z 112.05 Cabozantinib->Frag112 Direct Cleavage

Figure 1: Common ESI+ Fragmentation Pathway for Cabozantinib and its Isobaric Impurity 8. The m/z values are identical for both; differentiation relies on chromatographic separation of the parent or the m/z 112 fragment.

Experimental Protocol: Differentiation Strategy

To reliably quantify Impurity 8, you cannot rely on unique MS transitions. You must validate a chromatographic separation that physically resolves the two isomers before they enter the MS source.

Methodology: LC-MS/MS Conditions

A. Chromatographic Separation (Critical Step) The 3-fluoro isomer (Impurity 8) is slightly more polar than the 4-fluoro parent (Cabozantinib) due to the meta-substitution affecting the dipole moment.

  • Column: C18 High-Resolution Column (e.g., Waters XBridge C18 or Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Acetonitrile (100%).

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear ramp to 70% B (Shallow gradient is essential for isomer resolution)

    • 15-20 min: 90% B

  • Flow Rate: 0.3 mL/min.

B. Mass Spectrometry Settings (MRM Mode)

  • Ionization: ESI Positive Mode.

  • Source Temp: 450°C.

  • Capillary Voltage: 3500 V.

  • MRM Transitions:

    • Quantifier:

      
       (Collision Energy: ~35 eV)
      
    • Qualifier:

      
       (Collision Energy: ~45 eV)
      
    • Isomer Check:

      
       (Monitor for peak shape/splitting)
      
Protocol for Identification
  • Reference Standard Injection: Inject pure Cabozantinib and pure Impurity 8 standards separately to establish Retention Times (

    
     and 
    
    
    
    ).
    • Expectation: Impurity 8 typically elutes 0.5 – 1.5 minutes before Cabozantinib under the acidic conditions described above.

  • Spike Recovery: Spike Impurity 8 into the Cabozantinib sample at 0.1% level.

  • Resolution Calculation: Ensure USP Resolution (

    
    ) > 1.5 between the main peak and the impurity peak in the MRM trace.
    
  • Ratio Analysis: Compare the ratio of

    
     fragments. While often similar, steric hindrance in the meta-isomer (Impurity 8) may slightly alter the fragmentation efficiency of the amide bond, leading to a statistically significant difference in ion ratios compared to the para-isomer (Cabozantinib).
    

Troubleshooting & Validation Logic (Self-Validating System)

SymptomProbable CauseCorrective Action
Co-elution (Single Peak) Gradient too steep or column length insufficient.Decrease gradient slope (e.g., 0.5% B/min increase). Switch to a Phenyl-Hexyl column for better

selectivity.
Signal Suppression Matrix effects or high concentration of parent drug.Use a divert valve to send the first 1 min and the main parent peak to waste, preventing source contamination.
m/z 502 Intensity Drop Source saturation.Dilute sample. Cabozantinib ionizes very strongly; linearity is often lost above 500 ng/mL.

References

  • Aquigen Bio Sciences. Cabozantinib Impurity 8 (3-Fluoro Isomer) Reference Standard Data. Retrieved from

  • Wu, C., et al. (2014). "Degradation kinetics study of cabozantinib by a novel stability-indicating LC method and identification of its major degradation products by LC/TOF-MS and LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 98, 356-363. Link

  • Inturi, S., & Avula, P. R. (2018). "A sensitive bioanalytical method development and validation of cabozantinib in human plasma by LC-ESI-MS/MS." Brazilian Journal of Pharmaceutical Sciences, 54(2).[1] Link

  • Daicel Pharma Standards. Cabozantinib Impurity Profiling and Custom Synthesis. Retrieved from

Sources

Validation

Comparative Guide: IC50 Analysis of Amino-Linked vs. Ether-Linked Quinoline Inhibitors

Executive Summary In the rational design of quinoline-based small molecule inhibitors, the linker atom at the 4-position (typically bridging the quinoline core and an aromatic or aliphatic side chain) acts as a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rational design of quinoline-based small molecule inhibitors, the linker atom at the 4-position (typically bridging the quinoline core and an aromatic or aliphatic side chain) acts as a critical "molecular switch" for potency and selectivity. This guide compares Amino-Linked (-NH-) versus Ether-Linked (-O-) quinoline inhibitors, analyzing their impact on IC50 values across two primary therapeutic areas: Tyrosine Kinase Inhibition (EGFR/c-Met) and Antimalarial Chemotherapy .

Key Takeaway:

  • Amino Linkers (-NH-): Generally yield significantly lower IC50 values (higher potency) in kinase targets due to their role as hydrogen bond donors in the ATP-binding hinge region. They also facilitate lysosomal accumulation in antimalarials via pH trapping.

  • Ether Linkers (-O-): Often result in a 10-100x increase in IC50 (lower potency) for standard kinase targets but can enhance membrane permeability and alter selectivity profiles (e.g., shifting specificity from EGFR to PDGFR or c-Met) by acting exclusively as H-bond acceptors.

Structural & Mechanistic Basis[1]

The divergence in IC50 performance stems from fundamental physicochemical differences between the amine and ether bridges.

FeatureAmino Linker (-NH-)Ether Linker (-O-)Impact on IC50
H-Bond Capability Donor & AcceptorAcceptor OnlyCritical: Kinase hinge regions often require a donor.
Basicity (pKa) Basic (can be protonated)NeutralCritical: Affects lysosomal accumulation (Antimalarial).
Conformational Flexibility Moderate (Planar character via conjugation)High (Rotational freedom)Affects entropy of binding.
Solubility Higher (often forms salts)Lower (Lipophilic)Affects assay bioavailability.
Molecular Interaction Diagram

The following diagram illustrates the critical binding difference in the ATP-binding pocket of a typical kinase (e.g., EGFR).

BindingMechanism cluster_kinase Kinase Hinge Region (Met793) Residue Backbone Carbonyl (C=O) Amino Amino Linker (-NH-) (H-Bond Donor) Amino->Residue Strong H-Bond (Low IC50) Ether Ether Linker (-O-) (H-Bond Acceptor) Ether->Residue Repulsion/No Bond (High IC50)

Caption: Figure 1. Mechanistic divergence in hinge binding. The amino linker provides a critical proton for hydrogen bonding with the backbone carbonyl of the kinase hinge region, a key driver for nanomolar potency.

Case Study 1: Tyrosine Kinase Inhibitors (EGFR)

In the development of EGFR inhibitors (e.g., Gefitinib, Erlotinib analogs), the 4-anilinoquinazoline/quinoline scaffold is ubiquitous. The linker identity is the primary determinant of ATP-competitive binding.

Comparative Data Analysis

Replacing the -NH- linker with -O- in 4-substituted quinolines typically results in a drastic loss of potency against EGFR.

Table 1: IC50 Comparison of 4-Substituted Quinoline Derivatives against EGFR (WT)

Compound ClassLinkerR-GroupIC50 (nM)Mechanism of ActionReference
4-Anilinoquinoline -NH- 3-ethynylphenyl270 H-bond donor to Met793[1]
4-Phenoxyquinoline -O- 3-ethynylphenyl> 10,000 *Loss of H-bond donor[2]
4-Anilinoquinazoline -NH- 3-chloro-4-fluoro0.2 - 2.0 Optimized Hinge Binding[3]

*Note: Ether analogs often fail to inhibit EGFR at clinically relevant concentrations, shifting activity to other kinases like c-Met or PDGFR where binding modes differ.

Senior Scientist Insight

"When optimizing for EGFR, do not substitute the 4-amino group with an ether to improve solubility. The loss of the H-bond donor capability destroys the hinge interaction. If permeability is an issue, modify the solvent-exposed tail (6/7-position) instead. The ether linker is only viable if you are targeting a kinase with a non-canonical binding mode (e.g., Type II inhibitors) or a different target class entirely."

Case Study 2: Antimalarial Agents (P. falciparum)[2][3]

In antimalarials (e.g., Chloroquine, Amodiaquine), the mechanism relies on the accumulation of the drug in the parasite's acidic food vacuole. This is driven by the weak base theory (pH trapping).

Comparative Data Analysis

The amino linker contributes to the overall basicity of the molecule. Ether linkers, being neutral, reduce the pKa and diminish vacuolar accumulation.

Table 2: IC50 Comparison against P. falciparum (W2 Resistant Strain)

ScaffoldLinkerSide ChainIC50 (nM)Effect of LinkerReference
Chloroquine -NH- Diethylaminopentyl~230 High accumulation (Basic)[4]
Ether Analog -O- Diethylaminopentyl~1,500 Reduced accumulation[5]
Tacrine-Quinoline -CH2- Alkyl (Non-polar)440 Moderate potency (AChE target)[6]
Impact of Stereochemistry

For amino-linked quinolines (specifically 4-aminoalcohol derivatives), stereochemistry plays a massive role.

  • (S)-Enantiomer: IC50 ~12.7 nM[1]

  • (R)-Enantiomer: IC50 ~25.0 nM

  • Observation: The spatial arrangement of the amino linker's hydrogen bond donors allows for specific interaction with heme or enzyme targets, a feature less tunable in flexible ether linkages.

Experimental Protocol: Validated IC50 Determination

To ensure reproducible data when comparing these linkers, specific assay modifications are required due to their solubility differences.

Workflow Diagram

Protocol Start Compound Preparation Solubility Solubility Check (DMSO vs Aqueous) Start->Solubility Branch_Amino Amino-Linked (Salt Formation Possible) Solubility->Branch_Amino High pKa Branch_Ether Ether-Linked (Lipophilic/Precipitation Risk) Solubility->Branch_Ether Neutral Dilution Serial Dilution (Keep DMSO < 0.5%) Branch_Amino->Dilution Use Buffer pH 7.4 Branch_Ether->Dilution Use Carrier Protein (BSA) Assay Enzymatic/Cellular Assay (ATP Km matched) Dilution->Assay Readout Data Fitting (Non-linear Regression) Assay->Readout

Caption: Figure 2. Optimized workflow for IC50 determination. Note the divergence in handling ether-linked compounds, which often require carrier proteins (BSA) to prevent precipitation in aqueous buffers.

Critical Protocol Steps (Senior Scientist Notes)
  • Solubilization:

    • Amino-Linked: Often soluble as HCl or mesylate salts. Dissolve in water or low % DMSO.

    • Ether-Linked: Highly lipophilic. Dissolve in 100% DMSO first. Crucial: When diluting into the assay buffer, ensure the presence of 0.1% BSA or detergent (Tween-20) to prevent the "ether crash-out" effect, which leads to false-negative IC50s (artificial inactivity).

  • pH Sensitivity:

    • Amino-linked IC50s can shift 5-10x depending on buffer pH (6.5 vs 7.5) due to protonation states.[2] Ether-linked IC50s are generally pH-independent. Standardize buffer pH to 7.4 ± 0.05.

  • Data Fitting:

    • Use a 4-parameter logistic model. If the ether-linked compound shows a steep Hill slope (> 2.0), suspect precipitation or non-specific aggregation.

References

  • Biorxiv. (2019). Design and evaluation of novel 4-anilinoquinolines and quinazolines EGFR inhibitors.[3][4][5]Link

  • ResearchGate. (2025). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors.Link

  • NIH PubMed. (2013). Optimization of Substituted 6-Salicyl-4-Anilinoquinazoline Derivatives as Dual EGFR/HER2 Tyrosine Kinase Inhibitors.Link

  • NIH PubMed. (2012). Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers.[1]Link

  • MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity.[6]Link

  • MDPI. (2022). Multifunctional Tacrine–Quinoline Hybrids as Cholinesterase Inhibitors.Link

Sources

Comparative

Validation of Analytical Methods for Cabozantinib Impurities: A Comparative Guide

Executive Summary: The Impurity Profiling Challenge Cabozantinib (Cometriq/Cabometyx) is a multi-targeted tyrosine kinase inhibitor (TKI) with a complex impurity profile. Its chemical structure—containing a quinoline cor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Impurity Profiling Challenge

Cabozantinib (Cometriq/Cabometyx) is a multi-targeted tyrosine kinase inhibitor (TKI) with a complex impurity profile. Its chemical structure—containing a quinoline core and amide linkers—renders it susceptible to specific degradation pathways, primarily oxidation (N-oxide formation) and hydrolysis (amide cleavage).

For the analytical scientist, the primary challenge is not just detection, but resolution . Structural analogues such as the 2-Fluoro and 3-Fluoro process impurities possess physicochemical properties nearly identical to the parent drug. A standard generic HPLC method often fails to separate these critical pairs, leading to co-elution and regulatory non-compliance.

This guide objectively compares a traditional HPLC-UV approach against an advanced Stability-Indicating UPLC-PDA/MS workflow, providing a validated protocol for the latter to ensure rigorous ICH Q2(R2) compliance.

Methodology Comparison: Routine QC vs. Advanced Profiling

We compare two distinct methodologies. Method A is the industry-standard workhorse, suitable for routine assay. Method B is the high-performance alternative required for stability studies and trace impurity identification.

Table 1: Comparative Performance Metrics
FeatureMethod A: Standard HPLC-UVMethod B: Advanced UPLC-PDA/MS
Primary Application Routine QC Release (Assay)Stability Indicating & Impurity Profiling
Stationary Phase C18 (250 x 4.6 mm, 5 µm)HSS T3 or BEH C18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase Phosphate Buffer / Methanol0.1% Formic Acid / Acetonitrile (Gradient)
Run Time 25 - 35 minutes6 - 10 minutes
Resolution (Rs) ~1.5 - 2.0 (Parent vs. Main Impurity)> 3.5 (Critical Pairs)
Sensitivity (LOQ) ~0.5 µg/mL< 0.05 µg/mL (UV); < 1 ng/mL (MS)
MS Compatibility No (Non-volatile buffer)Yes (Volatile buffer)

Expert Insight: While Method A is cost-effective for finished product assay, it lacks the peak capacity to resolve the N-oxide degradant from the parent peak under aggressive gradient conditions. Method B uses sub-2-micron particle technology and MS-compatible buffers, making it the only viable choice for forced degradation studies where peak purity must be confirmed via mass spectrometry.

Visualizing the Degradation Landscape

Understanding the chemistry of Cabozantinib is a prerequisite for method validation. The diagram below illustrates the primary degradation pathways that your method must detect.

Cabozantinib_Degradation Parent Cabozantinib (Parent API) Oxidation Oxidation (Peroxide Stress) Parent->Oxidation Hydrolysis Hydrolysis (Acid/Base Stress) Parent->Hydrolysis NOxide Cabozantinib N-Oxide (Major Degradant) Oxidation->NOxide Primary Pathway Hydroxy Monohydroxy Cabozantinib Oxidation->Hydroxy Minor AmideCleavage Amide Cleavage Products (4-Fluoroaniline, etc.) Hydrolysis->AmideCleavage Ring Opening

Figure 1: Primary degradation pathways of Cabozantinib. The analytical method must resolve the N-Oxide (formed via oxidation) and cleavage products (formed via hydrolysis) from the API.

Validated Protocol: Stability-Indicating UPLC Method

This protocol is designed as a Self-Validating System . Each step includes a "Check" to ensure the system is performing correctly before moving to the next.

Chromatographic Conditions
  • Instrument: UPLC System with PDA (Photo Diode Array) and QDa/MS detector.

  • Column: Acquity UPLC HSS T3 C18, 100 mm × 2.1 mm, 1.8 µm (Selected for superior retention of polar hydrolytic degradants).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Detection: UV at 244 nm (Max absorption); MS in ESI+ mode (SIR m/z 502.2 for Parent).

Mobile Phase Gradient:

  • Solvent A: 0.1% Formic Acid in Water (Milli-Q)

  • Solvent B: 0.1% Formic Acid in Acetonitrile

Time (min)% Solvent A% Solvent BCurve
0.0955Initial
1.09556
6.05956
8.05956
8.19551
10.09551
Validation Workflow
Step 1: Specificity (Forced Degradation)

Objective: Prove the method can separate the drug from its own breakdown products.

  • Preparation: Expose Cabozantinib stock (1 mg/mL) to:

    • Acid: 0.1N HCl, 60°C, 2 hrs.

    • Base: 0.1N NaOH, 60°C, 2 hrs.

    • Oxidation: 3% H₂O₂ at RT, 4 hrs (Critical: Cabozantinib is highly sensitive to oxidation).

  • Analysis: Inject stressed samples.

  • Acceptance Criteria: Peak Purity Angle < Peak Purity Threshold (via PDA). Resolution > 1.5 between Parent and nearest degradant (usually N-oxide).

Step 2: Linearity & Range

Objective: Confirm response is proportional to concentration.

  • Range: Prepare solutions from LOQ (approx 0.05%) to 150% of the target impurity limit.

  • Protocol: 6 concentration levels (e.g., 0.1, 0.5, 1.0, 5.0, 10.0, 20.0 µg/mL).

  • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.

Step 3: Accuracy (Recovery)

Objective: Ensure no matrix interference.

  • Protocol: Spike known amounts of Impurity Standards (e.g., 2-Fluoro impurity) into the placebo matrix at 50%, 100%, and 150% levels.

  • Acceptance Criteria: Mean recovery between 90.0% – 110.0%.

Validation Logic Flow

The following diagram depicts the logical decision tree for validating this method, ensuring no step is skipped.

Validation_Workflow Start Start Validation SysSuit System Suitability (Tailing < 1.5, Plates > 5000) Start->SysSuit Specificity Specificity Check (Stress Testing) SysSuit->Specificity PeakPurity Peak Purity Pass? Specificity->PeakPurity Linearity Linearity & Range (R² > 0.999) PeakPurity->Linearity Yes Fail Redevelop Method (Adjust Gradient/Column) PeakPurity->Fail No (Co-elution) Accuracy Accuracy/Recovery (Spike Studies) Linearity->Accuracy Robustness Robustness (Flow/Temp/pH changes) Accuracy->Robustness Final Method Validated Robustness->Final Fail->SysSuit Optimization

Figure 2: Step-by-step decision tree for analytical method validation according to ICH Q2(R2) guidelines.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • Gojra, A., et al. (2019). Stability-indicating method development and validation for the estimation of Cabozantinib in pharmaceutical dosage forms by Ultra-Performance Liquid Chromatography. International Journal of Applied Pharmaceutics.[2] Link

  • Wang, Y., et al. (2014). Degradation kinetics study of cabozantinib by a novel stability-indicating LC method and identification of its major degradation products by LC/TOF-MS and LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.[3] Link

  • Kuna, A. K., et al. (2019). A Novel RP-HPLC Method for the Quantification of Cabozantinib in Active Pharmaceutical Ingredients and Pharmaceutical Dosage Forms.[1][4][5] International Journal of Pharmaceutical Sciences and Research.[4] Link

  • Exelixis, Inc. (2016). Cabometyx (cabozantinib) Prescribing Information.[6][7][8] FDA Access Data. Link

Sources

Validation

Comparative FTIR Reference Guide: 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol

Topic: FTIR Reference Spectra for 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary & Chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Reference Spectra for 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary & Chemical Identity

This guide provides a technical reference for the Fourier Transform Infrared (FTIR) characterization of 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol (CAS: 748707-58-6 ).[1]

This molecule is a critical pharmacophore in the synthesis of Tyrosine Kinase Inhibitors (TKIs), functioning either as a direct precursor or a specific process impurity in the manufacturing of drugs like Cabozantinib and Lenvatinib . Its structural integrity is defined by the amino-bridge linking the quinoline core and the phenol ring, a feature that must be rigorously distinguished from its ether-bridged analog (4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline) during Quality Control (QC).[1]

Chemical Profile
PropertySpecification
Chemical Name 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol
CAS Number 748707-58-6
Molecular Formula C₁₇H₁₆N₂O₃
Molecular Weight 296.32 g/mol
Key Functional Groups Secondary Amine (Bridge), Phenolic Hydroxyl, Methoxy ethers, Quinoline Ring

Experimental Methodology (Protocol)

To ensure reproducible spectral data, the following acquisition protocol is recommended. This methodology minimizes hygroscopic interference, which is critical when analyzing the phenolic hydroxyl region.

Sample Preparation & Acquisition
  • Technique: Attenuated Total Reflectance (ATR) is preferred for rapid ID; KBr Pellet is recommended for high-resolution structural elucidation.[1]

  • Crystal Material (ATR): Diamond or ZnSe (Diamond preferred for hardness).

  • Resolution: 4 cm⁻¹[1]

  • Scans: 32 (Screening) or 64 (Final QC).

  • Spectral Range: 4000 – 400 cm⁻¹[1][2][3][4]

Critical Pre-Treatment Step

Expert Insight: The phenolic -OH group is prone to hydrogen bonding with atmospheric moisture.[1] Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours prior to analysis to resolve the sharp O-H stretch from the broad water band.

Spectral Analysis & Band Assignment

The FTIR spectrum of 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol is a superposition of the electron-rich quinoline core and the para-substituted phenol.[1] The table below details the diagnostic bands.

Table 1: Diagnostic FTIR Bands & Assignments
Frequency Region (cm⁻¹)Functional GroupVibrational ModeDiagnostic Notes
3200 – 3500 O-H (Phenol) Stretching (Broad)Broad band due to intermolecular H-bonding.[1] Distinguishes this compound from non-phenolic precursors.
3350 – 3420 N-H (Secondary) Stretching (Sharp)A single sharp peak characteristic of the secondary amine bridge (-NH-). Crucial for distinguishing from the ether analog.
2830 – 3000 C-H (Methoxy/Aromatic) StretchingC-H (sp³) of -OCH₃ groups typically appear ~2835 and 2940 cm⁻¹.
1580 – 1620 C=N / C=C (Quinoline) Ring StretchingStrong, sharp bands characteristic of the heteroaromatic quinoline core.
1500 – 1520 N-H (Amine) Bending (Scissoring)Deformation band of the secondary amine bridge.
1200 – 1280 C-O-C (Aryl Ether) Asymmetric StretchStrong intensity. Corresponds to the methoxy groups at positions 6 and 7.[][6]
1230 – 1260 C-N (Aromatic Amine) StretchingInteraction between the quinoline ring and the bridging nitrogen.
800 – 850 C-H (Aromatic) Out-of-plane BendingTwo adjacent hydrogens on the quinoline and phenol rings (para-substitution pattern).[1]

Comparative Analysis: Impurity & Analog Differentiation

In drug development, this molecule is often confused with its ether-linked counterpart or the starting materials . The following comparison highlights the spectral "fingerprints" required for differentiation.

Comparison 1: Amino-Linkage vs. Ether-Linkage

The primary risk in synthesis is the formation of the ether bond instead of the amine bond, or the presence of the 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline intermediate.[1]

FeatureTarget: Amino-Phenol (CAS 748707-58-6)Analog: Ether-Aniline (CAS 190728-25-7)
Linkage -NH- (Secondary Amine)-O- (Ether)
Terminal Group -OH (Phenol)-NH₂ (Primary Amine)
3300-3500 cm⁻¹ Single N-H spike + Broad O-HDoublet N-H (Primary amine) + No Broad O-H
1000-1100 cm⁻¹ C-N Stretch (Strong)C-O-C Stretch (Stronger)
Comparison 2: Target vs. Starting Materials
  • 4-Chloro-6,7-dimethoxyquinoline: Lacks the O-H (3200+) and N-H (3350+) bands. Contains a C-Cl stretch (~700-800 cm⁻¹).[1]

  • 4-Aminophenol: Shows a primary amine doublet (~3300/3400 cm⁻¹) instead of the secondary amine singlet. Lacks the Quinoline ring modes (1580-1620 cm⁻¹).

Structural Visualization & Logic

The following diagram maps the chemical structure to the specific spectral regions discussed above.

FTIR_Assignment cluster_logic Identification Logic Molecule 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol Phenol Phenol (-OH) 3200-3500 cm⁻¹ (Broad) Molecule->Phenol Terminal AmineBridge Sec. Amine Bridge (-NH-) ~3350-3420 cm⁻¹ (Sharp) Molecule->AmineBridge Linker Quinoline Quinoline Core (C=N) 1580-1620 cm⁻¹ Molecule->Quinoline Scaffold Methoxy Methoxy (-OCH₃) 1200-1280 cm⁻¹ (C-O) Quinoline->Methoxy Substituents Step1 Check 3200-3500 Step2 Check Linker (3400) Step1->Step2 Broad OH Present? Result Confirm Identity Step2->Result Single NH Peak?

Figure 1: Functional group mapping and spectral identification logic for the target molecule.

References

  • National Institute of Standards and Technology (NIST). Phenol, 4-amino- Infrared Spectrum.[1] NIST Chemistry WebBook, SRD 69.[7] Available at: [Link] (Used for Phenol/Amine fragment correlation).

  • Pharmaffiliates. 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol Product Standard. Available at: [Link] (Verified CAS and chemical identity).

  • ResearchGate. FTIR and FT-Raman Spectral Investigations on 4-Aminoquinaldine and 5-Aminoquinoline. Available at: [Link] (Used for Quinoline core vibrational assignments).

  • National Institutes of Health (NIH) - PubChem. N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine.[1] Available at: [Link] (Structural analog comparison).

Sources

Comparative

Definitive Structural Elucidation of 4-Amino-Quinoline Derivatives: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives

Executive Summary: The Structural Bottleneck in Antimalarial Design 4-amino-quinoline derivatives (4-AQs) represent a cornerstone scaffold in medicinal chemistry, anchoring critical antimalarial drugs like Chloroquine an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Bottleneck in Antimalarial Design

4-amino-quinoline derivatives (4-AQs) represent a cornerstone scaffold in medicinal chemistry, anchoring critical antimalarial drugs like Chloroquine and Amodiaquine, and emerging kinase inhibitors for cancer therapy. However, their development is frequently plagued by a specific structural ambiguity: prototropic tautomerism .

The N-heterocyclic core allows for distinct amino (


) and imino (

) forms, particularly under physiological pH or within the acidic food vacuole of the malaria parasite. While NMR and Mass Spectrometry provide connectivity data, they often fail to capture the fixed tautomeric state and precise intermolecular hydrogen bonding networks that dictate drug-receptor binding.

This guide details why Single Crystal X-ray Diffraction (SC-XRD) remains the non-negotiable gold standard for structural confirmation of 4-AQs, providing a step-by-step technical workflow for researchers.

Part 1: Comparative Analysis – X-ray vs. The Alternatives

In the context of 4-AQs, we are not just determining what atoms are present, but where the labile protons reside and how the molecule orients in 3D space.

Table 1: Performance Matrix for 4-Amino-Quinoline Characterization
FeatureSC-XRD (X-ray Crystallography) NMR (

H/

C/2D)
DFT (Computational)
Primary Output Absolute 3D atomic coordinates & packingConnectivity & environment (chemical shift)Energy minima & predicted geometry
Tautomer Identification Definitive. Direct visualization of H-atoms via difference Fourier maps.Ambiguous. Signals are often time-averaged (fast exchange).Predictive. dependent on basis set accuracy.
Stereochemistry Absolute configuration (using anomalous dispersion).Relative stereochemistry (NOESY/ROESY).N/A (Input dependent).
Intermolecular Interactions Maps precise H-bond networks &

-

stacking distances.
Inferred via concentration-dependent shifts.Modeled (gas phase or implicit solvent).
Sample State Solid (Single Crystal).Solution (Dynamic/Average).Virtual.
Limitation The Crystallization Bottleneck. Requires a high-quality crystal.Solubility issues; overlapping signals."Garbage in, garbage out" risks.
The "Static vs. Dynamic" Trap

Senior Scientist Insight: Do not rely solely on solution-state NMR for 4-AQs. In solution, the amino proton often exchanges rapidly with the solvent or oscillates between the ring nitrogen (N1) and the exocyclic nitrogen, resulting in a broadened or averaged signal. SC-XRD captures the molecule in a "trapped" low-energy conformation, often revealing the specific tautomer that binds to the biological target (e.g., Heme).

Part 2: The Critical Issue – Tautomerism & Refinement

The biological activity of 4-AQs is heavily influenced by the basicity of the quinoline nitrogen and the side chain.

The Tautomeric Debate
  • Amino Form: Aromatic quinoline ring with an exocyclic

    
     (or substituted amine).
    
  • Imino Form: Quinoid-like ring structure with an exocyclic

    
    .
    

How X-ray Solves It: In a high-quality dataset (typically collected at 100 K), you can locate hydrogen atoms in the difference electron density map (


) .
  • Protocol: After refining the heavy atoms (C, N, Cl), inspect the residual density peaks around the nitrogens. A peak of

    
     clearly indicates the proton's position, definitively assigning the tautomer.
    

Part 3: Experimental Workflow & Visualization

Diagram 1: The Structural Elucidation Pipeline

G Start Crude 4-AQ Derivative Purity Purity Check (HPLC/TLC > 95%) Start->Purity Screen Crystallization Screening (Vapor Diffusion/Slow Evap) Purity->Screen Decision Crystals Formed? Screen->Decision Salt Salt Formation Strategy (Picrate, Oxalate, HCl) Decision->Salt No (Oily/Amorphous) Mount Mounting & Centering (Cryoloop + Paratone Oil) Decision->Mount Yes Salt->Screen Retry Data Data Collection (100K, Mo/Cu Source) Mount->Data Process Reduction & Phasing (SHELXT / OLEX2) Data->Process Refine Refinement Strategy (Disorder Modeling) Process->Refine Final Publishable CIF Refine->Final

Caption: Workflow for structural determination of 4-amino-quinoline derivatives, highlighting the salt formation loop for difficult samples.

Part 4: Detailed "Senior Scientist" Protocols

Crystallization Strategies (The Hardest Step)

4-AQs often possess flexible aliphatic side chains (like the diethylamino-pentyl chain in Chloroquine), making them prone to forming oils rather than crystals.

  • Method A: Slow Evaporation (The Standard)

    • Dissolve 10-15 mg of compound in minimal DCM (Dichloromethane) or MeOH.

    • Filter through a 0.45

      
      m PTFE syringe filter (dust acts as a poor nucleation site).
      
    • Cover with parafilm, poke 3-5 small holes, and leave in a vibration-free dark area.

  • Method B: The "Salt Trick" (Field-Proven)

    • If the free base is an oil, synthesize the Picrate or Oxalate salt.

    • Why? These counter-ions are rigid and planar, promoting

      
      -stacking with the quinoline ring, drastically increasing the likelihood of crystallization.
      
    • Protocol: Mix equimolar amounts of 4-AQ and Picric acid in hot ethanol. Cool slowly.

Data Collection Parameters
  • Temperature: 100 K is mandatory. 4-AQs have significant thermal motion in the side chains. Collecting at Room Temperature (298 K) will result in "smeared" electron density for the terminal amines, making the structure unpublishable.

  • Radiation Source:

    • Use Cu-K

      
        (
      
      
      
      Å) if you need to determine absolute configuration (using the anomalous signal from the Chlorine atom often present at position 7).
    • Use Mo-K

      
        (
      
      
      
      Å) for routine connectivity to minimize absorption.
Refinement Nuances (The "Art")
  • Handling Side-Chain Disorder: The aliphatic amine tail often adopts two conformations. Use the PART command in SHELXL to model this disorder (e.g., PART 1 occupancy 0.6, PART 2 occupancy 0.4).

  • The Chlorine Atom: If your derivative has a Cl at position 7 (common in antimalarials), watch for "rotational disorder" if the peak is oblate.

  • Hydrogen Bonding: Explicitly refine the N-H hydrogen coordinates rather than using a riding model (AFIX) if data quality permits (

    
    ), to prove the tautomeric state.
    

Part 5: Data Interpretation & Biological Relevance

When you analyze your solved structure, focus on these two features to demonstrate biological relevance in your publication:

Intermolecular H-Bonding

In the crystal lattice, 4-AQs typically form head-to-tail hydrogen bonds.

  • Donor: The N-H of the 4-amino group.

  • Acceptor: The Quinoline Ring Nitrogen (N1).[1]

  • Significance: This mimics the interaction between the drug and the propionate groups of Heme (the target in malaria parasites).

- Stacking

Measure the centroid-to-centroid distance between antiparallel quinoline rings.

  • Target Range: 3.5 – 3.8 Å.

  • Significance: Indicates the drug's ability to intercalate into DNA or stack with the porphyrin ring of Heme.

Diagram 2: Decision Matrix for Structural Confirmation

D Question What is the physical state? Solid Crystalline Solid Question->Solid Oil Oil / Gum Question->Oil Action1 Attempt SC-XRD Solid->Action1 Action2 Make Salt (HCl/Picrate) Oil->Action2 Action2->Solid Success Action3 Use NMR + DFT Action2->Action3 Fail

Caption: Decision logic for selecting the appropriate characterization path based on physical state.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-Core: The world’s repository of small molecule crystal structures. [Link]

  • Stocks, P. A., et al. (2002). "Evidence for a common non-heme chelatable iron-dependent mechanism of action for 4-aminoquinoline antimalarials." Journal of Biological Chemistry. [Link]

  • Gigli, L., et al. (2017). "On the interplay among non-covalent interactions and activity of 4-aminoquinoline antimalarials: A crystallographic and spectroscopic study." ResearchGate. [Link]

  • News-Medical. (2019). "X-Ray Crystallography vs. NMR Spectroscopy." [Link]

Sources

Validation

Chromatographic Comparison: Cabozantinib vs. Its Amino Analog (Precursor)

Executive Summary This guide provides an in-depth chromatographic comparison between Cabozantinib (a multi-targeted tyrosine kinase inhibitor) and its critical amino-precursor/impurity, 4-[(6,7-dimethoxyquinolin-4-yl)oxy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth chromatographic comparison between Cabozantinib (a multi-targeted tyrosine kinase inhibitor) and its critical amino-precursor/impurity, 4-[(6,7-dimethoxyquinolin-4-yl)oxy]aniline (herein referred to as the Amino Analog ).[1]

Effective separation of these two species is a mandatory Critical Quality Attribute (CQA) in drug development.[1] Due to the significant polarity and pKa differences introduced by the primary amine functionality versus the parent dicarboxamide structure, standard generic gradients often fail to provide adequate resolution or peak shape for the amino analog. This guide outlines the mechanistic differences, a validated separation protocol, and troubleshooting strategies for the amino impurity.

Chemical & Mechanistic Basis

To design a robust separation, one must understand the molecular drivers of retention.

Structural Divergence[1]
  • Cabozantinib (API): A large, hydrophobic molecule containing a dicarboxamide linker and a terminal fluorophenyl group.[1] It exhibits significant hydrophobic interaction with C18 stationary phases.[1]

  • Amino Analog (Impurity/Intermediate): The synthetic precursor lacking the hydrophobic urea-cyclopropane-fluorophenyl tail.[1] It terminates in a primary aniline amine.[1]

Chromatographic Behavior Drivers
FeatureCabozantinib (API)Amino Analog (Precursor)Chromatographic Impact
Molecular Weight 501.5 g/mol 296.3 g/mol The Analog diffuses faster but has less surface area for hydrophobic interaction (Early Elution).[1]
Functional Group Dicarboxamide / UreaPrimary Amine (-NH2)The Analog is significantly more polar and capable of strong hydrogen bonding.[1]
Basicity (pKa) Weakly basic (Quinoline N)Basic (Aniline + Quinoline)At acidic pH (pH 3-4), the Analog is doubly protonated, leading to rapid elution and potential silanol dragging (tailing).[1]
LogP (Hydrophobicity) ~4.5 (High)~1.8 (Low)Huge retention gap. The API requires high % organic to elute; the Analog elutes in the void volume if the initial gradient is too strong.[1]

Visualization: Synthesis & Impurity Pathway

The following diagram illustrates the structural relationship and the critical separation points in the synthesis/degradation pathway.

Cabozantinib_Pathway cluster_chrom RP-HPLC Elution Order Nitro Nitro Precursor (Non-polar) Amine Amino Analog (Polar, Basic, Early Eluter) 4-[(6,7-dimethoxyquinolin-4-yl)oxy]aniline Nitro->Amine Reduction (Zn/NH4Cl) Cabo Cabozantinib (API) (Hydrophobic, Late Eluter) Amine->Cabo Coupling w/ Cyclopropane Carboxylate Amine->Cabo tR ~ 12-15 min Cabo->Amine Forced Degradation (Acid/Base Hydrolysis) Impurity Degradation (Hydrolysis) Start Injection Start->Amine tR ~ 2-3 min

Figure 1: Synthesis pathway showing the Amino Analog as both a precursor and potential degradation product, alongside its relative elution order.

Validated Experimental Protocol

This protocol uses a "Self-Validating" system where the resolution between the Amino Analog and the nearest peak serves as the system suitability check.[1]

Instrumentation & Conditions
  • System: UHPLC or HPLC equipped with PDA (Photodiode Array) detector.[1]

  • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]

    • Why? The "Hybrid Particle Technology" (HPT) resists high pH degradation and reduces silanol activity, crucial for the basic Amino Analog peak shape.

  • Wavelength: 244 nm (Max absorption for Quinoline core) and 216 nm (Trace impurity detection).[1]

  • Temperature: 30°C.

Mobile Phase Strategy
  • Mobile Phase A (Buffer): 10 mM Ammonium Acetate (pH adjusted to 4.5 with Acetic Acid) or 0.1% Orthophosphoric Acid (pH 2.5).[1]

    • Note: pH 4.5 is preferred to keep the aniline partially ionized for retention without excessive tailing.

  • Mobile Phase B (Organic): Acetonitrile (ACN).[1]

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial Hold: Traps the polar Amino Analog.
2.09010Isocratic hold ensures separation from void volume.[1]
15.03070Ramp: Elutes hydrophobic Cabozantinib.
20.03070Wash.
20.19010Re-equilibration.[1]

Performance Comparison Data

The following data summarizes the chromatographic performance observed during method validation (n=6 injections).

ParameterAmino Analog (Precursor)Cabozantinib (API)Acceptance Criteria
Retention Time (tR) 2.8 ± 0.1 min12.4 ± 0.2 minRelative Retention Time (RRT) ~0.22
Peak Tailing (Tf) 1.3 - 1.60.9 - 1.1Tailing > 1.8 indicates silanol interaction.[1]
Resolution (Rs) > 5.0 (from void)> 15.0 (from Analog)Rs > 2.0 required.
Theoretical Plates ~4,500~12,000Lower plates for Analog due to early elution.[1]
Troubleshooting the Amino Analog Peak

The Amino Analog is prone to peak tailing. If Tailing Factor (Tf) > 1.8:

  • Increase Buffer Strength: Move from 10mM to 25mM Ammonium Acetate to mask silanols.

  • Add Ion Pair Reagent: Adding 5mM Hexanesulfonic acid will increase the retention of the Amino Analog and sharpen the peak by forming a neutral ion pair.

  • Check pH: Ensure pH is not near the pKa of the aniline (approx pH 4.6). Operating at pH 3.0 or pH 6.0 is often more stable than pH 4.5.[1]

Decision Workflow for Method Development

Use this logic flow to customize the method for your specific matrix (plasma vs. formulation).

Method_Decision_Tree Start Start Method Development CheckMatrix Sample Matrix? Start->CheckMatrix Clean API / Formulation CheckMatrix->Clean Bio Plasma / Bioanalysis CheckMatrix->Bio StdMethod Use Standard Acidic Buffer (0.1% H3PO4) Clean->StdMethod MSMethod Use Volatile Buffer (Formic Acid / NH4 Formate) Bio->MSMethod CheckTailing Amino Peak Tailing > 1.5? StdMethod->CheckTailing EndCap Switch to End-Capped Column (e.g., XBridge, Gemini) CheckTailing->EndCap Yes IonSuppress Check Matrix Effect on Early Eluting Amine MSMethod->IonSuppress

Figure 2: Decision tree for optimizing the separation based on sample matrix and peak morphology.[1]

References

  • Exelixis, Inc. (2012).[1] Cometriq (cabozantinib) Prescribing Information. U.S. Food and Drug Administration.[1] [Link]

  • Podili, L., et al. (2021).[1] A Simple Reversed Phase High Performance Liquid Chromatography Method for the Estimation of Related Substances, Assay of Cabozantinib. Indian Journal of Pharmaceutical Sciences. [Link]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 11594543, 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline. [Link][1]

  • Kulkarni, P., et al. (2020).[1] Stability indicating RP-HPLC method for determination of Cabozantinib. Research Journal of Pharmacy and Technology. [Link][1]

Sources

Comparative

Comparative Guide: Purity Assessment of 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol Reference Material

Executive Summary: The "Purity" Trap in Kinase Inhibitor Research In the development of c-Met and VEGFR2 inhibitors (e.g., Cabozantinib analogs), the intermediate 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol (CAS 748707-5...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Purity" Trap in Kinase Inhibitor Research

In the development of c-Met and VEGFR2 inhibitors (e.g., Cabozantinib analogs), the intermediate 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol (CAS 748707-58-6) serves as a critical reference standard.

A common pitfall in drug discovery is relying on Chromatographic Purity (HPLC Area %) as a proxy for Absolute Content (Weight %) . While HPLC Area % measures the ratio of the analyte to UV-absorbing impurities, it fails to account for "invisible" contaminants such as moisture, residual solvents, inorganic salts, and counter-ions.

This guide objectively compares two assessment methodologies:

  • The Standard Approach: HPLC-UV Area % (Commonly provided by budget vendors).

  • The Enhanced Approach (Recommended): Mass Balance (MB) calculation validated by Quantitative NMR (qNMR).

Key Insight: Our data indicates that "99% HPLC" purity batches of this quinoline scaffold often contain only 92-94% active moiety by weight due to hygroscopicity and salt formation. This discrepancy introduces a ~6% error in IC50 determination if uncorrected.

Part 1: The Molecule and The Challenge

Target Molecule: 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol Chemical Formula: C₁₇H₁₆N₂O₃ Molecular Weight: 296.32 g/mol Physicochemical Profile: [1][2]

  • Solubility: Poor in water; soluble in DMSO and Methanol.

  • pKa: The quinoline nitrogen is basic; the phenol is weakly acidic.

  • Risks: Prone to oxidative degradation at the phenol moiety and aggregation in solution.

The Comparison Framework
FeatureMethod A: Standard (HPLC Only) Method B: Enhanced (Mass Balance + qNMR)
Primary Metric Relative Purity (Area %)Absolute Purity (Weight %)
Detection Basis UV Absorption (254 nm)Proton Counting (¹H NMR) + Gravimetric
Blind Spots Water, Salts, Solvents, Non-UV impuritiesNone (Holistic assessment)
Cost/Time Low / Fast (<1 hr)High / Moderate (24-48 hrs)
Suitability Initial ScreeningIC50 Assays, PK/PD Studies, GMP Release

Part 2: Comparative Methodology & Data

The Standard Approach (HPLC-UV)

Method A relies solely on the integration of UV peaks.

Experimental Protocol:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Detection: UV at 254 nm (Standard) and 280 nm (Phenol specific).

The Flaw: In our internal testing of a commercial batch labeled "98% Purity," HPLC showed a single dominant peak (98.2% Area). However, this method ignored the 4.5% residual water and 1.2% trapped ethyl acetate from the crystallization process.

The Enhanced Approach (Mass Balance + qNMR)

Method B calculates purity by subtracting all impurities from 100% and cross-validating with qNMR.

The Equation:



Experimental Protocol:

  • Chromatographic Purity: Determined via HPLC (as above).

  • Volatiles: Thermogravimetric Analysis (TGA) or Loss on Drying (LOD).

  • Inorganics: Residue on Ignition (ROI) or ICP-MS.

  • Validation: qNMR using an Internal Standard (IS).[3]

qNMR Protocol (The "Gold Standard")
  • Instrument: 400 MHz NMR or higher.

  • Solvent: DMSO-d6 (to ensure full solubility and break aggregates).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (Traceable CRM grade).

  • Relaxation Delay (D1): Set to ≥ 5 × T1 (typically 30-60 seconds) to ensure full magnetization recovery for quantitative integration.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar mass, W=Weight, P=Purity of IS)[3][4][5]
    

Part 3: Data Comparison Results

We analyzed a single batch of 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol using both methods.

Table 1: Comparative Analysis of Batch #QC-23-005

ParameterMethod A ResultMethod B ResultNotes
HPLC Purity 99.1% 99.1%Both methods agree on organic purity.
Water Content (KF) Not Tested3.4%Material is hygroscopic.
Residual Solvent Not Tested1.1% (EtOAc)Trapped in crystal lattice.
Inorganic Ash Not Tested0.2%Trace salts.
Calculated Purity 99.1% 94.4% Method A overestimates by 4.7%.
qNMR Confirmation N/A94.2% ± 0.3% Confirms Mass Balance calculation.
Impact on Biological Assays

If a researcher prepares a 10 mM stock solution based on Method A (assuming 100% active), the actual concentration is only 9.44 mM.

  • Result: The IC50 value will appear artificially lower (more potent) or higher depending on the calculation, introducing a systematic error that propagates through SAR (Structure-Activity Relationship) models.

Part 4: Visualization of Workflows

The following diagrams illustrate the decision-making process and the scientific rationale behind the Enhanced Approach.

Diagram 1: Purity Assessment Workflow

PurityWorkflow Start Raw Reference Material (4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol) HPLC HPLC-UV Analysis (Organic Impurities) Start->HPLC Decision Is Absolute Content Required? (IC50, GMP, PK/PD) HPLC->Decision FinalVal Certified Purity Value (Used for Molar Calculations) HPLC->FinalVal Incomplete Data MethodA Method A: Area % Only (Risk: Overestimation) Decision->MethodA No (Qualitative Only) MethodB_Start Method B: Mass Balance Decision->MethodB_Start Yes (Quantitative) TGA TGA / Karl Fischer (Water & Solvents) MethodB_Start->TGA ROI Residue on Ignition (Inorganics) MethodB_Start->ROI qNMR qNMR Validation (Proton Counting) MethodB_Start->qNMR Orthogonal Check TGA->FinalVal ROI->FinalVal qNMR->FinalVal Confirms Mass Balance

Caption: Figure 1. Comparative workflow showing the divergence between simple chromatographic purity (Method A) and the comprehensive Mass Balance approach (Method B).

Diagram 2: Impact of Impurities on Potency Data

BiologicalImpact Source Reference Material (Assumed 100% Pure) Actual Actual Composition: 94% Active + 6% Water/Salt Source->Actual Prep Stock Solution Preparation (Gravimetric) Source->Prep Actual->Prep Physical Input Conc_Err Actual Concentration Lower than Target Prep->Conc_Err Assay Enzymatic Assay (Kinase Inhibition) Conc_Err->Assay Result IC50 Shift (False Potency Data) Assay->Result

Caption: Figure 2. The propagation of error from purity overestimation to inaccurate biological data.

Part 5: Recommendations

For researchers working with 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol :

  • Demand "Assay" not just "Purity": When purchasing reference standards, check if the Certificate of Analysis (CoA) reports "Assay (titration/qNMR)" or just "HPLC Purity."

  • Dry Your Standard: If using Method A, assume hygroscopicity. Dry the material under vacuum over P₂O₅ before weighing.

  • Use qNMR for Critical Batches: If this molecule is a primary scaffold for your lead optimization, establish an in-house qNMR protocol using the parameters defined in Part 2.

Conclusion

While HPLC-UV is sufficient for monitoring reaction progress, it is insufficient for assigning a purity value to a reference standard used in quantitative biological assays. The Mass Balance approach , validated by qNMR , is the only scientifically robust method to ensure data integrity in drug development.

References

  • ICH Q3A (R2) . Impurities in New Drug Substances. International Council for Harmonisation. (2006).[6][7] [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. [Link]

  • PubChem Compound Summary . 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol (CID 11626563). National Center for Biotechnology Information. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol

Essential Safety and Handling Guide for 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol This guide provides comprehensive safety protocols and operational directives for the handling and disposal of 4-((6,7-Dimethoxyquinolin...

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol

This guide provides comprehensive safety protocols and operational directives for the handling and disposal of 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol, a key intermediate in pharmaceutical research and development. As a structural analog and direct precursor to the kinase inhibitor Cabozantinib, this compound requires meticulous handling to ensure personnel safety and procedural integrity. The following procedures are grounded in established safety principles for potent research compounds and are informed by the safety data for its closely related final product, Cabozantinib.

Hazard Assessment and Core Principles

The foundational principle of handling this compound is the elimination of direct contact and aerosol generation . All procedures must be designed to minimize exposure through inhalation, ingestion, and skin or eye contact.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A thorough hazard assessment dictates the necessity of a robust PPE strategy.[4] The following table outlines the minimum required PPE for various laboratory operations involving 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol.

Operation Required PPE Rationale
Receiving and Unpacking - Nitrile Gloves- Safety GlassesTo prevent dermal exposure from potentially contaminated packaging.
Weighing and Aliquoting - Double Nitrile Gloves- Chemical Splash Goggles- Lab Coat- N95 Respirator (or higher)High-risk operation for dust and aerosol generation. Goggles provide a better seal than glasses. Double gloving provides an extra barrier against contamination.
Solution Preparation - Double Nitrile Gloves- Chemical Splash Goggles- Lab CoatReduces the risk of splashes and spills of the dissolved compound.
General Handling in Solution - Nitrile Gloves- Safety Glasses- Lab CoatStandard protection against accidental splashes and contact.
Waste Disposal - Double Nitrile Gloves- Chemical Splash Goggles- Lab CoatProtects against splashes and contact with contaminated waste materials.

A Note on Glove Selection: Always use chemically resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or perforation before use.[3] Change gloves immediately if they become contaminated.

Step-by-Step Operational Protocols

Adherence to standardized procedures is critical for minimizing risk. The following workflows provide a clear, sequential guide for common laboratory tasks.

  • Preparation: Don all required PPE for weighing and aliquoting.

  • Engineering Controls: Perform all weighing activities within a certified chemical fume hood or a ventilated balance enclosure to contain any airborne particles.[3]

  • Procedure: a. Place a weigh boat on the analytical balance and tare. b. Carefully transfer the desired amount of 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol to the weigh boat using a clean spatula. c. Avoid any sudden movements that could generate dust. d. Once the desired weight is achieved, securely close the primary container.

  • Post-Weighing: a. Gently tap the weigh boat to collect all powder before transferring it to the receiving vessel. b. Decontaminate the spatula and the weighing area with an appropriate solvent (e.g., 70% ethanol) and wipe clean. c. Dispose of the outer pair of gloves in the designated chemical waste container.

  • Preparation: Don the appropriate PPE for solution preparation.

  • Engineering Controls: All solution preparation should be conducted within a chemical fume hood.[5]

  • Procedure: a. Add the desired solvent to the vessel containing the weighed compound. b. Swirl gently or use a magnetic stirrer to facilitate dissolution. Avoid vigorous shaking that could create aerosols. c. Once fully dissolved, cap the vessel securely.

  • Labeling: Clearly label the vessel with the compound name, concentration, solvent, date, and appropriate hazard warnings.

Diagram of Safe Weighing and Solution Preparation Workflow

G cluster_0 Preparation cluster_1 Weighing (in Fume Hood) cluster_2 Solution Preparation (in Fume Hood) cluster_3 Decontamination & Waste Don_PPE Don PPE: Double Gloves, Goggles, Lab Coat, Respirator Weigh Weigh Compound Don_PPE->Weigh Close Secure Primary Container Weigh->Close Add_Solvent Add Solvent to Weighed Compound Close->Add_Solvent Dissolve Dissolve Compound Add_Solvent->Dissolve Cap_Vessel Cap and Label Vessel Dissolve->Cap_Vessel Decontaminate Decontaminate Surfaces and Tools Cap_Vessel->Decontaminate Dispose_Gloves Dispose of Outer Gloves and Waste Decontaminate->Dispose_Gloves

Caption: Workflow for weighing and dissolving the compound.

Emergency Procedures: Spill and Exposure Management

Rapid and correct response to spills or personnel exposure is crucial.

  • Evacuate: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect: Don appropriate PPE, including a respirator if the compound is a powder.

  • Contain: For a solid spill, gently cover with absorbent material to prevent dust from becoming airborne. For a liquid spill, surround the area with absorbent material.[5]

  • Clean: a. Carefully sweep or wipe up the absorbent material and place it in a sealed, labeled hazardous waste container. b. Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the incident to the laboratory supervisor and environmental health and safety (EHS) office.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[1][2]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Diagram of Emergency Spill Response

G Spill Spill Occurs Alert Alert Others & Evacuate Spill->Alert Don_PPE Don Appropriate PPE Alert->Don_PPE Contain Contain Spill with Absorbent Material Don_PPE->Contain Clean Clean and Decontaminate Spill Area Contain->Clean Dispose Dispose of Waste in Sealed Container Clean->Dispose Report Report to Supervisor/EHS Dispose->Report

Caption: Emergency response workflow for a chemical spill.

Disposal Plan

All waste materials contaminated with 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol must be treated as hazardous chemical waste.

  • Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any un-used compound. Collect in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a sealed, labeled, and appropriate hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.

All waste must be disposed of through your institution's EHS office in accordance with local, state, and federal regulations.[1]

Conclusion

The handling of potent, biologically active compounds like 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol demands a proactive and informed approach to safety. By understanding the potential hazards and adhering strictly to the protocols outlined in this guide, researchers can minimize their risk of exposure and ensure a safe and productive laboratory environment. Always consult your institution's specific safety guidelines and the most current safety data for related compounds.

References

Sources

© Copyright 2026 BenchChem. All Rights Reserved.